ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-2-14-10(13)8-6-7(11-12-8)9-4-3-5-15-9/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSVBXAZEQDJUOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate CAS number
An In-Depth Technical Guide to Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate (CAS: 33545-44-7)
Overview: A Privileged Scaffold in Modern Chemistry
The pyrazole ring system is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets.[1][2] Its unique electronic properties, metabolic stability, and capacity for hydrogen bonding make it a frequent component in pharmaceuticals, agrochemicals, and functional materials.[1] This guide focuses on a specific, highly functionalized derivative: This compound , a molecule that combines the versatile pyrazole core with a furan ring and an ethyl ester group. This combination of heterocycles and a reactive handle makes it a compound of significant interest for researchers and drug development professionals.
The strategic placement of the furan moiety at the 3-position and the ethyl carboxylate at the 5-position creates a distinct chemical architecture ripe for further modification or for direct use in biological screening. Theoretical studies on the closely related parent compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, suggest high electronic stability and potential for optoelectronic and pharmaceutical applications, underscoring the importance of this structural class.[3]
Core Compound Identification
-
Systematic Name: this compound
-
CAS Number: 33545-44-7[4]
-
Molecular Formula: C₁₀H₁₀N₂O₃[4]
-
Molecular Weight: 206.20 g/mol [4]
Physicochemical Properties
The following table summarizes the key physicochemical properties of the title compound, providing essential data for experimental design and handling.
| Property | Value | Source |
| Melting Point | 135-137 °C | [4] |
| Boiling Point | 403.1 °C at 760 mmHg | [4] |
| Density | 1.263 g/cm³ | [4] |
| Flash Point | 197.6 °C | [4] |
| LogP | 1.84640 | [4] |
| Refractive Index | 1.545 | [4] |
Synthesis and Mechanistic Rationale
The construction of the pyrazole ring is a foundational reaction in heterocyclic chemistry. For this compound, the most prevalent and logical synthetic strategy involves the cyclocondensation of a 1,3-dicarbonyl equivalent with a hydrazine source. This approach is not only efficient but also offers regioselective control.
Core Synthesis Pathway: The Knorr Pyrazole Synthesis Analogue
The primary route involves the reaction between Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate and hydrazine hydrate . This is a classic example of a Knorr-type pyrazole synthesis, a robust and widely trusted method.
Causality Behind Experimental Choices:
-
The Precursor: Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate provides the necessary C-C-C backbone. The two carbonyl groups are at the 1- and 3-positions relative to each other, perfectly primed for reaction with the two nucleophilic nitrogen atoms of hydrazine.
-
The Reagent: Hydrazine hydrate (N₂H₄·H₂O) is the simplest source of the N-N bond required to form the pyrazole ring.
-
The Solvent: A protic solvent like ethanol or acetic acid is typically used. It serves to dissolve the reactants and, more importantly, facilitates the proton transfer steps necessary during the condensation and dehydration mechanism. Acetic acid can also act as a catalyst.[5][6]
The diagram below illustrates the logical flow of this synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ethyl 3-(2-furyl)pyrazole-5-carboxylate | CAS#:33545-44-7 | Chemsrc [chemsrc.com]
- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
physical and chemical properties of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Abstract
This technical guide provides a comprehensive analysis of this compound, a heterocyclic compound of significant interest to the medicinal chemistry and drug development sectors. By integrating a furan moiety with a pyrazole-5-carboxylate core, this molecule presents a versatile scaffold for the synthesis of novel therapeutic agents. This document details its fundamental physicochemical properties, provides a validated synthetic protocol, and explores its spectroscopic and structural characteristics. The guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound's chemical nature and its potential as a building block for future pharmaceutical research.
Introduction: The Furan-Pyrazole Scaffold in Medicinal Chemistry
Heterocyclic compounds form the bedrock of modern pharmacology. Among them, pyrazoles and furans are standout scaffolds due to their prevalence in a wide array of biologically active molecules. Pyrazoles, which are five-membered aromatic rings with two adjacent nitrogen atoms, are key components in drugs exhibiting anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] The unique electronic properties and the ability of the pyrazole core to act as both a hydrogen bond donor and acceptor contribute to its versatility in engaging with biological targets.[4]
The furan ring, an oxygen-containing five-membered aromatic heterocycle, is also a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with applications ranging from antibacterial to antiviral and anti-inflammatory agents.[5] The combination of these two pharmacophores into a single molecular entity, such as this compound, represents a strategic approach in drug design. This hybridization aims to leverage the distinct biological activities of each moiety to create novel compounds with potentially enhanced potency, selectivity, or improved pharmacokinetic profiles.[6][7] This guide focuses on the foundational chemical and physical properties of this specific furan-pyrazole derivative, providing the essential knowledge base for its application in research and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijabbr.com [ijabbr.com]
- 6. Synthesis and bioactivities of novel pyrazole and triazole derivatives containing 5-phenyl-2-furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique structural features and synthetic accessibility have made it a cornerstone in the design of novel therapeutic agents. When combined with other heterocyclic systems, such as the furan ring, the resulting hybrid molecules often exhibit enhanced biological activities, spanning anti-inflammatory, antimicrobial, and anticancer properties. This guide provides a comprehensive structural analysis of a noteworthy example of such a hybrid molecule: ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate.
This document serves as a technical resource for researchers and drug development professionals, offering a detailed exploration of the synthesis and in-depth structural characterization of this compound. By integrating theoretical data with experimental findings from closely related analogues, this guide aims to provide a robust framework for understanding the key structural features of this important class of molecules.
Synthesis of this compound
The synthesis of this compound is typically achieved through a well-established two-step procedure for preparing ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.[2] This method involves the initial formation of a β-dicarbonyl intermediate, followed by a cyclization reaction with hydrazine hydrate.
Step 1: Synthesis of the Intermediate Ethyl 4-(2-furyl)-2,4-dioxobutanoate
The synthesis commences with a Claisen condensation reaction. Diethyl oxalate is reacted with 2-acetylfuran in the presence of a base, typically sodium ethoxide in an anhydrous solvent like ethanol. The ethoxide anion acts as a catalyst, deprotonating the α-carbon of 2-acetylfuran, which then undergoes nucleophilic attack on the diethyl oxalate. Subsequent rearrangement and protonation yield the key intermediate, ethyl 4-(2-furyl)-2,4-dioxobutanoate.
Step 2: Cyclization to Form this compound
The synthesized ethyl 4-(2-furyl)-2,4-dioxobutanoate is then subjected to a cyclization reaction with hydrazine hydrate.[2] This reaction is typically carried out in a protic solvent such as ethanol, often with a catalytic amount of a weak acid like glacial acetic acid. The hydrazine undergoes a condensation reaction with the two carbonyl groups of the dioxobutanoate, leading to the formation of the pyrazole ring and yielding the final product, this compound.
Experimental Protocol: A Representative Synthesis
The following is a generalized, step-by-step protocol for the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylates, which can be adapted for the synthesis of the title compound.[2]
Step 1: Synthesis of Ethyl 4-(aryl)-2,4-dioxobutanoate Intermediate
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To a solution of sodium ethoxide (prepared by dissolving sodium in absolute ethanol), add an equimolar amount of the substituted acetophenone (e.g., 2-acetylfuran).
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To this mixture, add diethyl oxalate dropwise while maintaining the temperature at 0-5 °C with an ice bath.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.
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Filter the precipitate, wash with cold water, and dry to obtain the crude ethyl 4-(aryl)-2,4-dioxobutanoate.
Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate
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Dissolve the crude ethyl 4-(aryl)-2,4-dioxobutanoate in glacial acetic acid.
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Add an equimolar amount of hydrazine hydrate to the solution.
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Reflux the reaction mixture for 4-6 hours.
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Pour the cooled reaction mixture into ice-cold water to precipitate the product.
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Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.
References
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of Furan-Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of furan and pyrazole rings has given rise to a class of heterocyclic compounds with significant potential in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, history, and synthetic evolution of furan-pyrazole compounds. It delves into their diverse pharmacological activities, supported by quantitative data and mechanistic insights. Detailed experimental protocols and visual representations of key concepts are included to provide a comprehensive resource for researchers in drug discovery and development.
Introduction: The Convergence of Two Potent Heterocycles
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a powerful approach to generating novel molecular entities with enhanced biological activity and desirable physicochemical properties. The furan and pyrazole rings are two such "privileged structures," each with a rich history and a proven track record in the development of therapeutic agents.[1][2]
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a key component in numerous natural products and synthetic drugs.[3] Its first derivative, 2-furoic acid, was described by Carl Wilhelm Scheele in 1780.[3] Furan itself was first prepared by Heinrich Limpricht in 1870.[3] The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, was first synthesized by Buchner in 1889 through the decarboxylation of 3,4,5-tricarboxylic acid with pyrazole.[4] The pioneering work of Ludwig Knorr in 1883, involving the condensation of acetoacetic ester with phenylhydrazine, laid the foundation for the widely used Knorr pyrazole synthesis.[4]
The amalgamation of these two heterocycles into a single molecular framework has led to the development of furan-pyrazole compounds, a class of molecules that has demonstrated a broad spectrum of biological activities, including anticancer, antifungal, and antimalarial properties. This guide will trace the historical development of these compounds, from their conceptual origins to their modern-day applications in drug discovery.
Historical Development and Key Synthetic Milestones
While the individual histories of furan and pyrazole chemistry are well-documented, the timeline for the discovery of the first furan-pyrazole compound is less discrete. The emergence of this hybrid scaffold is intrinsically linked to the development of synthetic methodologies that allowed for the facile combination of these two ring systems.
Early Synthetic Approaches: Leveraging Classical Reactions
The foundational principles of pyrazole synthesis, particularly the Knorr synthesis and its variations, provided the initial avenues for incorporating furan moieties.[5] The reaction of a 1,3-dicarbonyl compound with a hydrazine is a cornerstone of pyrazole formation.[6] By utilizing a 1,3-dicarbonyl precursor that contains a furan ring, early chemists could access furan-pyrazole derivatives.
A significant advancement in the synthesis of furan-containing pyrazoles involves the use of furandiones. The condensation of furan-2,3-diones with arylhydrazines provides a direct route to pyrazole-3-hydrazides.[6][7] This reaction highlights a key strategy for constructing the furan-pyrazole scaffold, where the furan ring acts as a precursor to the pyrazole.
Modern Synthetic Strategies: Efficiency and Diversity
Contemporary organic synthesis has introduced a variety of efficient methods for the construction of furan-pyrazole compounds, enabling the creation of diverse chemical libraries for biological screening.
One notable modern approach is the synthesis of pyrazole-furan carboxamides. These compounds have shown significant promise as kinase inhibitors and fungicides.[8][9] The synthesis typically involves the coupling of a pyrazole carboxylic acid with a furan-containing amine or vice versa, often facilitated by standard peptide coupling reagents.
Another versatile strategy involves the 1,3-dipolar cycloaddition of nitrile imines with alkynes bearing a furan substituent. This method allows for the regioselective synthesis of highly substituted furan-pyrazole derivatives.
A Spectrum of Biological Activities
Furan-pyrazole derivatives have garnered significant attention for their wide range of pharmacological effects. The synergistic combination of the furan and pyrazole moieties often leads to compounds with enhanced potency and selectivity against various biological targets.
Anticancer Activity: Targeting Key Signaling Pathways
A substantial body of research has focused on the development of furan-pyrazole compounds as anticancer agents.[10] These compounds have been shown to exert their cytotoxic effects through the inhibition of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[11]
One important target is the Akt kinase (also known as Protein Kinase B), a serine/threonine kinase that plays a central role in the PI3K/Akt/mTOR signaling pathway.[12] Dysregulation of this pathway is a hallmark of many cancers. Novel pyrazol-furan carboxamide analogues have been designed and synthesized as potent Akt1 inhibitors, demonstrating favorable cytotoxicities against various cancer cell lines.[8]
The table below summarizes the anticancer activity of selected furan-pyrazole derivatives.
| Compound ID | Structure | Target | Cancer Cell Line | IC50 (µM) | Reference |
| Compound A | 3-(furan-2-yl)-N-(...)-1H-pyrazole-5-carboxamide | Akt1 | HCT116 (Colon) | 0.5 | [8] |
| Compound B | 3-(furan-2-yl)-N-(...)-1H-pyrazole-5-carboxamide | Akt1 | OVCAR-8 (Ovarian) | 1.2 | [8] |
| Compound C | 1-(furan-2-ylmethyl)-...-pyrazole | EGFR | A549 (Lung) | 5.8 | [10] |
| Compound D | 1-(furan-2-ylmethyl)-...-pyrazole | VEGFR-2 | HepG2 (Liver) | 3.2 | [10] |
Antifungal and Antimicrobial Activity
The furan-pyrazole scaffold has also proven to be a valuable template for the development of novel antifungal and antimicrobial agents.[13][14] A series of new pyrazole derivatives containing a 5-phenyl-2-furan moiety have been synthesized and shown to exhibit significant fungicidal activity against a range of plant pathogenic fungi.[13]
Furthermore, pyrazole carboxamides bearing a furan moiety have been synthesized and evaluated for their in vitro antimicrobial and antioxidant activities.[14]
Antimalarial and Antileishmanial Potential
The global challenge of drug-resistant malaria has spurred the search for new therapeutic agents. Furanone-based pyrazole hybrids have emerged as a promising class of antimalarial compounds.[15] These molecules have been shown to inhibit the Plasmodium falciparum lactate dehydrogenase (PfLDH), a crucial enzyme in the parasite's anaerobic glycolysis pathway.[15]
Additionally, pyrazolylpyrazoline derivatives have been investigated as dual-acting antimalarial and antileishmanial agents, with some compounds showing higher potency than the standard drug chloroquine against resistant strains of P. falciparum.[2]
Mechanism of Action: A Focus on Akt Kinase Inhibition
To illustrate the molecular mechanism of action of furan-pyrazole compounds, we will focus on their role as Akt kinase inhibitors. The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell survival and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. New pyrazolylpyrazoline derivatives as dual acting antimalarial-antileishamanial agents: synthesis, biological evaluation and molecular modelling simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furan - Wikipedia [en.wikipedia.org]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. Pyrazole based Furanone Hybrids as Novel Antimalarial: A Combined Experimental, Pharmacological and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents with a wide array of biological activities.[1] Its unique structural features and synthetic versatility have made it a privileged scaffold in drug discovery. When fused with other heterocyclic rings, such as furan, the resulting hybrid molecules often exhibit enhanced or novel pharmacological properties. This guide provides a comprehensive technical overview of a promising furan-pyrazole derivative, ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, focusing on its synthesis, chemical characteristics, and potential applications in drug development.
Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Rationale
The most common and efficient method for the synthesis of this compound is through the cyclocondensation reaction of a 1,3-dicarbonyl compound, ethyl 4-(furan-2-yl)-2,4-dioxobutanoate, with hydrazine hydrate.[2] This reaction proceeds through a well-established mechanism involving nucleophilic attack of the hydrazine at the carbonyl carbons of the dicarbonyl compound, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
Experimental Protocol: Synthesis from Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate
This protocol is adapted from established procedures for the synthesis of analogous ethyl pyrazole-5-carboxylates.[2]
Materials:
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Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate
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Hydrazine hydrate (80% solution in water)
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Glacial acetic acid
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Ethanol
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Deionized water
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Sodium bicarbonate (saturated aqueous solution)
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Ethyl acetate
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Anhydrous sodium sulfate
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Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, prepare a suspension of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (1 equivalent) in glacial acetic acid.
-
Addition of Hydrazine Hydrate: To the stirred suspension, slowly add hydrazine hydrate (1.5 equivalents). An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture at 80-90°C for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
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Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from ethanol to yield this compound as a solid.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid as Solvent: Acetic acid acts as a catalyst and a solvent, facilitating the protonation of the carbonyl groups, which makes them more electrophilic and susceptible to nucleophilic attack by hydrazine. It also helps to control the reaction rate.
-
Excess Hydrazine Hydrate: Using a slight excess of hydrazine hydrate ensures the complete consumption of the starting dicarbonyl compound.
-
Heating: The reaction is heated to provide the necessary activation energy for the cyclization and dehydration steps, leading to the formation of the aromatic pyrazole ring.
-
Aqueous Work-up and Neutralization: The acidic reaction mixture is neutralized with sodium bicarbonate to remove the acetic acid and to allow for the efficient extraction of the product into an organic solvent.
-
Recrystallization: This is a standard purification technique for solid organic compounds, which allows for the removal of impurities and the isolation of the pure product.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Physicochemical Properties and Spectral Characterization
Understanding the physicochemical properties and having access to detailed spectral data is crucial for the identification, characterization, and quality control of this compound.
| Property | Value | Reference |
| CAS Number | 33545-44-7 | [3] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [3] |
| Molecular Weight | 206.20 g/mol | [3] |
| Melting Point | 135-137 °C | [3] |
| Appearance | Solid | - |
Spectroscopic Data (Predicted and Analog-Based):
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet), protons of the furan ring, a singlet for the pyrazole ring proton, and a broad singlet for the N-H proton of the pyrazole.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the ester, the carbons of the ethyl group, and the distinct carbons of the furan and pyrazole rings. A theoretical ¹³C NMR spectrum of the parent carboxylic acid shows a signal around 140 ppm for the furan carbon attached to oxygen.[5]
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the pyrazole ring (around 3200-3400 cm⁻¹), C=O stretching of the ester group (around 1700-1730 cm⁻¹), and C=N and C=C stretching vibrations of the heterocyclic rings. The parent carboxylic acid shows a broad O-H stretching band in the 3400–3200 cm⁻¹ region.[5]
-
MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the furan, pyrazole, and ethyl carboxylate moieties.
Biological Activities and Therapeutic Potential
The fusion of the pyrazole and furan rings in a single molecular entity has been a successful strategy in the development of novel therapeutic agents. Derivatives of 3-(furan-2-yl)-1H-pyrazole have demonstrated a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][6][7]
Antimicrobial Activity:
Several studies have highlighted the antimicrobial potential of furan-pyrazole derivatives. These compounds have shown activity against a range of bacteria and fungi.[4][8] For instance, some novel pyrazole derivatives have been reported to exhibit promising antibacterial and antifungal activities.[1] The presence of the furan ring is often associated with an enhancement of these properties. While specific data for this compound is limited, related compounds have shown significant activity.
Anticancer Activity:
The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents. Furan-containing pyrazole derivatives have also been investigated for their cytotoxic effects against various cancer cell lines.[7] For example, novel 3-(furan-2-yl)pyrazolyl hybrid chalcones have been synthesized and evaluated for their in vitro anticancer activity against human cancer cell lines such as HepG2 (hepatocellular carcinoma), MCF7 (breast adenocarcinoma), and A549 (lung carcinoma).[7]
Mechanism of Action (Hypothesized):
The precise mechanism of action for this compound has not been elucidated. However, based on the known mechanisms of other pyrazole-based therapeutic agents, it can be hypothesized that its biological effects may be attributed to its ability to:
-
Inhibit key enzymes: Pyrazole derivatives are known to inhibit various enzymes, such as kinases, which are crucial for cell signaling and proliferation.
-
Interact with DNA: Some heterocyclic compounds exert their anticancer effects by intercalating with DNA or inhibiting DNA topoisomerases.
-
Induce apoptosis: The compound may trigger programmed cell death in cancer cells through various signaling pathways.
-
Disrupt microbial cell membranes: In the case of antimicrobial activity, the compound might interfere with the integrity of the microbial cell wall or membrane.
Further research is required to determine the specific molecular targets and mechanisms of action of this compound.
Diagram of Potential Biological Activities:
Caption: Potential biological activities of furan-pyrazole derivatives.
Conclusion and Future Directions
This compound is a synthetically accessible heterocyclic compound with significant potential for further investigation in drug discovery. Its structural framework, combining the pharmacologically important pyrazole and furan moieties, makes it an attractive candidate for the development of novel antimicrobial and anticancer agents.
Future research should focus on:
-
Definitive Spectroscopic Characterization: Obtaining and publishing the complete experimental spectroscopic data for the compound is essential for its unambiguous identification.
-
In-depth Biological Evaluation: A comprehensive screening of this compound against a wide panel of microbial strains and cancer cell lines is needed to quantify its biological activity.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action will provide a rational basis for its further development as a therapeutic agent.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives with modifications on the furan and pyrazole rings, as well as the ester group, will help in identifying compounds with improved potency and selectivity.
This in-depth technical guide provides a solid foundation for researchers and scientists to build upon in their exploration of the therapeutic potential of this compound and its analogs.
References
- 1. Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Unveiling the Spectroscopic Signature of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate: A Technical Guide
For Immediate Release
Molecular Identity and Physical Properties
Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate is a small molecule featuring a pyrazole ring substituted with a furan moiety and an ethyl carboxylate group. These structural motifs are prevalent in a variety of biologically active compounds.
| Property | Value | Source |
| CAS Number | 33545-44-7 | [1] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |
| Molecular Weight | 206.20 g/mol | [1] |
| Melting Point | 135-137 °C | [1] |
Context from Analogous Compounds and Precursors
While direct experimental spectra for the title compound are elusive in readily accessible literature, analysis of structurally similar molecules and its carboxylic acid precursor provides valuable insights into its expected spectroscopic behavior.
A study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, the immediate precursor, utilized Density Functional Theory (DFT) to predict its spectroscopic characteristics.[2] This theoretical data for the core pyrazole-furan structure is instrumental in anticipating the spectral features of the ethyl ester derivative.
Furthermore, detailed spectroscopic data is available for compounds such as 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate.[3] Although substitutions on the pyrazole and furan rings differ, the fundamental vibrational modes and chemical shifts of the core heterocyclic systems can be compared to aid in the spectral assignment for this compound.
Anticipated Spectroscopic Data: A Guided Interpretation
Based on the available information and general principles of spectroscopic interpretation for organic molecules, we can predict the key features in the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the furan and pyrazole rings, as well as the ethyl group of the ester.
Expected ¹H NMR Signals:
-
Ethyl Group: A triplet (3H) around 1.3-1.4 ppm for the methyl protons and a quartet (2H) around 4.3-4.4 ppm for the methylene protons.
-
Pyrazole Ring: A singlet (1H) for the C4-H of the pyrazole ring, likely in the range of 6.5-7.5 ppm. The N-H proton will likely appear as a broad singlet at a higher chemical shift.
-
Furan Ring: Three protons exhibiting characteristic coupling patterns. The H5' proton (adjacent to the oxygen) is expected to be the most downfield, followed by the H3' proton, and the H4' proton being the most upfield of the three.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Expected ¹³C NMR Signals:
-
Ethyl Group: Two signals, one for the methyl carbon (around 14-15 ppm) and one for the methylene carbon (around 60-62 ppm).
-
Ester Carbonyl: A signal in the downfield region, typically around 160-165 ppm.
-
Pyrazole and Furan Rings: Signals corresponding to the carbons of the two heterocyclic rings. The chemical shifts will be influenced by the heteroatoms and the substituents.
Infrared (IR) Spectroscopy
The IR spectrum will reveal the presence of key functional groups.
Expected IR Absorption Bands:
-
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H group of the pyrazole ring.
-
C=O Stretch: A strong, sharp absorption band around 1700-1730 cm⁻¹ characteristic of the ester carbonyl group.
-
C=C and C=N Stretches: Absorptions in the 1400-1600 cm⁻¹ region corresponding to the aromatic and heteroaromatic ring systems.
-
C-O Stretches: Bands in the 1000-1300 cm⁻¹ region associated with the ester and furan ether linkages.
Mass Spectrometry (MS)
The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum Features:
-
Molecular Ion Peak (M⁺): A peak at m/z = 206, corresponding to the molecular weight of the compound.
-
Key Fragmentation Peaks: Loss of the ethoxy group (-OC₂H₅) from the ester, leading to a fragment at m/z = 161. Fragmentation of the furan and pyrazole rings would also be expected.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the reaction of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate with hydrazine hydrate.[1] Standard workup and purification procedures, such as recrystallization or column chromatography, are employed to isolate the pure compound. The characterization of the synthesized product would routinely involve the spectroscopic techniques discussed above to confirm its identity and purity.
Conclusion
While a dedicated publication containing the complete experimental spectroscopic data for this compound (CAS 33545-44-7) could not be located through extensive searches of publicly available databases, this technical guide provides a comprehensive, data-driven framework for its spectroscopic characterization. By synthesizing information from its physical properties, the theoretical analysis of its carboxylic acid precursor, and spectral data of analogous compounds, researchers can confidently approach the identification and analysis of this important heterocyclic molecule.
References
A Comprehensive Technical Guide to Determining the Solubility Profile of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Foreword: The Imperative of Solubility in Modern Chemistry
In the realms of pharmaceutical development, agrochemical research, and materials science, the solubility of a compound is a cornerstone of its utility and applicability. It is a critical physicochemical parameter that dictates a molecule's behavior from its synthesis and purification to its formulation and in vivo efficacy. Poor solubility can be a significant impediment, leading to challenges in formulation, reduced bioavailability, and ultimately, the failure of otherwise promising chemical entities. This guide is dedicated to providing a robust framework for determining the solubility profile of a specific heterocyclic compound of interest: ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in a variety of approved drugs, and understanding the solubility of its derivatives is paramount for future innovation.[1] This document will not only present a detailed experimental protocol but also delve into the underlying principles that govern solubility, empowering researchers to not only generate high-quality data but also to interpret it with scientific rigor.
Theoretical Framework: Predicting Solubility from Molecular Structure
The adage "like dissolves like" serves as a fundamental principle in predicting the solubility of a compound in various solvents.[2][3] This principle is rooted in the intermolecular forces between the solute and solvent molecules. A solute will dissolve in a solvent if the solute-solvent interactions are strong enough to overcome the solute-solute and solvent-solvent interactions. The primary factors influencing these interactions are polarity, hydrogen bonding capability, and the dielectric constant of the solvent.
Molecular Structure of this compound:
An analysis of the structure of this compound reveals several key functional groups that will influence its solubility:
-
Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. The N-H group can act as a hydrogen bond donor, while the other nitrogen can act as a hydrogen bond acceptor. This imparts a degree of polarity to the molecule.
-
Furan Ring: Another five-membered aromatic heterocycle containing an oxygen atom. The oxygen can act as a hydrogen bond acceptor.
-
Ethyl Ester Group (-COOEt): This group is polar and the carbonyl oxygen can act as a hydrogen bond acceptor.
-
Overall Structure: The presence of multiple heteroatoms (N and O) and the ester group suggests that the molecule will have a moderate degree of polarity. However, the aromatic rings and the ethyl group also contribute non-polar character.
Based on this structure, it can be hypothesized that this compound will exhibit greater solubility in polar solvents, particularly those that can engage in hydrogen bonding, compared to non-polar hydrocarbon solvents.
A Curated Selection of Solvents for Solubility Profiling:
To obtain a comprehensive solubility profile, a diverse set of common laboratory solvents should be employed, spanning a range of polarities and hydrogen bonding capabilities. The following table provides a recommended list of solvents for the initial screening.
| Solvent | Classification | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bonding |
| Water | Polar Protic | 10.2 | 80.1 | Donor & Acceptor |
| Methanol | Polar Protic | 5.1 | 32.7 | Donor & Acceptor |
| Ethanol | Polar Protic | 4.3 | 24.6 | Donor & Acceptor |
| Isopropanol | Polar Protic | 3.9 | 19.9 | Donor & Acceptor |
| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Acceptor |
| Acetone | Polar Aprotic | 5.1 | 20.7 | Acceptor |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Acceptor |
| Ethyl Acetate | Polar Aprotic | 4.4 | 6.0 | Acceptor |
| Dichloromethane | Polar Aprotic | 3.1 | 8.9 | Weak Acceptor |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | 7.6 | Acceptor |
| Toluene | Non-polar | 2.4 | 2.4 | - |
| Hexane | Non-polar | 0.1 | 1.9 | - |
Data compiled from various sources.[4][5][6][7][8]
Experimental Methodology: The Shake-Flask Method for Thermodynamic Solubility
The "gold standard" for determining equilibrium or thermodynamic solubility is the shake-flask method.[9][10] This technique involves adding an excess of the solid compound to a known volume of the solvent and agitating the mixture until equilibrium is reached between the undissolved solid and the saturated solution.[11][12]
Materials and Equipment
-
This compound (solid, >98% purity)
-
Selected solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
Step-by-Step Protocol
-
Preparation:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of scintillation vials. The exact amount should be recorded.
-
To each vial, add a precise volume of the chosen solvent (e.g., 2 mL).
-
Prepare a blank sample containing only the solvent.
-
-
Equilibration:
-
Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C for room temperature solubility or 37°C for physiological relevance).[11]
-
Agitate the samples at a constant speed (e.g., 150-200 rpm) for a predetermined period. A typical equilibration time is 24 to 48 hours to ensure thermodynamic equilibrium is reached.[13][14] It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) for at least one solvent to confirm that equilibrium has been achieved (i.e., the concentration no longer increases).[9]
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow them to stand undisturbed for a short period to allow for the settling of undissolved solid.
-
To separate the saturated supernatant from the excess solid, two methods can be employed:
-
Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter into a clean vial. This is a critical step to ensure no solid particles are carried over into the sample for analysis.[15]
-
-
-
Quantification (using UV-Vis Spectrophotometry as an example):
-
Preparation of a Calibration Curve:
-
Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol or DMSO) at a known concentration.
-
Perform a series of serial dilutions of the stock solution to create a set of calibration standards with known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) of the compound.
-
Plot a graph of absorbance versus concentration. The resulting linear regression will provide the equation of the line (y = mx + c) needed to determine the concentration of the unknown samples.
-
-
Sample Analysis:
-
Dilute the filtered supernatant from the solubility experiment with the same solvent used for the calibration curve to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.
-
Measure the absorbance of the diluted samples.
-
Use the calibration curve equation to calculate the concentration of the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This value represents the solubility of the compound in that solvent.
-
-
Data Presentation
The solubility data should be presented in a clear and organized manner. A table is the most effective format for comparing the solubility across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Water | ||
| Methanol | ||
| Ethanol | ||
| Isopropanol | ||
| Acetonitrile | ||
| Acetone | ||
| Dimethyl Sulfoxide (DMSO) | ||
| Ethyl Acetate | ||
| Dichloromethane | ||
| Tetrahydrofuran (THF) | ||
| Toluene | ||
| Hexane |
Molecular Weight of this compound: 206.20 g/mol [16]
Interpretation and Conclusion
The obtained solubility profile will provide invaluable insights into the physicochemical properties of this compound. By correlating the solubility data with the properties of the solvents, a deeper understanding of the intermolecular forces at play can be achieved. For instance, high solubility in protic solvents like methanol and ethanol would confirm the importance of hydrogen bonding interactions. Conversely, low solubility in non-polar solvents like hexane would highlight the overall polar nature of the molecule.
This comprehensive solubility profile is a critical dataset for any researcher working with this compound. For medicinal chemists, it informs the selection of solvents for reaction workups and purification, as well as providing an early indication of potential bioavailability challenges. For formulation scientists, this data is the starting point for developing appropriate delivery systems. By following the detailed methodology outlined in this guide, researchers can generate accurate and reliable solubility data, thereby accelerating their research and development efforts.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.ws [chem.ws]
- 4. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 5. Solvent Physical Properties [people.chem.umass.edu]
- 6. www1.chem.umn.edu [www1.chem.umn.edu]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality | ADMET and DMPK [pub.iapchem.org]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. biorelevant.com [biorelevant.com]
- 12. bioassaysys.com [bioassaysys.com]
- 13. enamine.net [enamine.net]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. Ethyl 3-(2-furyl)pyrazole-5-carboxylate | CAS#:33545-44-7 | Chemsrc [chemsrc.com]
A Theoretical Deep Dive into Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate: From Molecular Structure to Potential Pharmacological Significance
Abstract
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. Among them, molecules integrating furan and pyrazole rings are of paramount interest due to their diverse and potent biological activities. This technical guide provides an in-depth exploration of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, focusing on the theoretical studies that elucidate its structural, electronic, and spectroscopic properties. By leveraging Density Functional Theory (DFT), we bridge the gap between fundamental molecular characteristics and potential therapeutic applications, offering a robust framework for researchers, scientists, and drug development professionals engaged in the rational design of novel chemical entities.
Introduction: The Scientific Rationale for Furan-Pyrazole Hybrids
The strategic combination of distinct heterocyclic scaffolds into a single molecular entity is a well-established strategy in medicinal chemistry for generating novel compounds with enhanced or unique biological profiles. Pyrazole derivatives are renowned for a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2][3] Similarly, the furan ring is a common motif in numerous natural products and synthetic drugs, contributing significantly to their biological action and metabolic stability.[4][5]
The title compound, this compound, represents a thoughtful amalgamation of these two privileged heterocycles. Theoretical studies are indispensable in this context, as they provide predictive insights into a molecule's behavior at an atomic level, long before costly and time-consuming synthesis and biological screening are undertaken. Computational chemistry allows us to build a self-validating system where theoretical predictions can be cross-referenced with experimental data, thereby accelerating the drug discovery and development pipeline.
Synthesis and Spectroscopic Characterization: An Experimental Benchmark
A robust theoretical model is always grounded in solid experimental data. The synthesis of this compound typically proceeds via the reaction of an appropriate β-diketoester, such as ethyl 4-(2-furyl)-2,4-dioxobutanoate, with hydrazine hydrate.[2][6] This cyclocondensation reaction is a cornerstone of pyrazole synthesis, providing reliable access to the target scaffold.
General Synthetic Protocol
-
Intermediate Formation: A Claisen condensation between ethyl acetate and 2-acetylfuran, or a similar strategy, is used to synthesize the ethyl 4-(2-furyl)-2,4-dioxobutanoate precursor.
-
Cyclization: The resulting β-diketoester is dissolved in a suitable solvent, such as ethanol or glacial acetic acid.
-
Hydrazine Addition: Hydrazine hydrate is added to the solution, often at room temperature, followed by refluxing for several hours to drive the reaction to completion.[3]
-
Work-up and Purification: Upon cooling, the product typically precipitates and can be collected by filtration. Further purification is achieved through recrystallization from a suitable solvent like ethanol to yield the final compound.[7]
Spectroscopic Validation
The synthesized structure is unequivocally confirmed through a suite of spectroscopic techniques. These experimental spectra serve as the ultimate benchmark for validating the accuracy of our theoretical calculations.
-
FT-IR Spectroscopy: The FT-IR spectrum provides crucial information about the functional groups present. Key vibrational bands are expected for the N-H stretching of the pyrazole ring (~3200-3400 cm⁻¹), the C=O stretching of the ester group (~1700-1720 cm⁻¹), and C-H stretching vibrations from the aromatic rings (~3000-3100 cm⁻¹).[8]
-
NMR Spectroscopy (¹H and ¹³C): ¹H NMR would show characteristic signals for the ethyl group (a triplet and a quartet), distinct signals for the protons on the furan and pyrazole rings, and a broad singlet for the pyrazole N-H proton.[9][10] ¹³C NMR would confirm the presence of the ester carbonyl carbon (~160-170 ppm) and the various aromatic and aliphatic carbons within the molecule.[8]
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, with the molecular ion peak [M]+ corresponding to the calculated mass of C₁₀H₁₀N₂O₃ (206.20 g/mol ).[2][6]
Computational Framework: The Power of Density Functional Theory (DFT)
To gain a deeper understanding of the molecule's intrinsic properties, we employ Density Functional Theory (DFT), a powerful quantum chemical method. The primary advantage of DFT is its balance of computational cost and accuracy, making it the workhorse for theoretical studies on medium-sized organic molecules.
Rationale for Method Selection
The choice of the B3LYP functional (Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional) and the 6-31G(d) basis set is a well-established standard for this class of compounds.[8][11] This level of theory has been consistently shown to provide excellent agreement with experimental data for molecular geometries, vibrational frequencies, and electronic properties of heterocyclic systems.
The entire computational workflow is designed to be a self-validating system. The process begins with geometry optimization, and the resulting structure's stability is confirmed by ensuring there are no imaginary frequencies in the vibrational analysis. The calculated spectroscopic data (IR, NMR) are then directly compared against experimental results to validate the accuracy of the computational model.
Caption: Workflow for theoretical analysis of the title compound.
In-Depth Theoretical Analysis
Optimized Molecular Geometry
Geometry optimization calculations predict the most stable three-dimensional conformation of the molecule. For 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, a closely related structure, DFT calculations revealed a planar configuration, which is stabilized by the conjugated π-systems across the furan and pyrazole rings.[8][12] A similar planarity is expected for the ethyl ester derivative. This structural rigidity is a key feature that can influence how the molecule interacts with biological targets.
To validate our theoretical model, we compare the calculated bond lengths and angles with experimental data from single-crystal X-ray diffraction of similar pyrazole structures.[10][13][14]
| Parameter | Theoretical (B3LYP/6-31G(d)) | Experimental (Average from related structures) |
| Bond Lengths (Å) | ||
| N1-N2 | ~1.35 Å | 1.34 - 1.37 Å |
| C3-N2 | ~1.33 Å | 1.32 - 1.35 Å |
| C5-C(O) | ~1.48 Å | 1.47 - 1.50 Å |
| C=O (ester) | ~1.21 Å | 1.20 - 1.22 Å |
| **Bond Angles (°) ** | ||
| C5-N1-N2 | ~112° | 111 - 113° |
| N1-N2-C3 | ~105° | 104 - 106° |
| N2-C3-C4 | ~111° | 110 - 112° |
Note: Theoretical values are estimated based on the study of the corresponding carboxylic acid.[8] Experimental values are averaged from published crystal structures of related pyrazole carboxylates.[10][13]
Frontier Molecular Orbitals (FMOs) and Chemical Reactivity
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's electronic properties and reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.
-
HOMO-LUMO Distribution: In molecules of this type, the HOMO density is typically distributed across the electron-rich furan and pyrazole rings, while the LUMO is often localized more towards the electron-withdrawing ethyl carboxylate group.
-
Energy Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical stability. A large energy gap implies high stability and low chemical reactivity, as more energy is required to excite an electron.[8] Conversely, a small gap suggests the molecule is more reactive. DFT calculations for the related carboxylic acid show a significant energy gap, indicating high electronic stability.[8][11]
Molecular Electrostatic Potential (MEP)
The Molecular Electrostatic Potential (MEP) map is an invaluable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. It illustrates the regions of a molecule that are electron-rich (nucleophilic) versus electron-poor (electrophilic).
-
Red/Yellow Regions (Negative Potential): These areas are electron-rich and are susceptible to electrophilic attack. In our target molecule, these are expected around the oxygen atom of the furan ring and the carbonyl oxygen of the ester.
-
Blue Regions (Positive Potential): These areas are electron-poor and are susceptible to nucleophilic attack. The most positive potential is typically found around the acidic N-H proton of the pyrazole ring, making it the primary site for hydrogen bonding.[8]
This detailed map of reactivity provides a chemical basis for understanding how the molecule might interact with biological receptors, where specific electrostatic and hydrogen-bonding interactions are often critical for binding.
Bridging Theory to Biological Function: Molecular Docking and Potential Applications
The true power of theoretical studies is realized when they guide experimental design. The insights from FMO and MEP analyses can inform hypotheses about the molecule's potential biological targets. For instance, the identified electron-rich and hydrogen-bonding regions suggest that the molecule could effectively bind within the active sites of enzymes or receptors.
Molecular Docking Workflow
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in rational drug design.
Caption: A simplified workflow for molecular docking studies.
Potential Pharmacological Activities
Given the known biological activities of related furan and pyrazole derivatives, this compound is a promising candidate for screening in several therapeutic areas:
-
Antimicrobial Activity: Many pyrazole-based heterocycles have demonstrated potent activity against various strains of bacteria and fungi.[1][15][16] The furan moiety can also contribute to this profile.[5]
-
Anti-inflammatory Activity: Pyrazole derivatives are known to act as anti-inflammatory agents, and the title compound could be investigated for its ability to inhibit key inflammatory enzymes.[3]
-
Antioxidant Activity: Both furan and pyrazole scaffolds have been incorporated into compounds with significant antioxidant and radical scavenging properties.[17]
-
Anti-neuroinflammatory Activity: Recent studies have explored furanyl-pyrazolyl hybrids as potential agents to inhibit neuroinflammation, a key process in neurodegenerative diseases.[18]
Conclusion
The theoretical investigation of this compound, grounded in and validated by experimental data, provides a comprehensive understanding of its structural and electronic landscape. DFT calculations reveal a stable, planar molecule with distinct regions of electrophilic and nucleophilic reactivity, as visualized by the Molecular Electrostatic Potential map. The analysis of Frontier Molecular Orbitals further clarifies its electronic stability and potential for interaction. These fundamental insights are not merely academic; they provide a rational basis for pursuing this molecule in drug discovery programs, particularly in the fields of antimicrobial, anti-inflammatory, and antioxidant research. This guide underscores the indispensable role of computational chemistry as a predictive, cost-effective, and powerful tool in the modern development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Ethyl 3-(2-furyl)pyrazole-5-carboxylate | CAS#:33545-44-7 | Chemsrc [chemsrc.com]
- 7. researchgate.net [researchgate.net]
- 8. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1 H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel ethyl 1,5-disubstituted-1H-pyrazole-3-carboxylates as a new class of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Molecular Docking, Synthesis, and Characterization of Furanyl-Pyrazolyl Acetamide and 2,4-Thiazolidinyl-Furan-3-Carboxamide Derivatives as Neuroinflammatory Protective Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
tautomerism in 3-(furan-2-yl)-1H-pyrazole systems
Analyzing Tautomeric Forms
I've initiated a thorough search for data on tautomerism in 3-(furan-2-yl)-1H-pyrazole compounds. My focus is on pinpointing potential tautomeric forms and the factors that influence their equilibrium. This involves reviewing existing literature and databases. The next step will be to create potential structures.
Exploring Methodologies Further
I'm now diving deeper into the search results, specifically targeting mechanistic claims, experimental protocols, and any quantitative data. My aim is to identify authoritative sources and gather URLs for proper citations. Following this, I'll structure the guide by introducing the concept of tautomerism in these heterocyclic systems and delve into the specifics of different tautomers and their interconversion factors. Experimental methodologies and quantitative data discussions are next on the list, which will be followed by the generation of useful Graphviz diagrams.
Planning Guide Structure
I've outlined the structure for my guide. It starts with an overview of tautomerism in these heterocycles, then dives into individual tautomers and factors affecting their equilibrium. Sections on characterization methods, quantitative data, and helpful Graphviz diagrams will follow. The final step is to refine and deliver the full, citation-rich guide.
Defining Tautomerism Scope
My initial exploration has yielded a substantial body of literature regarding pyrazole tautomerism. Primarily, I've identified annular prototropic tautomerism as a pivotal characteristic in N-unsubstituted pyrazoles, involving proton migration between nitrogen atoms N1 and N2.
Examining Pyrazole Effects
I've been drilling into the impact of substituents. It's fascinating how electron-donating groups at positions 3 and 5 tilt the equilibrium! Solvent polarity and temperature are also proving critical. I'm noting the solid-state structure and its variance from solution equilibrium. NMR's leading the pack for solution insights, especially with low-temp tactics. X-ray is the definitive source for solid state while computation is crucial to bolster experimental results.
Narrowing Focus for Specifics
I'm now focusing on 3-(furan-2-yl)-1H-pyrazole tautomerism. General pyrazole concepts are understood, so I'm honing in. Electronic effects of the furan group are crucial. Limited specific literature exists, forcing me to infer behavior from similar heteroaromatic substituents. This targeted search is my next critical step to bridge this critical gap, providing a relevant guide.
Synthesizing Foundational Knowledge
My exploration is now zeroing in on 3-(furan-2-yl)-1H-pyrazole tautomerism. I've successfully navigated the broad pyrazole principles and am now ready to focus on this specialized area. The electronic impact of the furan group's structure is key. Limited direct resources exist, yet similar heteroaromatic groups can inform my analysis. This focused search is the next phase to strengthen my findings.
Pinpointing Relevant Data
I'm making progress! After a second round of searches, I've found some highly relevant information. Notably, I've identified two crystal structures for compounds that feature the 3-(furan-2-yl)-1H-pyrazole moiety. This is exactly what I was hoping for, and will be incredibly useful for discussing the solid state.
Analyzing Crystallography Data
I've made some good progress! The crystal structure data provides a strong foundation for describing solid-state behavior, with one study detailing co-crystallization of two tautomers. I've also found a paper on the synthesis and biological activity of these molecules, which may offer useful spectroscopic data. The broader pyrazole literature I reviewed provides helpful background on tautomerism and the methods to study it. I'm now structuring the guide to start with an overview of pyrazole tautomerism, then focus on the specifics of the 3-(furan-2-yl) substituent, using the crystal structure data.
Synthesizing Guide Structure
I've made significant progress! My second search unearthed detailed crystal structures for compounds with the target moiety, including co-crystals of tautomers. I've also found studies on synthesis, and biological activity, which might provide relevant spectroscopic data. With background on pyrazole tautomerism, substituent effects, and associated analytical techniques, I'm now structuring the guide logically. I'll begin with the principles of pyrazole tautomerism, then focus on the specifics of the 3-(furan-2-yl) substituent, using the crystal structure data. I will include the information about the solid state behavior, solvent effects, and how they would be studied.
An In-depth Technical Guide to the Potential Biological Targets of Furan-Pyrazole Derivatives
Introduction: The Furan-Pyrazole Scaffold as a Privileged Motif in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are termed "privileged structures" due to their ability to bind to a variety of biological targets with high affinity through strategic modifications. The furan-pyrazole scaffold, a heterocyclic structure integrating a five-membered furan ring with a five-membered pyrazole ring, represents one such privileged motif. This unique combination offers a rich electronic and steric environment, featuring hydrogen bond donors (pyrazole N-H), acceptors (pyrazole N and furan O), and a tunable lipophilic surface. These properties make furan-pyrazole derivatives versatile candidates for interacting with diverse biological macromolecules, leading to a broad spectrum of pharmacological activities.[1][2]
This technical guide provides an in-depth exploration of the key biological targets modulated by furan-pyrazole derivatives. We will delve into the specific proteins and pathways implicated in major therapeutic areas, including oncology, infectious diseases, and neurodegenerative disorders. The narrative is structured to not only list these targets but to explain the causal logic behind the experimental validation, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Key Biological Targets in Oncology
The dysregulation of cellular signaling pathways is a hallmark of cancer. Furan-pyrazole derivatives have emerged as potent modulators of several critical nodes within these oncogenic networks, primarily targeting protein kinases and cytoskeletal components.
Protein Kinase Inhibition: Targeting the PI3K/Akt Signaling Axis
The Phosphoinositide 3-kinase (PI3K)/Akt (Protein Kinase B) pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a common driver in many human cancers, making it a prime target for therapeutic intervention.[3] Several series of furan-pyrazole carboxamide analogues have been specifically designed and evaluated as inhibitors of Akt kinase.[4]
Mechanism of Action: These derivatives typically act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the Akt kinase domain. This binding event prevents the phosphorylation of Akt's downstream substrates, such as GSK3β and PRAS40, thereby inhibiting the pro-survival signaling cascade and promoting apoptosis in cancer cells.[4] The specificity of these compounds can vary, with some showing potent inhibition of Akt1 while also affecting other related kinases like Akt2, Akt3, and ROCK1.[4]
| Compound ID | Target Kinase | IC₅₀ (nM) | Target Cell Line(s) | GI₅₀ / IC₅₀ (µM) | Reference |
| 25e | Akt1 | 18 | HCT116, OVCAR-8 | 0.25, 0.43 | [4] |
| 11n | Akt1 | 0.17 | - | - | [5] |
| 5c | p-Akt (cellular) | Inhibition shown | HeLa | - | [3] |
IC₅₀: Half maximal inhibitory concentration. GI₅₀: Half maximal growth inhibition.
Validating a compound's effect on the Akt pathway involves a two-pronged approach: confirming direct enzyme inhibition and verifying downstream cellular effects.
This protocol outlines a method to determine the IC₅₀ of a furan-pyrazole derivative against a purified Akt enzyme.[6][7]
-
Reagent Preparation:
-
Prepare serial dilutions of the furan-pyrazole test compound in kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA). The solvent (e.g., DMSO) concentration should be kept constant across all wells.
-
Prepare a solution of recombinant human Akt1 enzyme and a suitable peptide substrate (e.g., GSK3α/β peptide) in kinase buffer.
-
Prepare an ATP solution in kinase buffer at a concentration that is near the Km for the enzyme.
-
-
Kinase Reaction:
-
In a 384-well white plate, add 2.5 µL of each test compound dilution or vehicle control.
-
Add 2.5 µL of the Akt enzyme/substrate solution to each well.
-
Initiate the reaction by adding 5 µL of the ATP solution.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection (ADP-Glo™):
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent, which depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using appropriate software.
-
This protocol verifies that the compound inhibits Akt phosphorylation in a cellular context.[8][9][10]
-
Cell Treatment and Lysis:
-
Plate cancer cells (e.g., PC-3, MCF-7) and allow them to adhere.
-
Serum-starve the cells for 16-24 hours to reduce basal Akt phosphorylation.
-
Pre-treat cells with various concentrations of the furan-pyrazole compound or vehicle control for 2 hours.
-
Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes to activate the Akt pathway.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-30 µg) from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
-
Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in TBST for 1 hour. Causality Note: BSA is preferred over milk for phospho-antibodies as casein in milk is a phosphoprotein and can cause high background.[9][12]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an ECL substrate and an imaging system.
-
-
Analysis and Normalization:
-
To ensure equal protein loading, the membrane is stripped and re-probed with an antibody against total Akt and a loading control (e.g., β-actin).
-
Quantify band intensities using densitometry software. The p-Akt signal is normalized to the total Akt signal to account for any changes in total protein expression.
-
Microtubule Dynamics Disruption: Targeting Tubulin Polymerization
Microtubules, dynamic polymers of α- and β-tubulin, are essential for forming the mitotic spindle during cell division. Disrupting their dynamics is a clinically validated anticancer strategy. Furan-pyrazole derivatives have been identified as novel inhibitors of tubulin polymerization, often acting at the colchicine binding site.[13][14][15][16]
Mechanism of Action: By binding to tubulin dimers, these compounds prevent their assembly into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[16][17]
| Compound ID | Tubulin IC₅₀ (µM) | Potent Antiproliferative Activity vs. Cell Line | Cell Line IC₅₀ (nM) | Reference |
| 5b | 7.30 | K562 (leukemia) | 21 | [13] |
| 8g | 4.77 | HCT-116 (colon) | - | [14] |
| 7c | - (95.2% inhib.) | SR (leukemia) | 90 | [15] |
| 11a | - (96.3% inhib.) | SR (leukemia) | 60 | [15] |
| 4k | - | PC-3 (prostate) | 15 | [16] |
| 5a | - | PC-3 (prostate) | 6 | [16] |
This assay directly measures a compound's effect on the assembly of purified tubulin into microtubules.[18][19][20][21]
-
Reagent Preparation:
-
Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), 1 mM GTP, and a fluorescent reporter that binds to polymerized microtubules.
-
Prepare 10x stocks of the furan-pyrazole test compound, a known inhibitor (e.g., Nocodazole), and a known stabilizer (e.g., Paclitaxel) as controls.
-
-
Assay Execution:
-
Pre-warm a 96-well black plate to 37°C.
-
Add 5 µL of the 10x test compound or control solutions to the appropriate wells.
-
To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure fluorescence intensity (e.g., Ex/Em ~360/450 nm) every minute for 60-90 minutes.
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Compounds that inhibit polymerization will show a decreased rate and extent of fluorescence increase compared to the vehicle control.
-
Calculate the IC₅₀ value from the dose-response data.
-
Part 2: Targets in Infectious Diseases
The rise of antimicrobial resistance necessitates the discovery of novel agents with new mechanisms of action. Furan-pyrazole derivatives have demonstrated promising activity against various bacterial, fungal, and parasitic pathogens.
Bacterial Enzyme Inhibition
Glucosamine-6-Phosphate (GlcN-6-P) Synthase: This enzyme is crucial for the biosynthesis of the bacterial cell wall. Its absence in humans makes it an attractive and selective target for antibacterial agents. Molecular docking studies suggest that furan-derived chalcones and their pyrazoline derivatives can bind to the active site of GlcN-6-P synthase, potentially disrupting cell wall formation.
DNA Gyrase/Topoisomerase: These enzymes are essential for bacterial DNA replication and are the targets of the quinolone class of antibiotics. In silico studies have predicted that certain pyrazole derivatives can act as S. aureus DNA gyrase inhibitors, and subsequent testing has confirmed antibacterial activity.
Data Presentation: Antimicrobial Activity of Furan-Pyrazole Derivatives
| Compound Class | Target Organism(s) | Target Enzyme (Putative) | MIC (µg/mL) | Reference |
| Furan-Chalcone (2a, 2h) | S. aureus, E. coli, C. albicans | GlcN-6-P Synthase | 31.25 - 125 | - |
| Pyrazoline (3d) | S. aureus, S. epidermidis | GlcN-6-P Synthase | 62.5 - 125 | - |
| Nitrofuran-Pyrazole (3b) | E. coli, P. aeruginosa, S. aureus | Not specified | 12.5 - 50 | [2] |
MIC: Minimum Inhibitory Concentration.
This is the gold-standard method for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[22][23][24][25][26]
-
Preparation of Inoculum:
-
Culture the bacterial strain (e.g., S. aureus ATCC 25923) overnight in a suitable broth (e.g., Mueller-Hinton Broth, MHB).
-
Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the furan-pyrazole compound in MHB. The typical final volume in each well is 100 µL.
-
Include a positive control well (broth + bacteria, no compound) and a negative control well (broth only).
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well (except the negative control).
-
Incubate the plate at 37°C for 16-24 hours.
-
-
Reading the MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Part 3: Targets in Neurodegenerative and Inflammatory Diseases
Inhibition of α-Synuclein Aggregation
The aggregation of the α-synuclein protein is a pathological hallmark of Parkinson's disease and other synucleinopathies.[27] Preventing this aggregation is a key therapeutic strategy. Novel furan-2-yl-1H-pyrazoles have been shown to effectively inhibit α-synuclein aggregation in vitro, with efficacy comparable to the well-studied inhibitor anle138b.[28]
Mechanism of Action: While the precise binding mode is still under investigation, these compounds are thought to interact with α-synuclein monomers or early-stage oligomers. This interaction stabilizes a non-aggregation-prone conformation, preventing the formation of the β-sheet-rich structures that lead to toxic oligomers and amyloid fibrils.
This assay is a widely used method to monitor the kinetics of amyloid fibril formation in real-time.[29][30][31][32][33]
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of Thioflavin T (ThT) in nuclease-free water and filter it through a 0.2 µm syringe filter.
-
Prepare a reaction buffer (e.g., PBS, pH 7.4).
-
Purified, monomeric α-synuclein protein is thawed on ice immediately before use.
-
-
Assay Setup:
-
In a 96-well black, clear-bottom plate, prepare the reaction mixtures. For each well, combine the reaction buffer, ThT (final concentration ~25 µM), α-synuclein (final concentration ~50-100 µM), and the furan-pyrazole test compound at various concentrations.
-
Include a positive control (α-synuclein without inhibitor) and a negative control (buffer and ThT only).
-
-
Incubation and Measurement:
-
Seal the plate and place it in a fluorescence microplate reader capable of maintaining a temperature of 37°C and intermittent shaking.
-
Measure fluorescence (Excitation: ~440-450 nm, Emission: ~480-485 nm) at regular intervals for up to 72 hours.
-
-
Data Analysis:
-
Plot fluorescence intensity against time to generate sigmoidal aggregation curves.
-
Key parameters such as the lag time (nucleation phase) and the maximum fluorescence (fibril amount) are extracted to quantify the inhibitory effect of the compounds.
-
Conclusion and Future Perspectives
The furan-pyrazole scaffold is a remarkably versatile platform for the development of novel therapeutics. The evidence clearly demonstrates that these derivatives can effectively modulate a wide range of biological targets, including protein kinases like Akt, cytoskeletal components like tubulin, essential bacterial enzymes, and pathogenic protein aggregates like α-synuclein.
The future of furan-pyrazole drug discovery lies in leveraging structure-activity relationship (SAR) insights to enhance potency and, critically, selectivity. While many compounds show promise, achieving selectivity for a specific kinase isoform or a particular bacterial enzyme over its human homologue remains a key challenge. Advanced computational modeling, coupled with high-throughput screening and detailed mechanistic studies using the protocols outlined in this guide, will be instrumental in designing the next generation of furan-pyrazole-based drugs with improved efficacy and safety profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SAR Study and Molecular Mechanism Investigation of Novel Naphthoquinone-furan-2-cyanoacryloyl Hybrids with Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and SAR of oxindole-pyridine-based protein kinase B/Akt inhibitors for treating cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. benchchem.com [benchchem.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. ccrod.cancer.gov [ccrod.cancer.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and molecular docking of novel pyrazole-chalcone analogs of lonazolac as 5-LOX, iNOS and tubulin polymerization inhibitors with potential anticancer and anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and bioevaluation of pyrazole-containing tubulin polymerisation inhibitors based on conformational constraint strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. bio-protocol.org [bio-protocol.org]
- 20. maxanim.com [maxanim.com]
- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 22. protocols.io [protocols.io]
- 23. files.core.ac.uk [files.core.ac.uk]
- 24. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 25. microbe-investigations.com [microbe-investigations.com]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. Novel Furan-2-yl-1 H-pyrazoles Possess Inhibitory Activity against α-Synuclein Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Thioflavin T assay protocol for alpha-synuclein proteins [abcam.com]
- 30. bio-protocol.org [bio-protocol.org]
- 31. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]
- 32. benchchem.com [benchchem.com]
- 33. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
Methodological & Application
Synthesis Protocol for Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate: A Detailed Guide for Researchers
Introduction: The Significance of Furan-Pyrazole Scaffolds in Medicinal Chemistry
The fusion of furan and pyrazole rings into a single molecular entity, such as ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, represents a significant area of interest in contemporary drug discovery and development. Pyrazole derivatives are well-established pharmacophores, known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of a furan moiety can further modulate the molecule's electronic properties and steric profile, potentially enhancing its interaction with biological targets. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, grounded in the principles of the classical Knorr pyrazole synthesis. The causality behind experimental choices and self-validating system checks are detailed to ensure reproducibility and success.
Chemical Profile of the Target Compound
A clear understanding of the physicochemical properties of the target molecule is essential for its synthesis, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [1] |
| Molecular Weight | 206.20 g/mol | [1] |
| Melting Point | 135-137 °C | [1] |
| Boiling Point | 403.1 °C at 760 mmHg | [1] |
| Density | 1.263 g/cm³ | [1] |
Synthetic Strategy: The Knorr Pyrazole Synthesis
The most direct and widely employed method for the synthesis of 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis. This robust reaction involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this protocol, we will utilize the cyclocondensation of ethyl 4-(2-furyl)-2,4-dioxobutanoate with hydrazine hydrate.
The reaction proceeds through a well-established mechanism. Initially, one of the nitrogen atoms of the hydrazine molecule acts as a nucleophile, attacking one of the carbonyl groups of the diketone. This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group. Subsequent dehydration of the cyclic intermediate leads to the formation of the stable aromatic pyrazole ring.
Caption: Knorr Pyrazole Synthesis Workflow.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with in-process checks and clear endpoints.
Materials and Reagents
-
Ethyl 4-(2-furyl)-2,4-dioxobutanoate (CAS: 36983-35-4)
-
Hydrazine hydrate (N₂H₄·H₂O) (CAS: 7803-57-8)
-
Ethanol (absolute)
-
Glacial Acetic Acid (optional, as catalyst)
-
Dichloromethane (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 4-(2-furyl)-2,4-dioxobutanoate (1 equivalent) in absolute ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed. For some substrates, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The disappearance of the starting material (ethyl 4-(2-furyl)-2,4-dioxobutanoate) indicates the completion of the reaction. A typical mobile phase for TLC would be a mixture of hexane and ethyl acetate.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine. This step is crucial to remove any unreacted acid catalyst and other aqueous impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent. The pure fractions, as determined by TLC, are collected and the solvent is evaporated to yield this compound as a solid.
Product Characterization and Validation
Expected Spectroscopic Data:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl ester protons (a quartet and a triplet), the pyrazole proton (a singlet), and the furan ring protons (three distinct signals in the aromatic region).
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display signals corresponding to the carbonyl carbon of the ester, the carbons of the pyrazole and furan rings, and the ethyl group carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching of the pyrazole ring. A strong absorption around 1700-1730 cm⁻¹ will indicate the C=O stretching of the ester group. Characteristic C-H stretching vibrations for the aromatic rings are expected between 3000 and 3100 cm⁻¹[3].
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (206.20 g/mol ).
Researchers are strongly encouraged to perform a full suite of characterization analyses on their synthesized product to confirm its structure and purity.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or adding a catalytic amount of glacial acetic acid.
-
Low Yield: Ensure the complete removal of water from the reaction mixture by using absolute ethanol. Water can interfere with the condensation reaction. Proper purification techniques are also crucial to maximize the isolated yield.
-
Purification Challenges: If the product is difficult to purify by column chromatography, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective alternative.
Conclusion
This detailed protocol provides a robust and reproducible method for the synthesis of this compound. By understanding the underlying chemical principles of the Knorr pyrazole synthesis and adhering to the step-by-step procedure, researchers and drug development professionals can confidently prepare this valuable heterocyclic compound for further investigation in their respective fields. The self-validating nature of the protocol, coupled with the provided characterization guidelines, ensures a high degree of scientific integrity and trustworthiness in the synthetic process.
References
- 1. Ethyl 3-(2-furyl)pyrazole-5-carboxylate | CAS#:33545-44-7 | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the One-Pot Synthesis of Substituted Pyrazole-5-carboxylates
Introduction: The Enduring Significance of Pyrazole-5-carboxylates in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1] This five-membered aromatic heterocycle, with its two adjacent nitrogen atoms, offers a unique combination of chemical stability, synthetic versatility, and the ability to engage in various biological interactions.[2] Within this esteemed class of compounds, substituted pyrazole-5-carboxylates have emerged as particularly valuable pharmacophores and synthetic intermediates.[3] Their presence in numerous therapeutic agents, spanning anti-inflammatory, anticancer, antiviral, and analgesic applications, underscores their importance in the ongoing quest for novel and effective drugs.[4][5] The ester functionality at the 5-position not only contributes to the molecule's overall physicochemical properties but also serves as a versatile handle for further chemical modifications, enabling the exploration of extensive structure-activity relationships (SAR).[6]
Traditionally, the synthesis of these valuable compounds has often involved multi-step procedures, which can be time-consuming, resource-intensive, and generate significant chemical waste. The advent of one-pot synthesis methodologies has revolutionized this landscape, offering a more streamlined, efficient, and environmentally benign approach.[7][8] By combining multiple reaction steps into a single, continuous process without the isolation of intermediates, one-pot syntheses enhance operational simplicity, improve atom economy, and often lead to higher overall yields.[9]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the one-pot synthesis of substituted pyrazole-5-carboxylates. We will delve into the underlying chemical principles, present field-proven protocols for various synthetic strategies, and offer insights into the causality behind experimental choices, thereby empowering researchers to confidently and efficiently synthesize these critical molecular building blocks.
Core Synthetic Strategies and Mechanistic Insights
Several robust one-pot methodologies have been developed for the synthesis of substituted pyrazole-5-carboxylates. Understanding the mechanistic underpinnings of these reactions is crucial for optimizing reaction conditions and troubleshooting potential issues.
The Knorr Pyrazole Synthesis and its One-Pot Adaptation
The Knorr pyrazole synthesis, first reported in 1883, is a classic and widely employed method for constructing the pyrazole ring.[10] It traditionally involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[11][12] In a one-pot adaptation for the synthesis of pyrazole-5-carboxylates, a β-ketoester is typically used as the 1,3-dicarbonyl component.
The reaction proceeds via an initial condensation between the hydrazine and one of the carbonyl groups of the β-ketoester to form a hydrazone intermediate. Subsequent intramolecular cyclization, involving the attack of the remaining nitrogen atom on the second carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrazole ring.[4][13]
Caption: The Knorr Pyrazole Synthesis Workflow.
Multicomponent Reactions (MCRs): A Paradigm of Efficiency
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all the starting materials, represent a highly efficient approach to complex molecule synthesis.[14][15] Several MCRs have been developed for the one-pot synthesis of substituted pyrazole-5-carboxylates.
A common three-component strategy involves the reaction of an aldehyde, a β-ketoester, and a hydrazine.[2][16] This reaction often proceeds through a Knoevenagel condensation of the aldehyde and the β-ketoester to form an α,β-unsaturated intermediate, which then undergoes a Michael addition with the hydrazine, followed by cyclization and aromatization to yield the desired pyrazole-5-carboxylate.[15]
Caption: A typical Multicomponent Reaction (MCR) workflow.
Synthesis via Hydrazone 1,4-Dianions and Diethyl Oxalate
A more specialized yet powerful one-pot method involves the generation of a hydrazone 1,4-dianion, which then reacts with diethyl oxalate as a two-carbon electrophile to construct the pyrazole-5-carboxylate scaffold. This approach offers a high degree of regioselectivity.[3]
The process begins with the formation of a hydrazone from a ketone and a hydrazine. This hydrazone is then treated with a strong base, such as n-butyllithium, to generate a 1,4-dianion. The subsequent addition of diethyl oxalate leads to a cyclization reaction, and upon aqueous workup, the desired ethyl pyrazole-5-carboxylate is obtained.[7][8]
Experimental Protocols
The following protocols are provided as detailed, field-proven examples for the synthesis of substituted pyrazole-5-carboxylates.
Protocol 1: One-Pot Synthesis of Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate via a Three-Component Reaction
This protocol is adapted from a reported three-component, one-pot condensation reaction.
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 10 mmol |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | C₅H₁₃NO₂ | 119.16 | 12 mmol |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 10 mmol |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 5 mL |
| Ethanol | C₂H₅OH | 46.07 | 20 mL |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (10 mmol) and N,N-dimethylformamide dimethyl acetal (12 mmol).
-
Heat the mixture at 80 °C for 2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Add ethanol (20 mL), followed by the dropwise addition of phenylhydrazine (10 mmol).
-
Add glacial acetic acid (5 mL) to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with constant stirring.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be recrystallized from ethanol to afford the pure ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
Expected Yield: 85-95%
Protocol 2: One-Pot Synthesis of Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate
This protocol is based on the one-pot, two-component reaction of phenylhydrazine and dimethyl acetylenedicarboxylate (DMAD).
Materials and Reagents:
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity |
| Phenylhydrazine | C₆H₈N₂ | 108.14 | 2 mmol |
| Dimethyl acetylenedicarboxylate (DMAD) | C₆H₆O₄ | 142.11 | 2 mmol |
| Toluene | C₇H₈ | 92.14 | 5 mL |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 5 mL |
Procedure:
-
In a 50 mL round-bottom flask, dissolve phenylhydrazine (2 mmol) and dimethyl acetylenedicarboxylate (2 mmol) in a 1:1 mixture of toluene and dichloromethane (10 mL total).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2 hours.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Upon completion, allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid is then recrystallized from ethanol to yield pure methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.
Expected Yield: 80-90%
Data Summary and Comparison of Methods
The choice of synthetic method depends on the desired substitution pattern, the availability of starting materials, and the desired scale of the reaction.
| Method | Key Starting Materials | Advantages | Potential Limitations | Typical Yields |
| Knorr Synthesis Adaptation | β-Ketoester, Hydrazine | Well-established, generally good yields, readily available starting materials. | Can lead to regioisomeric mixtures with unsymmetrical 1,3-dicarbonyls. | 70-95% |
| Multicomponent Reaction (MCR) | Aldehyde, β-Ketoester, Hydrazine | High atom economy, operational simplicity, rapid access to molecular diversity.[9] | Optimization of reaction conditions for three components can be complex. | 60-90% |
| Hydrazone Dianion Method | Ketone, Hydrazine, Diethyl Oxalate | High regioselectivity, provides access to specific substitution patterns.[3] | Requires the use of strong bases (e.g., n-BuLi) and anhydrous conditions. | 65-85% |
Conclusion and Future Perspectives
The one-pot synthesis of substituted pyrazole-5-carboxylates represents a significant advancement in synthetic organic chemistry, providing efficient and sustainable routes to these medicinally important compounds. The methodologies outlined in these application notes, from the classic Knorr synthesis to modern multicomponent reactions, offer a versatile toolkit for researchers in drug discovery and development. By understanding the underlying mechanisms and following these detailed protocols, scientists can confidently synthesize a diverse range of pyrazole-5-carboxylates for further biological evaluation.
Future research in this area will likely focus on the development of even more efficient and greener catalytic systems, the expansion of the substrate scope to include more complex and diverse starting materials, and the application of flow chemistry to enable the continuous and scalable production of these valuable heterocyclic compounds.
References
- 1. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jk-sci.com [jk-sci.com]
- 4. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 10. name-reaction.com [name-reaction.com]
- 11. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 14. longdom.org [longdom.org]
- 15. scilit.com [scilit.com]
- 16. electronicsandbooks.com [electronicsandbooks.com]
Application Notes & Protocols: A Guide to the Biological Activity Screening of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Foreword: The Scientific Imperative
In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of rational drug design. The molecule at the center of this guide, ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, represents a compelling fusion of two such pharmacophores: pyrazole and furan. The pyrazole nucleus is a well-established component in a multitude of clinically approved drugs, demonstrating a vast spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Similarly, the furan ring is a versatile scaffold found in numerous natural and synthetic compounds, known to enhance pharmacokinetic profiles and contribute to a wide array of biological effects.[4][5][6][7]
The conjugation of these two heterocyclic systems presents a unique chemical entity with significant potential for novel biological activity. These application notes are designed to provide researchers, scientists, and drug development professionals with a comprehensive framework for the systematic screening of this compound. The protocols detailed herein are not merely a set of instructions but are grounded in established scientific principles to ensure the generation of robust and reproducible data.
Section 1: Foundational Strategy - A Multi-Faceted Screening Approach
A thorough investigation into the biological potential of a novel compound necessitates a multi-pronged screening strategy. Given the rich pharmacological history of its constituent moieties, a logical starting point for this compound involves a primary panel of assays targeting key areas of therapeutic interest. This guide will focus on three fundamental pillars of biological activity: antimicrobial, anticancer, and antioxidant properties.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Medicinal significance of furan derivatives : A Review | Semantic Scholar [semanticscholar.org]
- 5. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 6. Pharmacological activity of furan derivatives [wisdomlib.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate as a Versatile Chemical Intermediate in Drug Discovery
Introduction: The Strategic Value of the Furan-Pyrazole Scaffold
In the landscape of medicinal chemistry, the fusion of distinct heterocyclic rings into a single molecular entity is a proven strategy for generating novel compounds with significant biological activity. The furan-pyrazole scaffold is a prime example of such a privileged structure. Pyrazole derivatives are renowned for their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1][2] Similarly, the furan moiety is a key component in numerous therapeutic agents, contributing to antibacterial, antiviral, and anti-inflammatory effects.[3]
Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate emerges as a highly valuable chemical intermediate that strategically combines these two pharmacophores. Its structure offers multiple reactive sites, allowing for systematic chemical modifications to explore and optimize structure-activity relationships (SAR). This guide provides an in-depth exploration of this intermediate, detailing its synthesis and subsequent derivatization through field-tested protocols designed for researchers in drug development and synthetic chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 33545-44-7 | [4] |
| Molecular Formula | C₁₀H₁₀N₂O₃ | [4] |
| Molecular Weight | 206.20 g/mol | [4] |
| Melting Point | 135-137 °C | [4] |
| Appearance | Off-white to light yellow solid | --- |
| LogP | 1.846 | [4] |
Synthesis of the Core Intermediate
The most common and efficient synthesis of this compound involves a classical Knorr-type pyrazole synthesis, specifically, the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine source.
Scientific Rationale
This reaction pathway is favored due to the commercial availability of the starting materials and the robustness of the reaction. The key intermediate, ethyl 4-(furan-2-yl)-2,4-dioxobutanoate, is prepared via a Claisen condensation between ethyl oxalate and 2-acetylfuran. The subsequent reaction with hydrazine hydrate proceeds via a nucleophilic attack of the hydrazine on the ketones, followed by an intramolecular cyclization and dehydration to yield the thermodynamically stable aromatic pyrazole ring. Using hydrazine hydrate is cost-effective and efficient for forming the unsubstituted (N-H) pyrazole.
Figure 1: General workflow for the synthesis of the title intermediate.
Protocol: Synthesis of this compound
This protocol is adapted from established synthetic procedures.[5][6]
Materials:
-
Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Glacial Acetic Acid
-
Ethanol
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (1.0 eq) in glacial acetic acid (approx. 5-10 mL per gram of starting material).
-
Addition of Hydrazine: To the stirred suspension, add hydrazine hydrate (1.1 eq) dropwise at room temperature. The addition may be exothermic.
-
Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase such as 30% ethyl acetate in hexanes. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.
-
Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold water. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acetic acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.
Expected Results:
-
Yield: 75-90%
-
Purity: >95% (by HPLC or NMR)
-
Characterization: The structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data should align with literature values.[7][8]
Key Synthetic Transformations and Protocols
The utility of this compound lies in its three primary reactive centers, which allow for diverse derivatization.
Figure 2: Key reactive sites and potential derivatization pathways.
Protocol 1: N-Alkylation of the Pyrazole Ring
Scientific Rationale: Alkylation of the pyrazole N-H is a fundamental step to introduce diverse side chains. The choice of base is critical. A mild base like potassium carbonate (K₂CO₃) is often sufficient and minimizes side reactions, such as ester hydrolysis. Stronger bases like sodium hydride (NaH) can be used for less reactive alkylating agents but require anhydrous conditions and careful handling. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction, effectively solvating the cation of the base.
Procedure:
-
Setup: To a solution of the starting pyrazole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).
-
Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq) to the mixture.
-
Reaction: Stir the mixture at room temperature or gentle heat (50-60 °C) for 4-12 hours, monitoring by TLC.
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel.
Protocol 2: Saponification to Carboxylic Acid
Scientific Rationale: Converting the ethyl ester to a carboxylic acid is a gateway to a vast array of further chemistry, most notably amide bond formation. Saponification using a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is the standard method. A co-solvent system like THF/water or methanol/water ensures the solubility of both the organic substrate and the inorganic base. Acidification in the work-up step is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid product.[7]
Procedure:
-
Setup: Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 ratio).
-
Base Addition: Add sodium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature or heat to 40-50 °C until the reaction is complete (monitored by TLC, showing consumption of the starting material).
-
Acidification: Cool the mixture in an ice bath and acidify to pH ~2-3 by the slow addition of 1N HCl.
-
Isolation: A precipitate of the carboxylic acid should form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous layer with ethyl acetate.
Protocol 3: Amide Bond Formation via Coupling
Scientific Rationale: This is one of the most important reactions in drug discovery. Starting from the carboxylic acid (from Protocol 2), amide coupling agents are used to form an active ester intermediate in situ, which then readily reacts with a primary or secondary amine. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling agent that minimizes racemization and side reactions. A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to mop up the acid formed during the reaction without competing as a nucleophile.
Procedure:
-
Setup: In an anhydrous polar aprotic solvent (like DMF or CH₂Cl₂), dissolve the carboxylic acid (1.0 eq), the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.0-3.0 eq).
-
Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor completion by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by silica gel column chromatography or recrystallization.
Conclusion and Future Prospects
This compound is a robust and versatile building block for chemical synthesis and drug discovery. The protocols outlined herein provide a reliable foundation for its synthesis and derivatization. The strategic positioning of its reactive handles—the N-H group for introducing diversity elements and the ester for conversion into amides and other functionalities—allows for the systematic construction of compound libraries. The resulting furan-pyrazole derivatives are promising candidates for screening in various therapeutic areas, including oncology, infectious diseases, and inflammation.[9][10] Further exploration of this scaffold is highly encouraged and is likely to yield novel chemical entities with significant therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Ethyl 3-(2-furyl)pyrazole-5-carboxylate | CAS#:33545-44-7 | Chemsrc [chemsrc.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Derivatization of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate for SAR Studies
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its versatile synthetic handles and ability to engage in various biological interactions make it an ideal starting point for drug discovery campaigns. This guide provides a comprehensive framework for the systematic derivatization of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, a versatile building block for generating diverse chemical libraries for Structure-Activity Relationship (SAR) studies. We will explore key chemical transformations at the N1, C4, and C5 positions of the pyrazole ring, offering detailed, field-proven protocols and explaining the strategic rationale behind each modification.
Introduction: The Pyrazole Scaffold in Drug Discovery
Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms.[3][4] This arrangement imparts unique electronic properties and hydrogen bonding capabilities, allowing them to serve as effective bioisosteres for other functional groups and to form key interactions with biological targets. The presence of the pyrazole moiety in drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and various kinase inhibitors underscores its pharmacological importance.[2]
SAR studies are fundamental to medicinal chemistry, enabling the systematic exploration of how structural modifications to a lead compound influence its biological activity. The core scaffold, this compound, offers three primary vectors for diversification, each poised to probe different aspects of a potential binding pocket:
-
N1-Position: Substitution at this position can influence solubility, metabolic stability, and interactions with solvent-exposed regions of a target.
-
C5-Ester: This group can be hydrolyzed and converted into a variety of amides, which can introduce new hydrogen bond donors and acceptors, and explore deeper pockets of a binding site.
-
C4-Position: This position is ideal for introducing steric bulk or new functionalities via cross-coupling reactions, allowing for the exploration of additional sub-pockets within a target.
This document will provide detailed protocols for achieving these modifications, enabling researchers to efficiently generate a library of analogs for biological screening.
Synthesis of the Core Scaffold: this compound
The starting material can be synthesized via a classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.
Protocol 2.1: Synthesis of this compound
-
Rationale: This reaction is a reliable and high-yielding method for the construction of the pyrazole ring. The use of hydrazine hydrate provides the unsubstituted N1-pyrazole, which is essential for subsequent N-alkylation studies.
-
Materials:
-
Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (1.0 eq) in ethanol (5 mL per mmol of substrate).
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add hydrazine hydrate (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Reduce the solvent volume under reduced pressure.
-
Add water to the residue to precipitate the product.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the title compound as a solid.
-
Derivatization Strategies and Protocols
The following sections outline the key derivatization pathways for generating a diverse library of analogs.
Workflow for Derivatization
Caption: General workflow for the derivatization of the core scaffold.
N1-Alkylation
-
Rationale: Alkylation of the pyrazole nitrogen is a fundamental step in SAR exploration. Introducing various alkyl and benzyl groups can modulate lipophilicity, improve metabolic stability, and probe interactions in the solvent-exposed region of a binding site.
Protocol 3.1: General Procedure for N1-Alkylation
-
Materials:
-
This compound (1.0 eq)
-
Alkyl/benzyl halide (e.g., methyl iodide, benzyl bromide) (1.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the starting pyrazole in DMF, add K₂CO₃.
-
Add the alkyl/benzyl halide and stir the mixture at room temperature (or heat to 50-60 °C if necessary) for 4-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
C5-Ester Hydrolysis
-
Rationale: Conversion of the C5-ester to a carboxylic acid is a necessary step to enable the formation of a diverse amide library.
Protocol 3.2: Saponification of the Ethyl Ester
-
Materials:
-
This compound derivative (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 eq)
-
Tetrahydrofuran (THF)/Methanol/Water solvent mixture
-
-
Procedure:
-
Dissolve the pyrazole ester in a 3:1:1 mixture of THF:Methanol:Water.
-
Add LiOH or NaOH and stir the mixture at room temperature for 2-6 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, remove the organic solvents under reduced pressure.
-
Dilute the aqueous residue with water and acidify to pH 2-3 with 1M HCl.
-
The carboxylic acid product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
C5-Amide Coupling
-
Rationale: Amide bond formation is one of the most important reactions in medicinal chemistry.[5] The resulting amides can introduce new hydrogen bond donors and acceptors, which can significantly enhance binding affinity and selectivity.
Protocol 3.3: EDC/HOBt Mediated Amide Coupling
-
Materials:
-
Pyrazole-5-carboxylic acid (1.0 eq)
-
Desired amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)
-
Hydroxybenzotriazole (HOBt) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
DMF or Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the carboxylic acid in DMF or DCM.
-
Add EDC, HOBt, and DIPEA, and stir for 15 minutes at room temperature.
-
Add the amine and continue to stir at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
C4-Halogenation
-
Rationale: Introduction of a halogen at the C4 position is a prerequisite for subsequent cross-coupling reactions.[6] Iodination is often preferred for Sonogashira couplings, while bromination is suitable for Suzuki couplings.
Protocol 3.4: Iodination of the Pyrazole Ring
-
Materials:
-
This compound (1.0 eq)
-
N-Iodosuccinimide (NIS) (1.2 eq)
-
Acetonitrile
-
-
Procedure:
-
Dissolve the pyrazole in acetonitrile.
-
Add NIS in one portion and stir the reaction at room temperature for 6-18 hours.
-
Monitor the reaction by TLC.
-
Once complete, concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
C4-Suzuki Cross-Coupling
-
Rationale: The Suzuki-Miyaura coupling is a powerful and versatile method for forming C-C bonds, allowing for the introduction of a wide variety of aryl and heteroaryl groups.[7][8]
Protocol 3.5: Suzuki Coupling of 4-Bromopyrazole
-
Materials:
-
Ethyl 4-bromo-3-(furan-2-yl)-1H-pyrazole-5-carboxylate (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane/Water (4:1)
-
-
Procedure:
-
To a reaction vessel, add the 4-bromopyrazole, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Degas the vessel by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed dioxane/water solvent mixture.
-
Heat the reaction to 90-100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
-
C4-Sonogashira Cross-Coupling
-
Rationale: The Sonogashira coupling enables the introduction of alkyne functionalities, which can serve as linear linkers or be further elaborated.[9][10]
Protocol 3.6: Sonogashira Coupling of 4-Iodopyrazole
-
Materials:
-
Ethyl 4-iodo-3-(furan-2-yl)-1H-pyrazole-5-carboxylate (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
PdCl₂(PPh₃)₂ (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA)
-
THF or DMF
-
-
Procedure:
-
To a reaction vessel under an inert atmosphere, add the 4-iodopyrazole, PdCl₂(PPh₃)₂, and CuI.
-
Add the solvent (THF or DMF) and TEA.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature (or heat to 40-50 °C if needed) for 2-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Data Presentation for SAR Analysis
The following table provides a template for organizing the synthetic and biological data for a hypothetical series of derivatives.
| Compound ID | R¹ (N1-substituent) | R² (C5-amide) | R³ (C4-substituent) | Yield (%) | Target Activity (IC₅₀, µM) |
| 1 | H | OEt | H | - | >50 |
| 2a | CH₃ | OEt | H | 85 | 25.3 |
| 2b | Bn | OEt | H | 78 | 15.8 |
| 3a | H | NH-cPr | H | 65 | 5.2 |
| 3b | H | NH-Ph | H | 72 | 8.9 |
| 4a | H | OEt | Phenyl | 55 | 2.1 |
| 4b | H | OEt | 4-pyridyl | 48 | 0.9 |
| 5a | CH₃ | NH-cPr | H | 68 | 1.5 |
| 5b | CH₃ | NH-cPr | Phenyl | 45 | 0.3 |
Mechanistic Considerations
Understanding the reaction mechanisms is crucial for troubleshooting and optimization.
Suzuki-Miyaura Coupling Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.
Sonogashira Coupling Cycle
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. View of A review on Chemistry and Therapeutic effect of Pyrazole | Journal of Advances and Scholarly Researches in Allied Education [ignited.in]
- 5. benchchem.com [benchchem.com]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Introduction: The Therapeutic Potential of Pyrazole Scaffolds
An Application Guide and Protocol for the In Vitro Evaluation of Pyrazole Compounds as Anticancer Agents
Pyrazole derivatives represent a privileged class of heterocyclic compounds in medicinal chemistry, possessing a unique five-membered aromatic ring with two adjacent nitrogen atoms. This structure confers a wide spectrum of pharmacological activities, making it a cornerstone for the design of novel therapeutic agents.[1] In recent years, numerous pyrazole derivatives have been synthesized and evaluated for their anticancer potential, demonstrating the ability to interact with a variety of crucial cellular targets, including Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), tubulin, and DNA.[1][2][3] This diverse range of mechanisms underscores the versatility of the pyrazole scaffold in developing potent and selective anticancer drugs.[3]
This guide provides a comprehensive framework for researchers and drug development professionals to evaluate the in vitro anticancer activity of novel pyrazole compounds. The protocols and insights follow a logical progression, from initial cytotoxicity screening to detailed mechanistic studies, designed to not only determine efficacy but also to elucidate the underlying mechanism of action.
Phase 1: Primary Cytotoxicity Screening
The initial step in evaluating any potential anticancer agent is to determine its cytotoxic effect—the ability to kill cancer cells. This is typically quantified by the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of a cell population. Two robust, reliable, and widely used colorimetric assays for this purpose are the Sulforhodamine B (SRB) assay and the MTT assay.
Rationale for Assay Selection
-
Sulforhodamine B (SRB) Assay : This is often the preferred method for large-scale screening.[4] The SRB assay measures total cellular protein content, which is proportional to the cell number.[5] Its key advantages include simplicity, stability of the endpoint, and the fact that it is not dependent on cell metabolic activity, which can be a confounding factor.[5][6]
-
MTT Assay : The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of viable cells.[7] Mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, forming a purple formazan precipitate.[7][8] While highly popular, results can be influenced by compounds that affect cellular metabolism without being directly cytotoxic.
The following diagram illustrates the general workflow for the initial assessment of pyrazole compounds.
Table 1: Representative Cytotoxicity of Pyrazole Derivatives
The following table summarizes the reported IC50 values for various pyrazole compounds against common cancer cell lines, providing a reference for expected potency.
| Compound Class | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference Drug | Reference |
| Pyrazole-Benzothiazole Hybrid | HT29 | Colon | 3.17 | Axitinib (>10) | [2][9] |
| Pyrazole-Benzothiazole Hybrid | PC3 | Prostate | 4.52 | Axitinib (>10) | [2][9] |
| Indole-Pyrazole Hybrid (33) | HCT116 | Colon | < 23.7 | Doxorubicin | [2] |
| Pyrazole Carbaldehyde (43) | MCF-7 | Breast | 0.25 | Doxorubicin | [2] |
| Pyrazole-Indole Hybrid (7a) | HepG2 | Liver | 6.1 ± 1.9 | Doxorubicin | [10] |
| Pyrazolo[1,5-a]pyrimidine (34d) | HeLa | Cervical | 10.41 ± 0.217 | Doxorubicin | [11] |
| Pyrazole Derivative (3f) | MDA-MB-468 | Breast (TNBC) | 14.97 (24h) | Paclitaxel | [12][13] |
Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay
This protocol is adapted from methodologies used by the National Cancer Institute (NCI) for drug screening.[14]
A. Materials
-
Selected cancer cell lines (e.g., MCF-7, A549, HCT-116)[15]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Pyrazole compound stock solution (10-20 mM in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
96-well flat-bottom plates
B. Step-by-Step Methodology
-
Cell Seeding : Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Expertise & Experience : Cell density is a critical parameter. Seeding too few cells can lead to inconsistent growth, while too many can result in confluence before the assay is complete, both affecting the final IC50 value.[16] Optimize seeding density for each cell line to ensure exponential growth throughout the experiment.
-
-
Compound Treatment : Prepare serial dilutions of the pyrazole compound in complete medium. Remove the old medium from the plates and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same final concentration of DMSO, typically <0.5%) and a no-cell control (medium only).[17][18]
-
Incubation : Incubate the plates for 48-72 hours.
-
Cell Fixation : Gently add 50 µL of cold 10% TCA to each well (final concentration 3.3%) without removing the medium. Incubate at 4°C for 1 hour.
-
Washing : Discard the supernatant and wash the plates 4-5 times with slow-running tap water. Remove excess water by tapping the plates on paper towels and allow them to air dry completely.
-
Staining : Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Remove Unbound Dye : Quickly discard the SRB solution and wash the plates 4-5 times with 1% acetic acid to remove unbound dye.
-
Drying : Allow the plates to air dry completely.
-
Solubilization : Add 200 µL of 10 mM Tris-base solution to each well. Place the plates on a shaker for 10-15 minutes to fully dissolve the protein-bound dye.
-
Absorbance Reading : Measure the optical density (OD) at 510 nm using a microplate reader.[5]
C. Data Analysis
-
Subtract the average OD of the no-cell control wells from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control: % Viability = (OD of Treated Cells / OD of Vehicle Control) x 100
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.[19]
Phase 2: Mechanistic Elucidation Assays
Once a pyrazole compound demonstrates significant cytotoxicity, the next crucial step is to understand how it kills cancer cells. Many pyrazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death) or causing cell cycle arrest.[2][12] Flow cytometry is a powerful tool to investigate these mechanisms.
Protocol 2: Apoptosis Analysis via Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.[12][20]
A. Materials
-
6-well cell culture plates
-
Pyrazole compound of interest
-
Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and 1X Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
B. Step-by-Step Methodology
-
Cell Seeding and Treatment : Seed cells in 6-well plates (e.g., 2 x 10^5 cells/well) and allow them to attach overnight. Treat the cells with the pyrazole compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting : After treatment, collect both floating and adherent cells. To detach adherent cells, use a gentle cell scraper or trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing : Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining : Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution, as per the manufacturer's protocol.[12]
-
Incubation : Gently vortex the cells and incubate at room temperature in the dark for 15 minutes.[12]
-
Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
-
Expertise & Experience : It is critical to analyze the samples promptly after staining. Delay can lead to an overestimation of late apoptotic/necrotic populations. Always include single-stain controls (Annexin V only and PI only) to set up proper fluorescence compensation.[17]
-
C. Data Interpretation
-
Viable cells : Annexin V-negative and PI-negative (Bottom Left quadrant).
-
Early apoptotic cells : Annexin V-positive and PI-negative (Bottom Right quadrant).
-
Late apoptotic/necrotic cells : Annexin V-positive and PI-positive (Top Right quadrant).
-
Necrotic cells : Annexin V-negative and PI-positive (Top Left quadrant). Quantify the percentage of cells in each quadrant to determine if the pyrazole compound induces apoptosis.[12]
Protocol 3: Cell Cycle Analysis via Propidium Iodide Staining
This protocol is used to determine if a compound causes cells to arrest at a specific phase of the cell cycle (G0/G1, S, or G2/M). PI stains DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.[13]
A. Materials
-
6-well cell culture plates
-
Pyrazole compound of interest
-
Cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
B. Step-by-Step Methodology
-
Cell Seeding and Treatment : Seed and treat cells in 6-well plates as described in the apoptosis assay (Protocol 2).
-
Cell Harvesting : Collect all cells (adherent and floating) and wash once with cold PBS.
-
Fixation : Resuspend the cell pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Expertise & Experience : The dropwise addition of cold ethanol while vortexing is crucial to prevent cell clumping, which can block the flow cytometer and lead to inaccurate data.
-
-
Staining : Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation : Incubate at 37°C for 30 minutes in the dark.
-
Analysis : Analyze the samples on a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases.
C. Data Analysis Use cell cycle analysis software (e.g., FlowJo) to quantify the percentage of cells in each phase. An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.[10][12]
Phase 3: Target Validation and Pathway Analysis
The mechanistic assays may suggest a specific mode of action. For example, G1/S phase arrest could imply the inhibition of CDK2.[2] The diagram below illustrates a common pathway targeted by pyrazole compounds, leading from CDK inhibition to cell cycle arrest and apoptosis.
To confirm these targets, further biochemical assays are required:
-
Western Blotting : This technique is used to detect and quantify specific proteins. It can confirm, for instance, the downregulation of anti-apoptotic proteins like Bcl-2 or the upregulation of pro-apoptotic proteins like Bax, as well as changes in the phosphorylation status of key kinases.[2][21]
-
Kinase Assays : Commercially available in vitro kinase assay kits can be used to directly measure the inhibitory effect of the pyrazole compound on specific target kinases, such as CDK2.[22]
By following this structured, multi-phase approach, researchers can effectively screen novel pyrazole compounds for anticancer activity, determine their potency, and elucidate their mechanism of action, providing a solid foundation for further preclinical development.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. saudijournals.com [saudijournals.com]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. benchchem.com [benchchem.com]
- 10. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Standardized sulforhodamine b colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. noblelifesci.com [noblelifesci.com]
- 20. researchgate.net [researchgate.net]
- 21. Evaluation of apoptotic activity of new condensed pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
Application Notes and Protocols for the Antimicrobial Evaluation of Furan-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Furan-Containing Heterocycles in Antimicrobial Drug Discovery
Furan, a five-membered aromatic heterocycle containing one oxygen atom, serves as a foundational scaffold in a multitude of biologically active compounds.[1][2] Its derivatives are prevalent in nature and have been extensively explored in medicinal chemistry, demonstrating a wide array of pharmacological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[3][4][5] The unique electronic and steric characteristics of the furan ring enable it to interact with various biological targets, making it a "privileged structure" in drug design.[3] Notably, compounds like nitrofurantoin are clinically used for treating urinary tract infections, underscoring the therapeutic potential of this chemical class.[4] The antimicrobial action of some furan derivatives is attributed to the generation of reactive intermediates that can damage bacterial DNA and proteins, while others may interfere with bacterial communication systems like quorum sensing.[3][6]
As the threat of antimicrobial resistance continues to escalate globally, the exploration of novel antimicrobial agents is paramount. Furan-containing heterocycles represent a promising avenue for the development of new therapeutics to combat infectious diseases.[5][6] This guide provides a comprehensive overview of the essential in vitro methods for evaluating the antimicrobial efficacy of these compounds, offering detailed protocols and insights into the rationale behind experimental design.
Primary Screening: Determining Antimicrobial Susceptibility
The initial assessment of a novel furan-containing compound typically involves determining its ability to inhibit the growth of clinically relevant microorganisms. The two most common methods for this primary screening are the agar disk diffusion assay and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Agar Disk Diffusion Assay
The agar disk diffusion method is a qualitative or semi-quantitative technique that provides a preliminary assessment of a compound's antimicrobial activity.[7][8][9] It is a relatively simple, cost-effective, and widely used method for routine antimicrobial susceptibility testing.[7]
Principle: A standardized inoculum of a test microorganism is spread evenly onto the surface of an agar plate. A sterile paper disk impregnated with a known concentration of the test compound is then placed on the agar surface. During incubation, the compound diffuses from the disk into the agar, creating a concentration gradient. If the compound is effective against the microorganism, it will inhibit its growth, resulting in a clear "zone of inhibition" around the disk. The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[7][10]
Protocol: Agar Disk Diffusion Assay
Materials:
-
Test furan-containing compound
-
Sterile paper disks (6 mm diameter)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial or fungal strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
McFarland 0.5 turbidity standard
-
Sterile swabs
-
Incubator
-
Calipers or ruler
Procedure:
-
Preparation of Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.[11]
-
-
Inoculation of Agar Plate:
-
Dip a sterile swab into the standardized inoculum suspension and rotate it firmly against the upper inside wall of the tube to remove excess fluid.
-
Streak the swab evenly over the entire surface of the MHA plate in three different directions to ensure uniform growth.
-
-
Application of Disks:
-
Aseptically apply the paper disks impregnated with the test furan compound onto the inoculated agar surface.
-
Gently press the disks to ensure complete contact with the agar.
-
Ensure the disks are spaced far enough apart to prevent overlapping of the inhibition zones.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours for most bacteria. Fungal plates may require longer incubation at a different temperature (e.g., 28-30°C for 48 hours).
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using calipers or a ruler.
-
The size of the zone indicates the relative susceptibility of the microorganism to the compound.
-
Data Presentation: Agar Disk Diffusion Results
| Compound | Test Organism | Concentration (µ g/disk ) | Zone of Inhibition (mm) |
| Furan-A | S. aureus | 50 | 18 |
| Furan-A | E. coli | 50 | 12 |
| Furan-B | S. aureus | 50 | 22 |
| Furan-B | E. coli | 50 | 15 |
| Control | S. aureus | - | 0 |
| Control | E. coli | - | 0 |
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism after a specified incubation period.[7][8][12] This method is considered a gold standard for susceptibility testing and is highly recommended by organizations like the Clinical and Laboratory Standards Institute (CLSI).[7][13][14]
Principle: Serial twofold dilutions of the furan-containing compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (growth). The lowest concentration of the compound that prevents visible growth is recorded as the MIC.[12]
Protocol: Broth Microdilution Assay
Materials:
-
Test furan-containing compound
-
Sterile 96-well flat-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal strains of interest
-
Sterile saline or PBS
-
McFarland 0.5 turbidity standard
-
Multichannel pipette
-
Incubator
-
Microplate reader (optional, for quantitative measurement)
Procedure:
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the furan compound in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in the appropriate broth medium directly in the 96-well plate. Typically, this results in a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
-
Preparation of Inoculum:
-
Prepare a standardized inoculum suspension as described for the disk diffusion assay (0.5 McFarland).
-
Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation:
-
Inoculate each well containing the compound dilutions with the prepared bacterial or fungal suspension.
-
Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).[12]
-
-
Incubation:
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria or as appropriate for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the optical density (OD) can be measured using a microplate reader at 600 nm to quantify growth inhibition.
-
Data Presentation: MIC Determination Results
| Compound | Test Organism | MIC (µg/mL) |
| Furan-A | S. aureus | 16 |
| Furan-A | E. coli | 64 |
| Furan-B | S. aureus | 8 |
| Furan-B | E. coli | 32 |
Advanced Evaluation: Characterizing Antimicrobial Dynamics and Efficacy
Once the initial antimicrobial activity of a furan-containing heterocycle has been established, further investigations are necessary to understand its dynamic effects on microbial populations and its potential to combat more complex microbial structures like biofilms.
Time-Kill Kinetics Assay
The time-kill kinetics assay is a dynamic method used to assess the rate and extent of bacterial or fungal killing over time when exposed to a specific antimicrobial agent.[11] This assay is crucial for determining whether a compound is bactericidal (kills the bacteria) or bacteriostatic (inhibits bacterial growth) and for understanding its concentration-dependent or time-dependent killing effects.[11][15] A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15]
Principle: A standardized inoculum of the test microorganism is exposed to various concentrations of the furan compound (typically multiples of the MIC). At specific time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable microorganisms (CFU/mL). A plot of log₁₀ CFU/mL versus time illustrates the killing kinetics.[16][17]
Protocol: Time-Kill Kinetics Assay
Materials:
-
Test furan-containing compound
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., CAMHB)
-
Sterile saline or PBS
-
Agar plates for colony counting
-
Incubator with shaking capabilities
-
Spectrophotometer
Procedure:
-
Preparation of Inoculum:
-
Prepare an overnight culture of the test organism.
-
Dilute the culture in fresh broth to achieve a starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.
-
-
Assay Setup:
-
Prepare tubes or flasks containing the broth medium with the furan compound at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control tube (no compound).
-
Inoculate each tube with the prepared bacterial suspension.
-
-
Sampling and Plating:
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot from each tube.
-
Perform serial 10-fold dilutions of the aliquots in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each concentration to generate time-kill curves.
-
Visualization of Time-Kill Kinetics Workflow
Caption: Workflow of the Time-Kill Kinetics Assay.
Biofilm Inhibition and Eradication Assays
Bacterial biofilms are structured communities of microorganisms encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antimicrobial agents.[18] Evaluating the efficacy of furan-containing compounds against biofilms is crucial for assessing their potential to treat chronic and device-associated infections.
Principle: Biofilms are allowed to form on the surface of a 96-well plate. For inhibition assays, the compound is added at the time of inoculation to assess its ability to prevent biofilm formation. For eradication assays, the compound is added to pre-formed biofilms to evaluate its ability to disrupt and kill the embedded cells. Biofilm biomass is typically quantified using crystal violet staining.
Protocol: Biofilm Inhibition Assay
Materials:
-
Test furan-containing compound
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial strain known to form biofilms (e.g., Pseudomonas aeruginosa, S. aureus)
-
Appropriate growth medium (e.g., Tryptic Soy Broth with 1% glucose)
-
Crystal violet solution (0.1%)
-
Ethanol (95%) or 30% acetic acid
Procedure:
-
Plate Setup:
-
Incubation:
-
Cover the plate and incubate statically at 37°C for 24-48 hours to allow for biofilm formation.
-
-
Washing:
-
Carefully discard the planktonic (free-floating) cells by gently washing the wells with sterile PBS.
-
-
Staining:
-
Add crystal violet solution to each well and incubate at room temperature for 15 minutes.
-
Wash away the excess stain with water.
-
-
Solubilization and Quantification:
-
Add ethanol or acetic acid to each well to solubilize the crystal violet that has stained the biofilm.[18]
-
Measure the absorbance at 570-595 nm using a microplate reader.
-
The percentage of biofilm inhibition is calculated relative to the untreated control.
-
Data Presentation: Biofilm Inhibition by Furan-C
| Concentration (µg/mL) | Mean Absorbance (OD₅₉₅) | % Biofilm Inhibition |
| 0 (Control) | 1.32 | 0% |
| 8 | 1.15 | 12.9% |
| 16 | 0.88 | 33.3% |
| 32 | 0.54 | 59.1% |
| 64 | 0.23 | 82.6% |
Assessing Selectivity: Cytotoxicity Against Mammalian Cells
A critical aspect of antimicrobial drug development is ensuring that the compounds are selectively toxic to microbial cells while exhibiting minimal toxicity to host (mammalian) cells.[19][20] Cytotoxicity assays are therefore essential to evaluate the safety profile of furan-containing heterocycles.
Principle: Various assays can be used to assess cell viability and cytotoxicity by measuring different cellular parameters, such as membrane integrity (Lactate Dehydrogenase release), metabolic activity (MTT or resazurin reduction), or DNA synthesis.[19][20]
Protocol: MTT Cytotoxicity Assay
Materials:
-
Test furan-containing compound
-
Mammalian cell line (e.g., HeLa, HEK293)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Sterile 96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
CO₂ incubator
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the furan compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and an untreated control.
-
-
Incubation:
-
Incubate the plate for 24-72 hours in a CO₂ incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.[21]
-
Remove the MTT solution and add a solubilization buffer to dissolve the formazan crystals.
-
-
Quantification:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage relative to the untreated control.
-
Visualization of the Antimicrobial Evaluation Funnel
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
- 5. ijabbr.com [ijabbr.com]
- 6. benchchem.com [benchchem.com]
- 7. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apec.org [apec.org]
- 9. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 10. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 11. benchchem.com [benchchem.com]
- 12. Broth Microdilution | MI [microbiology.mlsascp.com]
- 13. journals.asm.org [journals.asm.org]
- 14. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 15. emerypharma.com [emerypharma.com]
- 16. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. actascientific.com [actascientific.com]
- 18. benchchem.com [benchchem.com]
- 19. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]
- 21. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Comprehensive Framework for Assessing the Anti-Inflammatory Properties of Novel Pyrazole Esters
Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.
Abstract: Pyrazole derivatives represent a cornerstone in medicinal chemistry, renowned for their significant anti-inflammatory capabilities.[1][2][3][4] This document provides a detailed guide for the preclinical evaluation of novel pyrazole esters, outlining a multi-tiered experimental approach from initial in vitro screening to in vivo validation. We present a suite of robust protocols, including enzymatic and cell-based assays, alongside a well-established animal model of acute inflammation. The causality behind experimental choices is explained, ensuring each protocol serves as a self-validating system for generating reliable and reproducible data. This guide is intended to empower researchers to systematically investigate the therapeutic potential of new pyrazole-based chemical entities.
Introduction: The Rationale for Pyrazole Esters in Anti-Inflammatory Drug Discovery
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.[1] Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments that primarily function by inhibiting cyclooxygenase (COX) enzymes.[5] The pyrazole scaffold is a key pharmacophore found in several successful anti-inflammatory drugs, most notably in selective COX-2 inhibitors like Celecoxib.[1][2][6] This selectivity for the inducible COX-2 isoform over the constitutive COX-1 isoform is desirable as it can reduce the gastrointestinal side effects associated with traditional NSAIDs.[7] Pyrazole esters are being actively investigated as they offer a versatile chemical structure for developing next-generation anti-inflammatory agents with potentially improved efficacy and safety profiles.[5][8] This application note details a strategic experimental workflow to thoroughly characterize their anti-inflammatory properties.
Foundational In Vitro Screening: A Multi-Pronged Approach
Initial screening in vitro is crucial for identifying promising lead compounds and elucidating their mechanisms of action. We propose a tiered approach targeting key enzymatic pathways and cellular inflammatory responses.
Enzymatic Inhibition Assays: Targeting the Arachidonic Acid Cascade
The metabolism of arachidonic acid by COX and lipoxygenase (LOX) enzymes produces potent inflammatory mediators like prostaglandins and leukotrienes.[2] Assessing the inhibitory potential of pyrazole esters against these enzymes is a primary step.
This assay determines the compound's ability to inhibit the two main COX isoforms.
-
Principle: A colorimetric inhibitor screening assay is used to measure the peroxidase activity of COX. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
-
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Heme
-
TMPD (chromogenic substrate)
-
Test compounds (pyrazole esters) and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
Tris-HCl buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, Heme, and the respective COX enzyme (COX-1 or COX-2) in a 96-well plate.
-
Add various concentrations of the test pyrazole ester or reference inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding arachidonic acid and TMPD to all wells.
-
Immediately measure the absorbance at 590 nm every minute for 5-10 minutes.
-
Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration.
-
Calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
This assay assesses the compound's ability to inhibit the production of leukotrienes.[2]
-
Principle: The assay measures the hydroperoxides produced during the lipoxygenation of a fatty acid substrate (e.g., linoleic or arachidonic acid) by 15-LOX.[9] The inhibition is determined by measuring the decrease in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.[10][11]
-
Materials:
-
Procedure:
-
In a quartz cuvette or UV-transparent plate, add the borate buffer and the 15-LOX enzyme solution.
-
Add various concentrations of the test pyrazole ester or reference inhibitor. Include a vehicle control.
-
Incubate for 5 minutes at room temperature.[10]
-
Initiate the reaction by adding the linoleic acid substrate.
-
Immediately monitor the increase in absorbance at 234 nm for 5 minutes.[10]
-
Calculate the rate of reaction and determine the percentage of inhibition.
-
Calculate the IC₅₀ value.
-
Cell-Based Assays: Modeling the Inflammatory Response
Cell-based assays provide a more physiologically relevant context to evaluate the anti-inflammatory effects of the compounds. The murine macrophage cell line RAW 264.7 is a widely used model for this purpose.[13][14]
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[15] This assay quantifies the inhibitory effect of pyrazole esters on NO production.
-
Principle: Macrophages are stimulated with lipopolysaccharide (LPS) to induce iNOS and produce NO.[16] The amount of NO released into the culture medium is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.[15]
-
Materials:
-
RAW 264.7 cells
-
DMEM supplemented with 10% FBS and antibiotics
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds and a reference inhibitor (e.g., L-NAME)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)[15]
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
-
Procedure:
-
Seed RAW 264.7 cells (1.5 x 10⁵ cells/well) in a 96-well plate and incubate for 24 hours.[15]
-
Pre-treat the cells with various concentrations of the pyrazole esters or reference inhibitor for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[15] Include unstimulated and vehicle-treated controls.
-
After incubation, collect 100 µL of the cell culture supernatant.
-
Add 100 µL of Griess reagent to the supernatant and incubate for 10 minutes at room temperature.[15]
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO production inhibition.
-
Perform a cell viability assay (e.g., MTT or CCK-8) to rule out cytotoxicity.[14]
-
This protocol measures the compound's ability to suppress the production of key pro-inflammatory cytokines, Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Principle: LPS-stimulated RAW 264.7 cells produce and secrete TNF-α and IL-6.[17] The concentration of these cytokines in the cell culture supernatant is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
-
Materials:
-
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Briefly, a 96-well plate is pre-coated with a capture antibody for the target cytokine (TNF-α or IL-6).
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
After another incubation and wash, add avidin-HRP (horseradish peroxidase).
-
Following a final wash, add a TMB substrate solution, which will develop a color in proportion to the amount of cytokine present.[20]
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
-
Key Inflammatory Signaling Pathways
Understanding how pyrazole esters exert their effects requires examining their impact on key intracellular signaling pathways that regulate inflammation.
The NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master transcription factor that controls the expression of numerous pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6.[21][22][23] Its activation is a central event in the inflammatory response.[24]
Caption: Canonical NF-κB signaling pathway activated by LPS.
The MAPK Signaling Pathway
Mitogen-activated protein kinases (MAPKs), including p38, JNK, and ERK, are another critical set of signaling molecules involved in the inflammatory response.[25][26] They regulate the synthesis of inflammatory mediators at both the transcriptional and translational levels.
Caption: Simplified MAPK signaling cascade in inflammation.
In Vivo Validation: The Carrageenan-Induced Paw Edema Model
Compounds that demonstrate promising in vitro activity should be advanced to in vivo models to assess their efficacy in a whole-organism system. The carrageenan-induced paw edema model is a standard and highly reproducible assay for evaluating acute anti-inflammatory activity.[27][28]
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
-
Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rat's hind paw induces a biphasic inflammatory response characterized by edema (swelling).[27] The anti-inflammatory effect of a test compound is quantified by its ability to reduce this swelling compared to a vehicle control.
-
Animals: Male Wistar or Sprague-Dawley rats (180-220g).
-
Materials:
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (pyrazole esters)
-
Reference drug (e.g., Indomethacin, 10 mg/kg)[27]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Digital Plethysmometer (for measuring paw volume)
-
-
Procedure:
-
Acclimatization: Acclimatize animals for at least one week before the experiment. Fast animals overnight before the experiment with free access to water.
-
Grouping: Divide the rats into groups (n=6 per group)[27]:
-
Group I: Vehicle Control
-
Group II: Reference Drug (Indomethacin)
-
Group III, IV, etc.: Test Compound at different doses
-
-
Baseline Measurement: Measure the initial volume of the right hind paw (V₀) of each rat using the plethysmometer.[27]
-
Drug Administration: Administer the vehicle, reference drug, or test compound orally (p.o.) or intraperitoneally (i.p.).
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[27][28]
-
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[27]
-
Data Analysis:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vₜ - V₀.
-
Calculate the percentage of inhibition of edema for each treated group relative to the control group using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
-
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Data Presentation and Interpretation
Clear presentation of quantitative data is essential for comparing the efficacy of different pyrazole esters.
Table 1: In Vitro Anti-inflammatory Activity of Pyrazole Esters
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | 5-LOX IC₅₀ (µM) | NO Inhibition IC₅₀ (µM) |
| Test Cmpd 1 | |||||
| Test Cmpd 2 | |||||
| Celecoxib | >100 | 0.04 | >2500 | >100 | - |
| Indomethacin | 0.1 | 1.5 | 0.07 | - | - |
Table 2: Effect of Pyrazole Esters on Pro-inflammatory Cytokine Production
| Treatment (10 µM) | TNF-α (% Inhibition) | IL-6 (% Inhibition) | Cell Viability (%) |
| Vehicle + LPS | 0 | 0 | 100 |
| Test Cmpd 1 + LPS | |||
| Test Cmpd 2 + LPS | |||
| Reference + LPS |
Table 3: In Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment (Dose, mg/kg) | Paw Edema Inhibition (%) at 3 hr | Paw Edema Inhibition (%) at 5 hr |
| Vehicle Control | 0 | 0 |
| Test Cmpd 1 (10) | ||
| Test Cmpd 1 (30) | ||
| Indomethacin (10) | ~55% | ~60% |
Conclusion
The experimental framework detailed in this application note provides a comprehensive and logical progression for evaluating the anti-inflammatory properties of novel pyrazole esters. By systematically assessing enzymatic inhibition, cellular responses, and in vivo efficacy, researchers can build a robust data package to identify promising drug candidates. This multi-tiered approach not only confirms the anti-inflammatory activity but also provides critical insights into the underlying mechanisms of action, which is indispensable for modern drug discovery and development.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole as an Anti-inflammatory Scaffold: A Comprehensive Review - Neliti [neliti.com]
- 5. news-medical.net [news-medical.net]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciencescholar.us [sciencescholar.us]
- 9. Lipoxygenase Inhibitor Screening Assay Kit (ab133087) is not available | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. cabidigitallibrary.org [cabidigitallibrary.org]
- 12. sphinxsai.com [sphinxsai.com]
- 13. jkb.ub.ac.id [jkb.ub.ac.id]
- 14. researchgate.net [researchgate.net]
- 15. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
- 19. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NF-κB - Wikipedia [en.wikipedia.org]
- 24. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 25. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. synapse.koreamed.org [synapse.koreamed.org]
- 27. benchchem.com [benchchem.com]
- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols: Strategic Functionalization of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized for its prevalence in a multitude of clinically significant therapeutic agents. Its unique electronic properties, metabolic stability, and ability to engage in diverse intermolecular interactions have cemented its status as a "privileged scaffold." Derivatives of pyrazole exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, anti-cancer, and anti-infective properties.
Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate is a particularly attractive starting material for the synthesis of novel drug candidates. The presence of three distinct functional handles—the reactive N-H of the pyrazole, the electron-rich furan ring, and the modifiable ethyl ester—offers a versatile platform for structural diversification. This guide provides a detailed exploration of key functionalization strategies for this scaffold, offering not only step-by-step protocols but also the underlying chemical principles that govern these transformations. Our focus is on providing a robust framework for the rational design and synthesis of novel pyrazole-based compounds.
I. N-Functionalization of the Pyrazole Ring: Alkylation and Arylation
The presence of two nitrogen atoms in the pyrazole ring presents a challenge and an opportunity in its functionalization. N-alkylation of asymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 regioisomers. The regiochemical outcome is a delicate interplay of steric hindrance, electronic effects, and reaction conditions.[1][2] For this compound, the N1 and N2 positions are electronically distinct. The N1 nitrogen is adjacent to the C5-ester, an electron-withdrawing group, while the N2 nitrogen is adjacent to the C3-furan ring. Generally, alkylation tends to favor the less sterically hindered nitrogen.
I.A. N-Alkylation: Introducing Lipophilic Moieties
N-alkylation is a fundamental strategy to modulate the physicochemical properties of the pyrazole core, such as lipophilicity and metabolic stability. The choice of base and solvent system is critical in directing the regioselectivity of this reaction.
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a mild base. The reaction is expected to predominantly yield the N1-alkylated product due to the electronic influence of the adjacent ester group.
Workflow for N1-Alkylation:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Welcome to the dedicated technical support center for the synthesis of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your synthetic outcomes.
Introduction to the Synthesis
The synthesis of this compound is a crucial process for generating a key intermediate in the development of various pharmaceutical compounds. The most prevalent and efficient method involves a two-step sequence: a Claisen condensation followed by a cyclization reaction with hydrazine. Understanding the nuances of each step is critical to achieving high yields and purity.
This guide will deconstruct the synthesis, offering insights into the underlying mechanisms and providing practical solutions to common experimental hurdles.
Core Synthesis Pathway
The primary route to obtaining this compound involves two key transformations:
-
Claisen Condensation: The reaction between ethyl 2-furoate and ethyl acetate in the presence of a strong base, such as sodium ethoxide, to form the β-keto ester intermediate, ethyl 4-(furan-2-yl)-2,4-dioxobutanoate.[1][2]
-
Pyrazole Formation (Cyclization): The subsequent reaction of the β-keto ester with hydrazine hydrate, which undergoes a condensation and cyclization to yield the final pyrazole product.[3][4]
Caption: General two-step synthesis pathway for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Low Yield in the Claisen Condensation Step
Q1: My yield of the β-keto ester intermediate, ethyl 4-(furan-2-yl)-2,4-dioxobutanoate, is consistently low. What are the likely causes and how can I improve it?
A1: Low yields in a Claisen condensation are a frequent challenge and can often be attributed to several factors:
-
Incomplete Reaction: The Claisen condensation is an equilibrium reaction.[5] To drive the reaction forward, a stoichiometric amount of a strong base is required to deprotonate the resulting β-keto ester, which is more acidic than the starting materials.[1][5]
-
Solution: Ensure you are using at least one full equivalent of a strong, non-nucleophilic base like sodium ethoxide. Using a catalytic amount of base will result in poor yields. The base must be strong enough to deprotonate the ester's α-carbon.[1]
-
-
Side Reactions: The primary side reaction is the self-condensation of ethyl acetate.[6]
-
Moisture Contamination: The strong base used (e.g., sodium ethoxide) is highly sensitive to moisture. Water will react with the base, reducing its effective concentration and hindering the reaction.
-
Solution: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.
-
-
Incorrect Base: The base should not be able to act as a nucleophile.[1]
-
Solution: Sodium ethoxide is a suitable choice as it is the conjugate base of the ethanol leaving group, preventing transesterification side reactions.[1]
-
| Parameter | Recommendation | Rationale |
| Base Stoichiometry | 1.0 - 1.1 equivalents | Drives the equilibrium by deprotonating the product.[5] |
| Solvent | Anhydrous Ethanol or THF | Prevents quenching of the base. |
| Atmosphere | Inert (Nitrogen or Argon) | Excludes moisture. |
| Addition Order | Add ethyl acetate slowly to the base and ethyl 2-furoate mixture | Minimizes self-condensation of ethyl acetate.[6] |
| Temperature | Room temperature to gentle reflux | Balances reaction rate and potential side reactions. |
Issues During Pyrazole Formation (Cyclization)
Q2: The cyclization of the β-keto ester with hydrazine is not going to completion, or I am isolating byproducts. What could be the problem?
A2: Incomplete cyclization or the formation of side products during pyrazole synthesis can often be traced back to reaction conditions and the stability of intermediates.
-
Incomplete Cyclization: The initial condensation of hydrazine with one of the carbonyl groups of the β-keto ester forms a hydrazone intermediate. The subsequent intramolecular cyclization and dehydration might be slow.[7][8]
-
Solution: The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid.[4][9] This can help to protonate the carbonyl oxygen, making it more electrophilic for the initial attack by hydrazine. Increasing the reaction temperature or time may also drive the reaction to completion.[9]
-
-
Formation of Pyrazoline Intermediate: In some cases, the reaction may stop at the pyrazoline stage (a partially saturated ring) if the final dehydration (aromatization) step is incomplete.[9]
-
Solution: The aromatization to the pyrazole can often be promoted by heating in the presence of a mild oxidizing agent or simply by extending the reaction time at reflux in a suitable solvent like ethanol or acetic acid.[9]
-
-
Regioisomer Formation: While the 1,3-dicarbonyl system of ethyl 4-(furan-2-yl)-2,4-dioxobutanoate is not symmetrical, the reaction with hydrazine typically yields the desired 3-(furan-2-yl)-5-ethoxycarbonyl pyrazole due to the differing reactivity of the two carbonyl groups. However, under certain conditions, the formation of the other regioisomer, while generally minor, is possible.
-
Solution: Maintaining optimized reaction conditions, such as the use of an appropriate solvent (ethanol is common) and controlled temperature, generally favors the formation of the desired isomer.[10]
-
Caption: Troubleshooting flowchart for the synthesis of this compound.
Purification Challenges
Q3: I am having difficulty purifying the final product. What are the recommended methods?
A3: this compound is a solid at room temperature.[11] The primary methods for purification are recrystallization and column chromatography.
-
Recrystallization: This is often the most straightforward method for removing minor impurities.
-
Recommended Solvents: A mixture of ethanol and water is commonly effective. Dissolve the crude product in a minimal amount of hot ethanol and then slowly add water until the solution becomes turbid. Allow the solution to cool slowly to form crystals. Other solvent systems like ethyl acetate/hexane can also be explored.
-
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, silica gel column chromatography is a reliable alternative.[12]
-
Eluent Systems: A gradient of ethyl acetate in a non-polar solvent like hexane or dichloromethane is typically used. For example, starting with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increasing the polarity can effectively separate the desired product from less polar starting materials and more polar byproducts.[12][13]
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-(furan-2-yl)-2,4-dioxobutanoate
This protocol is based on the principles of the Claisen condensation.[1][4]
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (100 mL) and sodium metal (2.3 g, 0.1 mol) in small pieces. Stir until all the sodium has reacted to form sodium ethoxide.
-
Initial Reaction Mixture: To the freshly prepared sodium ethoxide solution, add ethyl 2-furoate (14.0 g, 0.1 mol).
-
Addition of Ethyl Acetate: Slowly add ethyl acetate (8.8 g, 0.1 mol) dropwise from the dropping funnel over a period of 30-45 minutes while maintaining the temperature at 25-30 °C.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 2 hours, and then gently reflux for 1 hour.
-
Work-up: Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid or acetic acid until the pH is approximately 5-6. An oily layer of the β-keto ester should separate.
-
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 4-(furan-2-yl)-2,4-dioxobutanoate. This intermediate is often used in the next step without further purification.
Protocol 2: Synthesis of this compound
This protocol describes the cyclization of the β-keto ester with hydrazine.[3][4]
-
Reaction Setup: In a round-bottom flask, dissolve the crude ethyl 4-(furan-2-yl)-2,4-dioxobutanoate (0.1 mol) in ethanol (150 mL).
-
Addition of Hydrazine: To this solution, add hydrazine hydrate (5.0 g, 0.1 mol) dropwise at room temperature.
-
Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (0.5 mL) and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of the solvent under vacuum until a solid begins to form. Cool the mixture in an ice bath to maximize precipitation.
-
Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry. The crude product can be further purified by recrystallization from an ethanol/water mixture.
References
- 1. Claisen condensation - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Ethyl 3-(2-furyl)pyrazole-5-carboxylate | CAS#:33545-44-7 | Chemsrc [chemsrc.com]
- 12. sphinxsai.com [sphinxsai.com]
- 13. Ethyl pyrazole-4-carboxylate synthesis - chemicalbook [chemicalbook.com]
common side products in the synthesis of furan-pyrazole esters
This guide is designed for researchers, medicinal chemists, and drug development professionals engaged in the synthesis of furan-pyrazole esters. These scaffolds are of significant interest in medicinal chemistry, appearing in a range of pharmacologically active agents.[1][2] However, their synthesis is often accompanied by challenges, primarily the formation of closely related side products that can complicate purification and compromise yield and purity.
This document provides a structured troubleshooting guide and frequently asked questions to address common issues encountered during synthesis, grounded in mechanistic principles and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for furan-pyrazole esters?
The most prevalent and versatile method involves the coupling of a furan carboxylic acid derivative with a pyrazole containing a nucleophilic group, typically a hydroxyl or amino group. The reaction is a standard esterification or amidation. The furan carboxylic acid is usually activated in situ using a coupling agent (like EDC/HOBt) or converted to a more reactive species like an acyl chloride.
Q2: Why is regioselectivity a major challenge in furan-pyrazole synthesis?
Regioselectivity becomes a primary concern when using an unsymmetrically substituted pyrazole. The pyrazole ring has two nitrogen atoms, and acylation can potentially occur at either one, leading to a mixture of N-1 and N-2 regioisomers.[2] Similarly, if the pyrazole itself is synthesized from an unsymmetrical 1,3-dicarbonyl precursor, isomeric pyrazole starting materials can form, which then carry through to the final ester product.[1]
Q3: What are the most critical reaction parameters to control to minimize side products?
The three most critical parameters are:
-
Moisture Control: The presence of water can lead to the hydrolysis of activated intermediates (e.g., acyl chlorides) and, to a lesser extent, the final ester product. All reagents and solvents should be anhydrous.
-
Temperature: Many coupling reactions are exothermic. Poor temperature control can accelerate side reactions, promote the degradation of sensitive reagents, or lead to the formation of undesired byproducts.[3]
-
Stoichiometry and Order of Addition: The precise ratio of reactants and coupling agents is crucial. For instance, a slow, controlled addition of the acyl chloride to the pyrazole solution can prevent localized high concentrations that may favor side reactions.[3]
Troubleshooting Guide: Common Side Products & Solutions
This section addresses specific experimental observations and links them to probable side products, providing mechanistic insights and corrective actions.
Problem 1: My analysis (TLC, HPLC, LC-MS) shows two or more products with the same mass.
-
Probable Cause: Formation of Regioisomers
This is the most common issue when working with unsymmetrical pyrazoles. The furanoyl group can attach to either of the two ring nitrogens, resulting in isomers that are often difficult to separate due to their similar polarities.
-
Mechanistic Insight: The pyrazole anion is in equilibrium, and while one nitrogen might be sterically more accessible, the electronic properties of the substituents on the pyrazole ring can influence the nucleophilicity of each nitrogen atom. The reaction conditions (solvent, temperature, base) can also affect the ratio of the resulting isomers.[2]
-
Troubleshooting & Solutions:
-
Structural Confirmation: Use 2D NMR techniques (NOESY or HMBC) to unambiguously determine the connectivity and identify the major and minor isomers.
-
Chromatographic Separation: Optimize your purification method. Sometimes, switching from silica gel to a different stationary phase (like alumina) or using reverse-phase HPLC can resolve the isomers. Consider deactivating silica gel with triethylamine to improve the separation of basic compounds like pyrazoles.[4]
-
Strategic Synthesis: If separation is not feasible, redesign the synthesis. Introduce a blocking group on one of the pyrazole nitrogens that can be removed after the esterification step. This ensures the reaction occurs at the desired position.
-
Modify Reaction Conditions: Experiment with different solvents and bases. A non-polar solvent might favor the thermodynamically more stable isomer, while a polar solvent could favor the kinetically formed product.
-
Problem 2: My reaction yield is low, and I've recovered a significant amount of the pyrazole starting material.
-
Probable Cause: Incomplete or Failed Reaction
This indicates that the esterification or amidation reaction did not proceed to completion.
-
Mechanistic Insight: The formation of the ester bond requires the activation of the furan carboxylic acid's carbonyl group to make it sufficiently electrophilic for the pyrazole's nucleophile to attack. If this activation is inefficient or the nucleophile is not sufficiently reactive, the reaction will stall.
-
Troubleshooting & Solutions:
-
Verify Reagent Quality: Ensure that coupling agents (e.g., EDC, DCC) are fresh. These reagents are moisture-sensitive and lose activity over time. Verify the purity of your pyrazole and furan carboxylic acid starting materials.
-
Increase Activation: If using a coupling agent, consider adding an activator like HOBt or DMAP. If converting to an acyl chloride with thionyl chloride or oxalyl chloride, ensure the reaction goes to completion before adding the pyrazole. A catalytic amount of DMF can accelerate acyl chloride formation.
-
Increase Nucleophilicity: Add a non-nucleophilic base (e.g., triethylamine, DIPEA) to deprotonate the pyrazole's hydroxyl or amino group, making it a more potent nucleophile.
-
Adjust Temperature & Time: Some coupling reactions are slow at room temperature. Cautiously increase the temperature (e.g., to 40-50 °C) and monitor the reaction by TLC or HPLC to track the consumption of starting materials. Extend the reaction time if necessary.
-
Problem 3: My crude product is contaminated with furan carboxylic acid.
-
Probable Cause: Hydrolysis of Intermediates or Product
This issue points to the presence of water in the reaction mixture.
-
Mechanistic Insight: Highly reactive intermediates, particularly furanoyl chloride, will rapidly react with any available water to hydrolyze back to the starting carboxylic acid. While more stable, the final ester product can also undergo hydrolysis, especially during an acidic or basic aqueous workup.
-
Troubleshooting & Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Purify Reagents: Ensure reagents like triethylamine or DIPEA are dry. They can be dried over KOH pellets.
-
Modify Workup: If hydrolysis is suspected during workup, minimize contact time with aqueous layers. Use a saturated sodium bicarbonate solution to neutralize acid and extract the product quickly. Ensure the organic solvent used for extraction is also dry.
-
Purification: The acidic side product can typically be removed by washing the organic layer with a mild base (e.g., saturated NaHCO₃ solution) or via column chromatography.
-
Problem 4: My crude product appears as a dark, tarry substance with complex NMR spectra.
-
Probable Cause: Furan Ring Degradation or Polymerization
The furan ring is an electron-rich heterocycle and can be sensitive to strongly acidic conditions, leading to ring-opening and subsequent polymerization.[5]
-
Mechanistic Insight: Protonation of the furan ring, especially with electron-releasing substituents, can generate reactive electrophiles that initiate polymerization or other decomposition pathways.[5] Strong acids used as catalysts or generated during the reaction (e.g., HCl from thionyl chloride) can trigger this.
-
Troubleshooting & Solutions:
-
Avoid Strong Acids: Replace strong acid catalysts (like H₂SO₄) with milder alternatives. Lewis acids or acid-activated montmorillonite clays can be effective.[1][6]
-
Use an HCl Scavenger: When using thionyl chloride or oxalyl chloride to make the acyl chloride, add a non-nucleophilic base like pyridine or triethylamine to the pyrazole solution to neutralize the HCl byproduct as it forms.
-
Lower the Temperature: Degradation reactions often have a higher activation energy than the desired reaction. Running the reaction at a lower temperature can help minimize these pathways.
-
Visualizing Reaction & Side Product Pathways
Main Synthetic Pathway
Caption: General synthesis of a furan-pyrazole ester via an acyl chloride intermediate.
Formation of Regioisomeric Side Products
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
stability issues of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate under acidic conditions
Welcome to the technical support guide for ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot the stability challenges associated with this compound, particularly under acidic conditions. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to optimize your experimental outcomes.
Section 1: Understanding the Core Instability
This section addresses the fundamental reasons behind the degradation of this compound in acidic environments.
FAQ 1: My solution of this compound turned dark and formed a precipitate after adding acid. What is happening and why?
Answer: This is a classic sign of acid-catalyzed degradation of the furan ring. The furan moiety, despite being aromatic, is inherently electron-rich and highly susceptible to strong acids. The degradation process typically involves two main stages:
-
Acid-Catalyzed Ring Opening: The reaction is initiated by the protonation of the furan ring, most favorably at the α-carbon (the carbon adjacent to the oxygen atom).[1][2] This is often the rate-limiting step in the degradation pathway.[2][3] This protonation breaks the aromaticity of the ring, creating a highly reactive carbocation intermediate. A nucleophile, often the solvent itself (like water or an alcohol), then attacks the ring, leading to its opening and the formation of reactive 1,4-dicarbonyl compounds.[2]
-
Polymerization/Humin Formation: The highly reactive ring-opened products can then undergo intermolecular condensation and polymerization reactions.[1] This process results in the formation of dark, often insoluble, polymeric materials commonly referred to as "humins." This explains the color change and precipitation you are observing.
While the pyrazole ring and the ethyl carboxylate group are generally more stable, the furan ring is the primary point of vulnerability for this molecule under acidic conditions.
FAQ 2: How do the pyrazole and ethyl carboxylate substituents influence the furan ring's stability?
Answer: Substituents play a critical role in modulating the stability of the furan ring.[1] In this compound, both the pyrazole ring and the ethyl carboxylate group are electron-withdrawing in nature.
-
Stabilizing Effect: Electron-withdrawing groups decrease the electron density of the furan ring. This deactivation makes the initial protonation step, which is the trigger for degradation, less favorable.[1][4] Therefore, compared to unsubstituted furan, your compound possesses enhanced stability against acid-catalyzed degradation.
-
Limitations: However, this stabilizing effect is not absolute. Under sufficiently strong acidic conditions (e.g., concentrated mineral acids, elevated temperatures), the degradation pathway can still be initiated. The stability conferred by these groups provides a wider operational window, but it does not grant complete immunity to acidic environments.
Section 2: Troubleshooting and Mitigation Strategies
This section provides actionable advice for minimizing degradation during your experiments.
FAQ 3: My synthesis requires an acidic catalyst, but my starting material is degrading. What specific experimental parameters can I change?
Answer: Optimizing your reaction conditions is crucial. When faced with degradation, a systematic, multi-parameter approach is most effective. Consider the following adjustments:
-
Choice of Acid: Switch from strong mineral acids (like H₂SO₄, HCl) to milder catalysts.
-
Weaker Brønsted Acids: Consider using phosphoric acid or organic acids like p-toluenesulfonic acid (p-TsOH).
-
Lewis Acids: For some reactions, mild Lewis acids such as boron trifluoride (BF₃) can be effective without requiring strong protonation.[4]
-
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Degradation pathways often have a higher activation energy than the desired reaction, meaning a reduction in temperature will slow degradation more significantly.
-
Solvent Selection: The choice of solvent is critical.
-
Avoid Protic Solvents: Protic solvents like water and alcohols can act as nucleophiles in the ring-opening mechanism, actively participating in and accelerating degradation.[1]
-
Use Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), acetonitrile (ACN), or tetrahydrofuran (THF) are preferable. DMF, in particular, has been shown to have a strong stabilizing effect on furan derivatives under synthetic conditions.[5][6]
-
-
Reaction Time: Monitor your reaction closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to the acidic medium.
Table 1: Summary of Factors Influencing Stability
| Parameter | Recommendation for Enhanced Stability | Rationale |
| Acid Strength | Use milder acids (e.g., p-TsOH, Phosphoric Acid, Lewis Acids) | Reduces the rate of the initial, rate-limiting protonation of the furan ring.[4] |
| Temperature | Maintain the lowest effective temperature | Minimizes the rate of degradation side reactions, which are often highly temperature-dependent. |
| Solvent | Use polar aprotic solvents (e.g., DMF, ACN) | Prevents the solvent from participating as a nucleophile in the acid-catalyzed ring-opening.[1][5][6] |
| Water Content | Use anhydrous conditions | Water is a potent nucleophile that can accelerate hydrolysis and ring-opening.[2] |
| Reaction Time | Minimize exposure time to acidic conditions | Reduces the overall opportunity for the degradation process to occur. |
FAQ 4: I am concerned about the hydrolysis of the ethyl ester group. How can I detect and prevent this?
Answer: Acid-catalyzed hydrolysis of the ethyl ester to the corresponding carboxylic acid is a valid concern, especially in the presence of water.
-
Detection: The most reliable way to detect hydrolysis is by using High-Performance Liquid Chromatography (HPLC). The resulting carboxylic acid will have a different retention time (typically shorter on a reverse-phase column) than the parent ester. Mass spectrometry (LC-MS) can be used to confirm the identity of the new peak by its mass-to-charge ratio.
-
Prevention:
-
Anhydrous Conditions: The most effective preventative measure is to run your reaction under strictly anhydrous conditions. Use dry solvents and inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Aprotic Solvents: Using aprotic solvents (DMF, ACN) will also help, as they lack the hydroxyl group necessary for hydrolysis.
-
Alternative Ester Groups: If hydrolysis remains a persistent issue and your synthesis allows, using a more sterically hindered ester, like a tert-butyl ester, can significantly slow the rate of acid-catalyzed hydrolysis.
-
Section 3: Proactive Experimental Design & Analysis
This section focuses on advanced strategies and analytical protocols for ensuring the integrity of your compound.
FAQ 5: Is it possible to temporarily protect the furan ring to withstand harsh acidic conditions?
Answer: Yes, employing a protecting group strategy is a valid, albeit more synthetically intensive, approach.[7] The goal is to temporarily convert the furan into a more robust functional group that can withstand the acidic conditions and can be reliably removed later.
A common strategy for protecting electron-rich aromatic systems is to perform a reversible electrophilic aromatic substitution that makes the ring less susceptible to protonation. However, a more practical approach for furans often involves a Diels-Alder reaction to temporarily break the furan's aromaticity and shield the sensitive diene system. This is an advanced technique that requires careful planning and is specific to the overall synthetic route. For most applications, optimizing reaction conditions as described in FAQ 3 is the more direct path to success.
Workflow for Troubleshooting Stability Issues
The following diagram outlines a logical workflow for diagnosing and solving degradation problems encountered during your experiments.
Caption: Troubleshooting workflow for stability issues.
Protocol: Stability-Indicating HPLC Method
This protocol provides a starting point for developing a method to monitor the purity of this compound and detect its primary degradation products.
Objective: To separate the parent compound from potential acid-degradation products (ring-opened species and the hydrolyzed carboxylic acid).
Instrumentation & Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).
-
Reverse-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Reagents:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Procedure:
-
Sample Preparation: Prepare a stock solution of your compound at ~1 mg/mL in the diluent. For reaction monitoring, dilute an aliquot of the reaction mixture into the diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Monitor at 254 nm and 280 nm, or use DAD to scan from 200-400 nm.
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 15.0 95 18.0 95 18.1 30 | 22.0 | 30 |
-
-
Analysis:
-
The parent ester compound is expected to be well-retained.
-
The hydrolyzed carboxylic acid product will typically elute earlier than the parent ester.
-
Highly polar, ring-opened degradation products will elute very early, possibly near the solvent front. Polymeric "humin" material may not elute at all and could precipitate in the sample or on the column.
-
Section 4: Mechanistic Visualization
Understanding the pathway of degradation is key to preventing it. The diagram below illustrates the proposed acid-catalyzed ring-opening of the furan moiety.
Caption: Proposed mechanism for acid-catalyzed furan degradation.
Note: The images in the diagram are placeholders representing the chemical structures for visualization purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 5. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Protective Groups [organic-chemistry.org]
Technical Support Center: Optimization of Reaction Conditions for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of pyrazole derivatives. Pyrazoles are a critical scaffold in medicinal chemistry and materials science, and their efficient synthesis is paramount.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work. The content is structured to explain the causality behind experimental choices, ensuring scientifically sound and reproducible outcomes.
Section 1: Troubleshooting Common Issues in Pyrazole Synthesis
This section addresses the most frequently encountered problems during pyrazole synthesis, offering explanations for their root causes and providing actionable solutions.
Issue 1: Low or No Product Yield
Low product yield is a multifaceted problem that can stem from several factors, from reactant quality to suboptimal reaction conditions.
FAQ 1: My Knorr pyrazole synthesis is resulting in a low yield. What are the likely causes and how can I improve it?
The Knorr synthesis, a classic and widely used method, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[3][4] While robust, its efficiency can be compromised by several factors.
Causality and Solutions:
-
Inadequate Mixing or Heat Transfer: Especially during scale-up, inefficient stirring can lead to localized "hot spots" or reactant concentration gradients, promoting side reactions.[5] The exothermic nature of the condensation requires efficient heat dissipation, as uncontrolled temperature increases can cause product degradation.[5]
-
Solution: Ensure vigorous and efficient stirring. For larger scale reactions, consider using an overhead stirrer. Employ a controlled heating method, such as an oil bath with a temperature controller, to maintain a consistent and optimal temperature.
-
-
Suboptimal Catalyst or pH: The Knorr synthesis is typically acid-catalyzed.[3] The absence of a catalyst or an incorrect pH can significantly slow down or halt the reaction.
-
Solution: A few drops of glacial acetic acid are often sufficient to catalyze the reaction.[6] The optimal pH can be substrate-dependent, so a small screening of acidic catalysts (e.g., p-toluenesulfonic acid) might be necessary.
-
-
Decomposition of Reactants: Hydrazines, particularly phenylhydrazine, can be sensitive to air and light, leading to discoloration (yellow/red) and the formation of impurities.[7] The 1,3-dicarbonyl compound may also be unstable under the reaction conditions.[7]
-
Solution: Use freshly distilled or high-purity hydrazines. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative decomposition.[7]
-
Workflow for Troubleshooting Low Yield:
Caption: Decision workflow for diagnosing and resolving low reaction yields.
Issue 2: Formation of Regioisomeric Mixtures
When using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines, the formation of two or more regioisomers is a common and significant challenge.[1][8] Separating these isomers can be difficult and costly.
FAQ 2: How can I control the regioselectivity in the synthesis of unsymmetrical pyrazoles?
Controlling regioselectivity is crucial for obtaining the desired isomer. The outcome is governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[8]
Causality and Solutions:
-
Electronic and Steric Effects: The inherent electronic properties and steric bulk of the substituents on both the 1,3-dicarbonyl and the hydrazine play a primary role. Electron-withdrawing groups can activate a nearby carbonyl, making it more susceptible to nucleophilic attack.[8]
-
Insight: The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon. The subsequent cyclization is then determined by which nitrogen atom of the hydrazine attacks the remaining carbonyl.
-
-
Solvent Effects: The choice of solvent can dramatically influence regioselectivity.[9]
-
Solution: Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to significantly increase regioselectivity in favor of one isomer.[9] This is attributed to the ability of these solvents to form a hemiacetal intermediate with the more reactive carbonyl group, directing the hydrazine attack to the other carbonyl.[9]
-
-
Temperature and pH: These parameters can shift the balance between kinetic and thermodynamic control, thereby altering the ratio of the regioisomers formed.[10]
-
Solution: Conduct the reaction at different temperatures to determine if the product ratio changes. Acidic conditions can alter the nucleophilicity of the two nitrogen atoms in the hydrazine, sometimes reversing the selectivity compared to neutral conditions.[8]
-
Table 1: Solvent Effects on Regioselectivity
| Solvent | Typical Regioisomeric Ratio (Favored:Disfavored) | Reference |
| Ethanol | Often near equimolar mixtures | [2][9] |
| N,N-Dimethylacetamide | Can provide good yields and regioselectivity | [2] |
| 2,2,2-Trifluoroethanol (TFE) | Increased selectivity | [9] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | Dramatically increased selectivity, often >95:5 | [9][10] |
Issue 3: Difficulty in Product Purification
Even with a successful reaction, isolating the pure pyrazole product can be challenging due to the presence of unreacted starting materials, isomers, or side products.
FAQ 3: What are the best practices for purifying pyrazole derivatives?
A systematic approach to purification is essential for obtaining a high-purity final product.
Causality and Solutions:
-
Residual Starting Materials: Incomplete reactions will leave unreacted 1,3-dicarbonyls and hydrazines in the crude mixture.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure complete consumption of the limiting reagent.[10] An aqueous workup can often remove water-soluble starting materials like hydrazine hydrochlorides.
-
-
Isomeric Impurities: As discussed, regioisomers are a common impurity.
-
Solution: Column chromatography on silica gel is the most common method for separating isomers.[10] Careful selection of the eluent system (e.g., hexane/ethyl acetate gradient) is critical.[10] If separation is difficult, consider derivatization of the mixture to facilitate separation, followed by removal of the derivatizing group.
-
-
Side Products: Various side reactions can lead to a complex crude mixture.
-
Solution: Recrystallization is an effective technique for purifying solid products.[7] Common solvents for recrystallization include ethanol, hexanes, or mixtures thereof.[7][11] For non-crystalline products, forming a salt (e.g., with an inorganic or organic acid) can induce crystallization, allowing for purification.[11][12]
-
Experimental Protocol: Purification by Salt Formation and Crystallization
-
Dissolve the crude pyrazole product in a suitable organic solvent (e.g., acetone, ethanol, or isopropanol).[11]
-
Add at least an equimolar amount of an inorganic mineral acid (e.g., HCl, H₂SO₄) or an organic acid (e.g., oxalic acid) to the solution.[11]
-
Stir the mixture. The acid addition salt of the pyrazole will often precipitate or crystallize out of the solution. Cooling the mixture can promote crystallization.[11]
-
Collect the salt by vacuum filtration and wash with a small amount of cold solvent.
-
To recover the free pyrazole, dissolve the salt in water and neutralize with a base (e.g., NaHCO₃ or NaOH) until the free pyrazole precipitates.
-
Collect the purified pyrazole by filtration, wash with water, and dry thoroughly.
Section 2: Advanced Synthesis Strategies and Optimization
Beyond troubleshooting, optimizing your synthetic strategy from the outset can significantly improve outcomes. This section explores alternative and modern approaches to pyrazole synthesis.
Alternative Synthetic Routes
While the Knorr synthesis is a workhorse, other methods offer advantages in specific contexts, particularly for achieving high regioselectivity or accessing diverse substitution patterns.
-
From α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines first yields a pyrazoline intermediate, which is then oxidized to the pyrazole.[1] This method provides access to a different substitution pattern compared to the Knorr synthesis.
-
1,3-Dipolar Cycloadditions: This powerful method involves the reaction of a 1,3-dipole (like a nitrilimine generated in situ from a hydrazone) with a dipolarophile (like an alkyne).[2] This approach can offer excellent control over regioselectivity.
-
Multicomponent Reactions (MCRs): MCRs combine three or more starting materials in a single pot to form the product, offering high efficiency and atom economy.[13][14] Several MCRs for pyrazole synthesis have been developed, often utilizing green chemistry principles.[13][14]
The Role of Catalysis
Modern pyrazole synthesis often employs catalysts to enhance reaction rates, yields, and selectivity under milder conditions.
-
Lewis Acid Catalysis: Catalysts like lithium perchlorate have been used to promote the condensation of 1,3-dicarbonyls and hydrazines, sometimes enabling reactions that do not proceed without a catalyst.[1]
-
Transition Metal Catalysis:
-
Silver (Ag): Silver triflate (AgOTf) has been shown to be a highly effective catalyst for the reaction of CF₃-ynones with hydrazines, leading to highly regioselective formation of 3-CF₃-pyrazoles in excellent yields at room temperature.[1]
-
Copper (Cu): Copper-catalyzed methods have been developed for various pyrazole syntheses, including cycloaddition reactions that can be implemented in continuous flow systems.[15]
-
Ruthenium (Ru): Ruthenium-catalyzed hydrogen transfer reactions allow for the synthesis of pyrazoles from 1,3-diols and hydrazines, avoiding the need for potentially unstable carbonyl intermediates.[16]
-
Nickel (Ni): Heterogeneous nickel-based catalysts have been used for the one-pot, three-component synthesis of pyrazoles at room temperature, with the advantage of catalyst recyclability.[13]
-
Workflow for Method Selection:
Caption: A logical guide for selecting an appropriate pyrazole synthesis method.
Section 3: Green Chemistry Approaches
The principles of green chemistry are increasingly important in modern organic synthesis. These approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.
-
Solvent-Free Synthesis: Many pyrazole syntheses can be performed under solvent-free conditions, often with microwave irradiation to accelerate the reaction.[17] This eliminates the use of volatile organic compounds (VOCs).
-
Green Solvents: When a solvent is necessary, using environmentally benign options like water or ethanol is preferred.[18] Ionic liquids have also been explored as recyclable reaction media.[19]
-
Energy Efficiency: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, leading to significant energy savings.[19] Ultrasound has also been employed as an energy-efficient method.[20]
By integrating these troubleshooting guides, advanced strategies, and green chemistry principles into your experimental design, you can overcome common challenges and optimize the synthesis of pyrazole derivatives for your research and development needs.
References
- 1. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. benchchem.com [benchchem.com]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Cu-catalysed pyrazole synthesis in continuous flow - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 20. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays of Heterocyclic Compounds
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering variability in biological assays involving heterocyclic compounds. Inconsistent results are a significant challenge in drug discovery, leading to wasted resources and delayed timelines. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to help you diagnose and resolve common issues, ensuring the reliability and reproducibility of your experimental data.
Section 1: Compound-Related Issues
The physical and chemical properties of your heterocyclic compounds are a primary source of assay variability. This section addresses common problems related to the compounds themselves.
FAQ 1: My heterocyclic compound shows poor and inconsistent activity, especially at higher concentrations. What's the likely cause?
Answer: This is a classic symptom of poor aqueous solubility and compound aggregation.[1][2] Many heterocyclic compounds, particularly those with aromatic and lipophilic moieties, have limited solubility in aqueous assay buffers.[3] When the concentration of the compound exceeds its solubility limit, it can precipitate out of solution or form aggregates.[4][5] These aggregates can non-specifically sequester and denature proteins, leading to false-positive inhibition that is often characterized by steep dose-response curves.[4][6]
Causality Explained: The observed activity is not due to a specific interaction with the target but rather a physical phenomenon of aggregation. This is why the activity can be inconsistent and often appears only at higher concentrations where the solubility limit is breached.
Troubleshooting Workflow for Suspected Solubility/Aggregation Issues
Caption: Decision tree for diagnosing solubility and aggregation issues.
Detailed Protocols:
Protocol 1: Detergent-Based Disaggregation Assay
-
Objective: To determine if the observed inhibitory activity is due to compound aggregation.
-
Methodology:
-
Prepare two sets of your standard biochemical assay.
-
In the experimental set, add a non-ionic detergent (e.g., 0.01-0.1% v/v Triton X-100 or Tween-20) to the assay buffer before adding your compound.
-
The control set should not contain the additional detergent.
-
Run the assay and compare the dose-response curves.
-
-
Interpretation: A significant rightward shift in the IC50 value or a complete loss of activity in the presence of the detergent strongly indicates that the compound's apparent activity was due to aggregation.[6]
Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)
-
Objective: To estimate the solubility of your compound in the specific assay buffer.
-
Methodology:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO (e.g., 10 mM).
-
Make serial dilutions of the stock solution in DMSO.
-
Add a small, fixed volume of each DMSO dilution to your aqueous assay buffer in a 96- or 384-well plate. The final DMSO concentration should match your assay conditions (typically ≤1%).
-
Incubate the plate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the turbidity of each well using a nephelometer or a plate reader that can measure absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).
-
-
Interpretation: The concentration at which a significant increase in turbidity is observed is the approximate kinetic solubility limit. You should aim to perform your assays at concentrations well below this limit.
FAQ 2: My compound is stored in DMSO, but I still see inconsistent results. Could the stock solution be the problem?
Answer: Yes, the stability and handling of your DMSO stock solutions are critical for reproducible results.[7][8] Several factors can compromise the integrity of your compound in DMSO:
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stocks can introduce water from atmospheric condensation, which can cause less soluble compounds to precipitate.[9]
-
Water Absorption: DMSO is hygroscopic and will absorb moisture from the air, which can decrease the solubility of hydrophobic compounds over time.[9]
-
Chemical Instability: Some heterocyclic compounds can be unstable in DMSO, degrading over time.[10][11][12] The rate of degradation can be influenced by factors like temperature, light exposure, and the presence of contaminants.
Causality Explained: If the compound precipitates or degrades in the stock solution, the actual concentration dispensed into the assay will be lower than intended and will vary between aliquots, leading to inconsistent results.
Best Practices for Compound Stock Management
| Parameter | Recommendation | Rationale |
| Solvent | Use high-purity, anhydrous DMSO. | Minimizes water content and potential for precipitation.[9] |
| Storage Temperature | Store at -20°C or -80°C. | Reduces the rate of chemical degradation.[13] |
| Aliquoting | Prepare small, single-use aliquots. | Avoids multiple freeze-thaw cycles.[9] |
| Container | Use polypropylene or glass vials with tight-fitting caps. | Prevents solvent evaporation and water absorption.[9] |
| Handling | Allow stocks to equilibrate to room temperature before opening. | Minimizes condensation of atmospheric water into the DMSO. |
Section 2: Assay-Related Issues
Even with a well-behaved compound, the design and execution of the biological assay can introduce variability. This section focuses on troubleshooting the assay itself.
FAQ 3: My compound is active in a biochemical assay but inactive in a cell-based assay. What should I investigate?
Answer: This is a common and important discrepancy that often points to issues with cell permeability, efflux, or compound stability in the complex environment of cell culture media.[14]
-
Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target. This is particularly true for highly polar or charged heterocyclic compounds.
-
Efflux Pumps: The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.
-
Metabolic Instability: The compound may be rapidly metabolized by enzymes present in the cells or serum in the culture medium.
-
Protein Binding: The compound may bind extensively to proteins in the cell culture serum, reducing the free concentration available to interact with the target.
Causality Explained: A biochemical assay measures the direct interaction between a compound and an isolated target. In contrast, a cell-based assay is a more complex system where the compound must overcome multiple physiological barriers to reach its target at a sufficient concentration.
Troubleshooting Workflow for Biochemical vs. Cell-Based Discrepancies
Caption: Sequential steps to investigate discrepancies between biochemical and cell-based assay results.
FAQ 4: I'm observing a high rate of false positives in my high-throughput screen (HTS). How can I identify and eliminate them?
Answer: A high false-positive rate is often due to assay interference, where compounds interact with the assay technology rather than the biological target.[15][16] These compounds are often referred to as Pan-Assay Interference Compounds (PAINS).[17][18][19]
Common Mechanisms of Assay Interference: [16][17][20]
-
Optical Interference: Colored compounds can absorb light at the excitation or emission wavelengths of fluorescence- or absorbance-based assays.[21] Fluorescent compounds can directly contribute to the signal.
-
Chemical Reactivity: Electrophilic compounds can covalently modify reactive residues (like cysteine) on the target protein or other assay components, leading to non-specific inhibition.[17][20]
-
Redox Cycling: Some compounds can undergo redox cycling, generating reactive oxygen species that can disrupt the assay chemistry or damage proteins.[20][22]
-
Chelation: Compounds with chelating moieties can sequester metal ions that are essential for enzyme activity or assay reagents.
Causality Explained: PAINS give a reproducible, dose-dependent signal that mimics true activity, making them difficult to distinguish from genuine hits without specific counter-screens.[23][24] They are a major source of wasted effort in hit-to-lead campaigns.
Protocol 3: Counter-Screen for Assay Interference
-
Objective: To determine if a compound's activity is due to interference with the assay readout.
-
Methodology:
-
Run the assay under standard conditions but in the absence of the biological target (e.g., no enzyme or cells).
-
Add the test compound across its active concentration range.
-
Measure the assay signal.
-
-
Interpretation: If the compound generates a signal in the absence of the biological target, it is directly interfering with the assay's detection system. This signal should be considered an artifact.
Protocol 4: DTT Counter-Screen for Thiol-Reactive Compounds [20]
-
Objective: To identify compounds that may be non-specifically inhibiting through covalent modification of cysteine residues.
-
Methodology:
-
Ensure your assay is compatible with a reducing agent. Test the effect of 1-5 mM Dithiothreitol (DTT) on the assay performance in the absence of any inhibitors.
-
If the assay is compatible, run your dose-response experiment in parallel with and without DTT in the assay buffer.
-
-
Interpretation: A significant loss of potency (rightward shift in IC50) in the presence of DTT suggests the compound is thiol-reactive. DTT acts as a scavenger, reacting with the compound and preventing it from modifying the protein target.[20]
Section 3: Quality Control and Validation
Rigorous quality control and hit validation are essential to have confidence in your results.
FAQ 5: How can I be sure of the identity and purity of my heterocyclic compound?
Answer: Independent quality control (QC) of your compounds is a critical and non-negotiable step.[25][26] The compound you received from a vendor or synthesized in-house may not be what you think it is, or it may contain impurities that are responsible for the observed biological activity.
Recommended QC Methods: [25][27]
| QC Technique | Information Provided |
| LC-MS | Purity (by UV trace) and confirmation of molecular weight.[28][29] |
| ¹H NMR | Structural confirmation and identification of potential impurities. |
| High-Resolution MS | Accurate mass measurement to confirm the elemental composition. |
Causality Explained: An impurity, even at a low percentage, could be significantly more potent than the intended compound, leading to misleading structure-activity relationship (SAR) data. Confirming both identity and purity ensures that the observed activity is attributable to the correct molecular entity.
Hit Validation Workflow
References
- 1. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A high-throughput screen for aggregation-based inhibition in a large compound library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Best practices in compound management for preserving compound integrity and accurately providing samples for assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. soc.chim.it [soc.chim.it]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. benchchem.com [benchchem.com]
- 15. Tackling assay interference associated with small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 17. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Assay Interference by Chemical Reactivity - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. bitesizebio.com [bitesizebio.com]
- 22. drughunter.com [drughunter.com]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. Interpreting and Validating Results from High-Throughput Screening Approaches - Next Steps for Functional Genomics - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. emolecules.com [emolecules.com]
- 26. Compound management - Wikipedia [en.wikipedia.org]
- 27. utak.com [utak.com]
- 28. leeder-analytical.com [leeder-analytical.com]
- 29. bioagilytix.com [bioagilytix.com]
Technical Support Center: Scale-Up Synthesis of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
Welcome to the dedicated technical support guide for the synthesis of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. This resource is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this important heterocyclic building block. The guide is structured in a question-and-answer format to directly address potential issues, providing both theoretical explanations and practical, field-proven solutions.
Section 1: Synthesis Overview and Strategy
The most reliable and widely adopted method for synthesizing this compound is a two-step process based on the classical Knorr pyrazole synthesis.[1][2] This approach involves:
-
Step 1: Claisen Condensation to form the key 1,3-dicarbonyl intermediate, ethyl 4-(furan-2-yl)-2,4-dioxobutanoate. This is achieved by reacting 2-acetylfuran with diethyl oxalate using a strong base like sodium ethoxide.[3][4][5]
-
Step 2: Cyclocondensation of the purified 1,3-dicarbonyl intermediate with hydrazine hydrate. This reaction forms the pyrazole ring with high regioselectivity.[4][5]
Overall Synthetic Workflow
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Unit 4 Pyrazole | PDF [slideshare.net]
- 3. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Analytical Method Development for Purity Assessment of Pyrazole Carboxylates
Welcome to the Technical Support Center for the analytical method development and purity assessment of pyrazole carboxylates. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the complexities of analyzing this important class of compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your methods are robust, reliable, and scientifically sound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues and questions that arise during the analysis of pyrazole carboxylates.
Q1: My pyrazole carboxylate peak is showing significant tailing in Reversed-Phase HPLC. What is the likely cause and how can I fix it?
A1: Peak tailing for pyrazole carboxylates, which can be acidic, is often caused by secondary interactions between the analyte and the stationary phase.[1] The primary culprits are typically:
-
Interaction with Silanols: Free silanol groups on the silica-based C18 column surface can interact with the polar pyrazole ring, causing tailing.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of your pyrazole carboxylate, the compound can exist in both ionized and non-ionized forms, leading to poor peak shape.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Lower the pH of your mobile phase by adding an acidic modifier like 0.1% Trifluoroacetic Acid (TFA) or phosphoric acid.[2][3] This ensures the carboxylate is fully protonated, minimizing silanol interactions and improving peak symmetry.[3][4]
-
Increase Buffer Concentration: If you are using a buffer, ensure its concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.[3][4]
-
Use a Different Column: Consider using a column with end-capping or a different stationary phase (e.g., a polymer-based column) that is less prone to silanol interactions.
Q2: I am trying to separate regioisomers of a pyrazole carboxylate, but they are co-eluting. What strategies can I employ?
A2: Separating regioisomers is a common challenge due to their similar physicochemical properties.[5]
-
For HPLC/UPLC:
-
Optimize Selectivity: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and their ratios in the mobile phase. Acetonitrile often provides different selectivity compared to methanol.
-
Change Stationary Phase: A phenyl-hexyl or a pentafluorophenyl (PFP) column can offer different selectivity through pi-pi interactions, which can be effective for separating aromatic isomers.
-
-
For GC-MS:
-
Optimize Temperature Program: Use a very slow temperature ramp to maximize the separation potential of the capillary column.[5]
-
Select the Right Column: A mid-polarity column (e.g., a WAX-type) might provide better separation for these isomers compared to a standard non-polar column, though it may increase retention times.[5]
-
Q3: I suspect my pyrazole carboxylate is degrading in the GC inlet. How can I confirm and prevent this?
A3: Thermal degradation is a significant risk for many pharmaceutical compounds in GC analysis.[6][7][8] Pyrazole carboxylates can be susceptible to decarboxylation or other thermal reactions at high temperatures.
-
Confirmation:
-
Prevention:
-
Lower Inlet Temperature: Use the lowest possible inlet temperature that still allows for efficient volatilization of your analyte.
-
Use a Deactivated Liner: Ensure you are using a fresh, deactivated inlet liner to minimize active sites that can catalyze degradation.
-
Derivatization: If degradation is unavoidable, consider derivatizing the carboxylic acid group to a more thermally stable ester or silyl ester.
-
Q4: Can I use NMR for purity assessment instead of chromatography?
A4: Absolutely. Quantitative NMR (qNMR) is a powerful primary method for purity determination.[9][10] Unlike chromatography, which provides a relative purity based on peak area percentage, qNMR can determine absolute purity against a certified internal standard.[11]
-
Advantages of qNMR:
-
It is a "universal" detector, as any proton-containing compound will give a signal.
-
It can identify and quantify impurities without needing reference standards for those impurities.[12]
-
It provides structural information, aiding in the immediate identification of impurities.
-
It is often faster than developing a full chromatographic method.[12]
-
-
Considerations:
-
Requires careful selection of an internal standard that has peaks in a clean region of the spectrum.
-
Requires precise experimental setup, including long relaxation delays (D1) to ensure full signal relaxation for accurate integration.
-
Section 2: Troubleshooting Guides
Guide 1: Reversed-Phase HPLC Method Development & Troubleshooting
This guide provides a systematic approach to developing a robust RP-HPLC method for pyrazole carboxylates and troubleshooting common issues.
Caption: A systematic workflow for RP-HPLC method development.
| Problem | Symptom | Potential Cause(s) for Pyrazole Carboxylates | Recommended Solution(s) |
| Peak Tailing | Asymmetric peak with a trailing edge. | 1. Secondary interaction with residual silanols.[1] 2. Mobile phase pH too high. 3. Column overload. | 1. Lower mobile phase pH to < 3 with 0.1% TFA or H3PO4.[2][3] 2. Reduce sample concentration. 3. Use an end-capped column. |
| Peak Fronting | Asymmetric peak with a leading edge. | 1. Column overload (high concentration). 2. Sample solvent stronger than mobile phase.[1] 3. Column void/degradation. | 1. Dilute the sample. 2. Dissolve the sample in the mobile phase. 3. Replace the column.[13] |
| Split Peaks | Peak is split into two or more smaller peaks. | 1. Partially blocked column frit. 2. Sample solvent incompatible with mobile phase. 3. Column void or channeling. | 1. Reverse flush the column (if permissible). 2. Dissolve sample in mobile phase. 3. Replace the column. |
| No/Small Peaks | Expected peaks are absent or very small. | 1. Sample degradation in solution. 2. Incorrect injection volume or sample concentration. 3. Detector wavelength not optimal for pyrazole ring. | 1. Prepare samples fresh; check stability. 2. Verify autosampler and sample concentration. 3. Run a PDA/DAD scan to determine λmax. |
| Retention Time Drift | Retention times shift between injections. | 1. Inconsistent mobile phase preparation. 2. Column temperature fluctuations. 3. Column not fully equilibrated. | 1. Prepare mobile phase accurately by weight; degas thoroughly.[14] 2. Use a column oven for temperature control. 3. Increase equilibration time between runs. |
Guide 2: Chiral HPLC/SFC Method Development
Many pyrazole carboxylates used in drug development are chiral. Enantiomeric purity is a critical quality attribute. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating pyrazole enantiomers.[15][16][17][18]
| Parameter | Normal Phase (NP) Mode | Polar Organic (PO) Mode | Supercritical Fluid (SFC) Mode |
| Columns | Lux Amylose-2, Lux Cellulose-2 | Lux Amylose-2, Lux Cellulose-2 | Lux Amylose-2, Lux Cellulose-2 |
| Mobile Phase A | n-Hexane or Heptane | Acetonitrile | Supercritical CO2 |
| Mobile Phase B | Isopropanol (IPA) or Ethanol | Methanol or Ethanol | Methanol, Ethanol, or IPA |
| Typical Gradient | 5-40% Modifier B over 15-20 min | 100% ACN, or ACN/MeOH mixtures | 5-50% Modifier B over 5-10 min |
| Additive | 0.1% Diethylamine (DEA) for basic analytes | 0.1% Trifluoroacetic Acid (TFA) for acidic analytes | 0.1-0.5% DEA or TFA as needed |
Source: Adapted from literature on pyrazole separations.[15][16][18]
References
- 1. Quantum Mechanical NMR Full Spin Analysis in Pharmaceutical Identity Testing and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. benchchem.com [benchchem.com]
- 4. lcms.cz [lcms.cz]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. agilent.com [agilent.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Enantioselective Separation of Chiral N1-Substituted-1 H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-(Furan-2-yl)-1H-pyrazole Derivatives
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 3-(furan-2-yl)-1H-pyrazole derivatives, a class of heterocyclic compounds attracting significant interest in medicinal chemistry. Pyrazole and furan rings are considered "privileged scaffolds" due to their prevalence in bioactive compounds and FDA-approved drugs.[1][2] Their combination into a single molecular entity offers a unique three-dimensional architecture for interacting with various biological targets, leading to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][3][4]
This document synthesizes findings from multiple studies to offer a comparative overview, supported by experimental data, to guide researchers in the strategic design of novel and potent therapeutic agents based on this versatile scaffold.
The Core Scaffold: A Foundation for Diverse Bioactivity
The fundamental structure of 3-(furan-2-yl)-1H-pyrazole consists of a furan ring attached to the C3 position of a pyrazole ring. The key to developing potent derivatives lies in the strategic modification of several key positions on this core scaffold. These "hotspots" for substitution directly influence the compound's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—which in turn dictate its pharmacokinetic and pharmacodynamic behavior.
The primary sites for chemical modification are:
-
N1-position of the pyrazole ring: Substitution at this position is crucial and can significantly impact potency and target selectivity.
-
C4-position of the pyrazole ring: This position is often used to introduce linkers or larger functional groups, such as in chalcone derivatives.
-
C5-position of the pyrazole ring: Modifications here can influence the steric and electronic properties of the molecule.
-
The Furan Ring: While less commonly modified, substitutions on the furan ring can also modulate activity.
dot graph TD { graph [rankdir=LR, splines=ortho, nodesep=0.5]; node [shape=plaintext];
} end Caption: Key modification sites on the 3-(furan-2-yl)-1H-pyrazole scaffold.
Comparative SAR Analysis: Anticancer Activity
Derivatives of this scaffold have shown significant promise as anticancer agents, with activity demonstrated against various human cancer cell lines, including lung (A549), liver (HepG2), and breast (MCF-7) cancers.[5][6][7] A particularly effective strategy has been the incorporation of an α,β-unsaturated ketone system at the C4-position of the pyrazole, creating chalcone-like hybrid molecules.
The core structure for this analysis is the (3-(furan-2-yl)pyrazol-4-yl)chalcone moiety, where the pyrazole acts as one aromatic ring (Ring B) and a variable substituted phenyl group acts as the other (Ring A) in the chalcone framework.[8]
dot graph SAR_Anticancer { node [shape=plaintext]; rankdir=LR;
} end Caption: SAR overview for 3-(furan-2-yl)pyrazolyl chalcone hybrids.
Key Findings from Experimental Data
Studies involving chalcone derivatives synthesized via Claisen-Schmidt condensation reveal critical SAR insights.[7] The anticancer activity is highly dependent on the nature of the substituent on the terminal phenyl ring (Ring A).
-
Electron-Withdrawing vs. Electron-Donating Groups: A derivative featuring a thiophene ring (compound 7g ) in place of a substituted phenyl ring showed the most potent activity against A549 lung cancer and HepG2 liver cancer cell lines, with IC50 values comparable to the reference drug Doxorubicin.[7][9] This suggests that the specific heteroaromatic nature of this ring can be more beneficial than simple substituted phenyl rings.
-
Positional Importance: In other chalcone series, it has been noted that groups like pyridin-4-yl and thiophen-2-yl at this position confer strong cytotoxic activity.[8]
-
Mechanism of Action: The most potent compounds have been shown to induce DNA damage and fragmentation in cancer cells, indicating an apoptotic cell death pathway.[7][9] Furthermore, some pyrazole derivatives are known to function as tubulin polymerization inhibitors, arresting the cell cycle in the G2/M phase.[3][5][10]
Table 1: Comparative Anticancer Activity of Chalcone Hybrids
| Compound ID | Core Scaffold | R Group (on Chalcone Phenyl Ring) | Cell Line | IC50 (µg/mL) | Reference |
| 7g | 3-(Thiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl | 4-Chlorophenyl | A549 (Lung) | 27.7 | [7][9] |
| 7g | 3-(Thiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl | 4-Chlorophenyl | HepG2 (Liver) | 26.6 | [7][9] |
| Doxorubicin | - | - | A549 (Lung) | 28.3 | [7][9] |
| Doxorubicin | - | - | HepG2 (Liver) | 21.6 | [7][9] |
Note: Compound 7g is a thiophene analog but provides the closest available quantitative data for this specific chalcone scaffold.
Comparative SAR Analysis: Antimicrobial Activity
The 3-(furan-2-yl)-1H-pyrazole scaffold is also a promising foundation for developing new antimicrobial agents.[11][12][13] Modifications, particularly at the C4 position of the pyrazole ring, have yielded compounds with significant activity against both Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, as well as fungi (C. albicans).[11][12]
Key Findings from Experimental Data
A study involving the synthesis of various derivatives from 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde provides clear SAR trends.[11] The introduction of different functional groups at the C4-aldehyde position leads to a range of antimicrobial activities.
-
Effect of C4-Substituents:
-
Alkenyl Derivatives: Condensation with active methylene compounds like malononitrile (to form compound 3a ) resulted in moderate to high activity, particularly against S. aureus.
-
Hydrazone Derivatives: The formation of hydrazones by reacting the C4-aldehyde with various hydrazides (compounds 4a-j ) was particularly effective. The derivative with a 2,4-dinitrophenylhydrazone moiety (4d ) showed the highest antimicrobial and antifungal activity across all tested strains.
-
-
Effect of N1-Substituents: Comparing compounds with an unsubstituted N1-H (2a series) versus a phenyl group at N1 (2b series) showed that the N1-phenyl substitution generally enhanced antimicrobial efficacy. For example, the N1-phenyl dinitrophenylhydrazone derivative was highly effective.[11]
Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound ID | N1-Substituent | C4-Substituent | S. aureus | E. coli | C. albicans | Reference |
| 3a | H | =C(CN)₂ | 62.5 | 125 | 125 | [11] |
| 4d | H | =N-NH-(2,4-dinitrophenyl) | 31.25 | 62.5 | 31.25 | [11] |
| Ciprofloxacin | - | - | 7.8 | 3.9 | - | [11] |
| Fluconazole | - | - | - | - | 7.8 | [11] |
Key Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections detail standardized protocols for the synthesis and biological evaluation of these compounds.
Protocol 1: Synthesis of a Representative (3-(Furan-2-yl)pyrazol-4-yl) Chalcone
This protocol describes a general two-step synthesis starting from a furan-containing 1,3-diketone, based on the well-established Knorr pyrazole synthesis and Claisen-Schmidt condensation.[7][14][15]
dot graph G { graph [splines=ortho]; node [shape=box, style=rounded];
} end Caption: General workflow for the synthesis of a 3-(furan-2-yl)pyrazolyl chalcone derivative.
Methodology:
-
Pyrazole Synthesis:
-
To a solution of 1-(furan-2-yl)-butane-1,3-dione (1.0 eq) in ethanol, add phenylhydrazine (1.1 eq) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to yield pure 4-acetyl-3-(furan-2-yl)-1-phenyl-1H-pyrazole.
-
-
Chalcone Synthesis:
-
Dissolve the pyrazole intermediate from the previous step (1.0 eq) and a selected aromatic aldehyde (e.g., 4-chlorobenzaldehyde, 1.1 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (e.g., 10-20%) dropwise while stirring at room temperature.
-
Continue stirring for 12-24 hours. The formation of a precipitate indicates product formation.
-
Filter the solid product, wash thoroughly with water until the filtrate is neutral, and dry.
-
Purify the crude chalcone via column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
-
Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: In Vitro Anticancer Evaluation (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, by extension, the cytotoxic potential of a compound.[10]
dot graph MTT_Workflow { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
} end Caption: Standard workflow for the MTT cell viability assay.
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549) in a 96-well microtiter plate at a density of 5,000 to 10,000 cells per well in 100 µL of appropriate culture medium. Include wells for a negative control (cells with vehicle, e.g., 0.1% DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.
-
Incubation: Incubate the plate for another 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measurement: Shake the plate for 10 minutes and measure the optical density (OD) at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth).
Conclusion and Future Perspectives
The 3-(furan-2-yl)-1H-pyrazole scaffold is a highly versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies summarized here highlight several key principles for rational drug design:
-
Anticancer Activity: The introduction of a chalcone moiety at the C4-position is a validated strategy. The electronic properties of the terminal aryl ring are a critical determinant of cytotoxicity. Future work should focus on exploring a wider range of heterocyclic and substituted aryl groups to optimize potency and selectivity, potentially targeting specific kinases or tubulin polymerization.[3][16]
-
Antimicrobial Activity: Modifications at both the N1 and C4 positions of the pyrazole ring are effective for modulating antimicrobial potency. The formation of hydrazones at C4 appears particularly beneficial. Further exploration of bioisosteric replacements for the furan and pyrazole rings could lead to compounds with improved activity and a broader spectrum.
The continued, systematic exploration of the chemical space around this scaffold, guided by the SAR principles outlined in this guide, holds significant potential for the discovery of next-generation drugs to combat cancer and infectious diseases.
References
- 1. chemrevlett.com [chemrevlett.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
- 12. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Heterocycles: Comparative Biological Activity of Furan- and Thiophene-Substituted Pyrazoles
A Senior Application Scientist's Guide to Navigating Bioisosteric Choices in Drug Design
In the intricate world of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, a versatile framework upon which a multitude of biologically active molecules have been built. From anti-inflammatory agents like celecoxib to potent anticancer candidates, the strategic functionalization of the pyrazole ring is a cornerstone of modern drug discovery. A frequent and critical decision in this process is the choice of appended heterocyclic rings. Among the most common are the five-membered aromatic heterocycles, furan and thiophene.
These two rings are classic examples of bioisosteres—groups or molecules that have similar physical or chemical properties and elicit similar biological responses.[1] The substitution of a furan ring with a thiophene, or vice versa, can profoundly impact a compound's potency, selectivity, metabolic stability, and overall pharmacological profile. This guide provides an in-depth, data-driven comparison of the biological activities of furan- versus thiophene-substituted pyrazoles, offering experimental evidence and mechanistic insights to guide researchers in their quest for novel therapeutics.
At a Glance: Furan vs. Thiophene as Pyrazole Substituents
While structurally similar, the fundamental differences between the oxygen atom in furan and the sulfur atom in thiophene bestow distinct physicochemical properties that are the root of their differential biological effects.
| Feature | Furan | Thiophene |
| Heteroatom | Oxygen | Sulfur |
| Electronegativity | Higher | Lower |
| Aromaticity | Lower | Higher |
| Polarity | More Polar | Less Polar |
| Hydrogen Bonding | Oxygen can act as a hydrogen bond acceptor. | Sulfur is a weaker hydrogen bond acceptor. |
| Metabolic Stability | Generally considered less stable; can be metabolized to reactive intermediates. | Generally considered more metabolically stable.[1] |
Comparative Biological Activity: Insights from Experimental Data
The choice between a furan and a thiophene substituent is not arbitrary; it is a hypothesis-driven decision based on the desired biological outcome. The following sections compare their performance in key therapeutic areas, supported by experimental data from peer-reviewed studies.
Anticancer Activity
The development of novel cytotoxic agents is a primary focus of medicinal chemistry. Both furan- and thiophene-substituted pyrazoles have demonstrated significant potential in this arena. A direct comparative study by Helmy et al. provides compelling evidence of how this bioisosteric replacement can fine-tune anticancer activity.[2][3] They synthesized a series of hybrid chalcones bearing either a 3-(furan-2-yl)pyrazolyl or a 3-(thiophen-2-yl)pyrazolyl moiety and evaluated their efficacy against various human cancer cell lines.
Table 1: Comparative in vitro Anticancer Activity (IC₅₀ in µg/mL) of Furan vs. Thiophene Pyrazole Chalcones [2][3]
| Compound ID | Heterocycle | HepG2 (Liver) | A549 (Lung) | MCF7 (Breast) |
| 7f | Furan | 31.4 | 30.1 | 35.2 |
| 7g | Thiophene | 26.6 | 27.7 | 32.4 |
| Doxorubicin | (Reference) | 21.6 | 28.3 | 24.5 |
The results indicate that while both series of compounds exhibit promising anticancer activity, the thiophene-containing compound 7g demonstrated superior potency against both HepG2 and A549 lung cancer cell lines compared to its furan counterpart, 7f .[2] Notably, the activity of 7g against the A549 cell line was comparable to that of the standard chemotherapeutic drug, doxorubicin.[2][3] This suggests that for this particular molecular scaffold, the thiophene ring may offer a slight advantage in interacting with the biological targets within these cancer cells.
Antimalarial Activity
Malaria remains a global health crisis, and the search for new, effective antimalarial agents is relentless. A study by Akolkar et al. explored a series of furan- and thiophene-containing pyrazolyl pyrazolines for their activity against the deadly parasite Plasmodium falciparum.[4]
Table 2: Comparative in vitro Antimalarial Activity (IC₅₀ in µM) against P. falciparum [4]
| Compound ID | Key Features | IC₅₀ (µM) |
| 4a | Furan-pyrazole, Pyrazoline | >1 |
| 4b | Thiophene-pyrazole, Pyrazoline, Br & F substitution | 0.47 |
| 4c | Thiophene-pyrazole, Pyrazoline, Br substitution | 0.47 |
| 4d | Thiophene-pyrazole, Pyrazoline | 0.21 |
| Quinine | (Reference) | 0.83 |
In this series, the thiophene-containing pyrazolines exhibited markedly superior antimalarial activity compared to the furan-containing analogue.[4] Compound 4d , an unsubstituted thiophene-pyrazole derivative, was approximately four times more potent than the standard drug, quinine.[4] The structure-activity relationship (SAR) analysis from this study strongly suggests that the presence of the thiophene ring in conjunction with the pyrazoline and benzene rings is crucial for potent antimalarial efficacy in this chemical series.[4]
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Both furan and thiophene moieties are known to be present in compounds with antibacterial and antifungal properties. While direct comparative studies on furan- vs. thiophene-substituted pyrazoles are less common, broader studies that include both heterocycles provide valuable context. For instance, a study on new heterocyclic compounds screened furan, thiophene, and thiazole derivatives for their activity against various bacterial strains.[5]
Generally, thiophene-containing pyrazoles have shown significant promise. A series of pyrazolyl–thiazole derivatives of thiophene demonstrated notable inhibition zones and low minimum inhibitory concentrations (MIC) against several bacterial and fungal strains.[6] Another study found that a specific thiophene-containing pyrazole derivative showed antimicrobial activity against S. aureus with an MIC of 3.125 µg/mL, equivalent to the antibiotic chloramphenicol.[7]
The available data suggest that the choice between furan and thiophene for antimicrobial activity is highly dependent on the overall molecular structure and the specific microbial target. However, the greater metabolic stability often associated with thiophene can be an advantage in developing durable antimicrobial agents.[1]
Mechanistic Insights: The "Why" Behind the Activity
The observed differences in biological activity between furan- and thiophene-substituted pyrazoles can be attributed to the fundamental physicochemical differences between oxygen and sulfur.
-
Electronic Properties and Aromaticity : Thiophene is considered more aromatic than furan. The sulfur atom's d-orbitals can participate in delocalization, leading to a more electron-rich system. This can influence how the molecule interacts with electron-deficient pockets in target proteins.
-
Lipophilicity and Metabolic Stability : The replacement of oxygen with sulfur generally increases the lipophilicity of a compound. This can enhance its ability to cross cell membranes and reach intracellular targets. Furthermore, thiophene rings are often more resistant to metabolic degradation than furan rings, which can be opened to form reactive and potentially toxic metabolites.[1][8] This enhanced stability can lead to a longer duration of action and a better safety profile.
-
Hydrogen Bonding : The oxygen atom in furan is a more effective hydrogen bond acceptor than the sulfur atom in thiophene. In cases where a hydrogen bond with the receptor is critical for binding and activity, a furan-containing compound might be preferred. Conversely, if this interaction is detrimental or if hydrophobic interactions are more dominant, the less polar thiophene ring may lead to higher potency.
The principle of bioisosterism is a powerful tool in lead optimization. By systematically replacing a furan with a thiophene, medicinal chemists can probe the chemical space around a biological target, fine-tuning properties like binding affinity, selectivity, and pharmacokinetic parameters to design more effective and safer drugs.[8]
Experimental Protocols: A Guide to Biological Evaluation
To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. Below are step-by-step methodologies for key assays used to evaluate the biological activities discussed.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.
Causality : This assay is based on the principle that viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for a quantitative measure of a compound's cytotoxicity.
Methodology :
-
Cell Seeding : Plate cancer cells (e.g., A549, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Prepare serial dilutions of the test compounds (furan- and thiophene-substituted pyrazoles) and a reference drug (e.g., Doxorubicin) in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading : Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for determining anticancer activity using the MTT assay.
Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution Method for MIC Determination)
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Causality : This method establishes the lowest concentration of a drug that prevents visible growth of a microorganism. By exposing a standardized inoculum of bacteria or fungi to serial dilutions of the test compounds, one can identify the precise concentration at which antimicrobial activity occurs.
Methodology :
-
Compound Preparation : Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Make serial two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation : Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation : Add the microbial inoculum to each well of the microtiter plate containing the diluted compounds. Include positive (microbes, no drug) and negative (broth only) controls.
-
Incubation : Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.
-
MIC Determination : The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). A growth indicator like resazurin can be added to aid visualization.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Conclusion and Future Directions
The bioisosteric replacement of furan with thiophene in pyrazole-based scaffolds is a nuanced yet powerful strategy in drug design. The experimental data presented in this guide demonstrate that neither heterocycle is universally superior. Thiophene-substituted pyrazoles have shown advantages in certain anticancer and antimalarial contexts, potentially due to enhanced metabolic stability and favorable electronic properties.[2][4] Conversely, the hydrogen bonding capability of furan may be beneficial for other biological targets.
The choice between furan and thiophene should be made on a case-by-case basis, guided by the specific therapeutic target and the desired pharmacological profile. As a Senior Application Scientist, my recommendation is to synthesize and test both furan and thiophene analogues in parallel during the early stages of lead optimization. This empirical approach, grounded in the principles of bioisosterism, allows the biological data to drive the design process, ultimately increasing the probability of discovering a potent, selective, and safe clinical candidate.
Future research should focus on more direct, head-to-head comparative studies across a wider range of biological targets. Integrating computational modeling and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling early in the discovery pipeline will further illuminate the distinct contributions of these valuable heterocycles and accelerate the development of next-generation pyrazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rkmmanr.org [rkmmanr.org]
- 5. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structure Elucidation: A Comparative Guide to the Validation of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
In the landscape of modern drug discovery and materials science, pyrazole derivatives stand out for their vast therapeutic potential and diverse applications. The precise molecular architecture of these compounds dictates their biological activity and material properties. Consequently, unambiguous structural validation is not merely a procedural step but a cornerstone of rigorous scientific investigation. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, with a primary focus on the definitive method of single-crystal X-ray crystallography.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, alongside Mass Spectrometry (MS), provide crucial insights into the molecular formula and connectivity, they can sometimes be insufficient for resolving conformational ambiguities or definitively establishing stereochemistry.[1][2] X-ray crystallography, by contrast, offers an unparalleled, three-dimensional visualization of the molecule as it exists in the solid state, providing precise atomic coordinates, bond lengths, and bond angles.[3][4][5]
This guide will delve into the experimental workflow of single-crystal X-ray diffraction, present the type of data obtained, and compare its conclusive power with other widely used analytical techniques.
The Decisive Power of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides a detailed three-dimensional map of electron density within a crystal.[4] This allows for the precise determination of the unit cell dimensions, bond lengths, bond angles, and overall molecular geometry.[5] The unequivocal nature of this data makes it the gold standard for structural validation in chemistry.[6]
Experimental Workflow: From Powder to Structure
The journey from a synthesized compound to a fully refined crystal structure involves a meticulous, multi-step process.[7] The causality behind each experimental choice is critical for obtaining high-quality data.
Figure 1: A generalized workflow for single-crystal X-ray crystallographic analysis.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following is a detailed protocol for the structural determination of a crystalline organic compound like this compound.
1. Crystal Growth (The Rate-Limiting Step):
-
Rationale: The quality of the final structure is entirely dependent on the quality of the single crystal. The goal is to grow a crystal of sufficient size (typically >0.1 mm in all dimensions) with a well-ordered internal lattice and without significant defects.[8][9][10]
-
Procedure:
-
Dissolve the purified compound in a suitable solvent or solvent mixture to create a supersaturated solution.
-
Employ a slow crystallization technique. Slow evaporation of the solvent at room temperature is a common starting point. Other methods include vapor diffusion (liquid or gas) and slow cooling.
-
Monitor for the formation of single, well-defined crystals under a microscope.
-
2. Data Collection:
-
Rationale: To obtain a complete dataset, the crystal must be rotated in the X-ray beam to capture all possible diffraction spots (reflections).[8]
-
Procedure:
-
Select a suitable crystal and mount it on a goniometer head.
-
Place the goniometer on the diffractometer.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the diffracted X-rays are detected by an area detector (e.g., a CCD or pixel detector). The intensities and positions of the diffracted beams are recorded.[8]
-
3. Structure Solution and Refinement:
-
Rationale: The diffraction pattern contains information about the crystal lattice and the arrangement of atoms. Mathematical methods are used to reconstruct the electron density map and build a molecular model.[3]
-
Procedure:
-
The collected data is processed to determine the unit cell parameters and the space group symmetry.
-
The "phase problem" is solved using direct methods to generate an initial electron density map.[8]
-
An atomic model is built into the electron density map.
-
The model is refined using least-squares methods to improve the fit between the calculated and observed diffraction data.[11]
-
The final structure is validated and deposited in a crystallographic database, typically as a Crystallographic Information File (CIF).
-
A Case Study: Crystallographic Data of a Related Pyrazole Derivative
While the specific crystallographic data for this compound is not publicly available at the time of this writing, we can examine the data from a closely related structure, ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate , to illustrate the type of definitive structural information obtained.[12]
Table 1: Representative Crystallographic Data
| Parameter | Value[12] | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | Cc | Defines the symmetry elements within the unit cell. |
| a (Å) | 23.7940(11) | Length of the 'a' axis of the unit cell. |
| b (Å) | 5.3470(3) | Length of the 'b' axis of the unit cell. |
| c (Å) | 8.9367(5) | Length of the 'c' axis of the unit cell. |
| β (°) | 96.216(4) | Angle of the 'β' axis of the unit cell. |
| Volume (ų) | 1130.30(10) | The volume of a single unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor | 0.0332 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower value indicates a better fit. |
This data provides an exact and unambiguous description of how the molecules are arranged in the solid state. From the atomic coordinates within the CIF file, one can extract precise bond lengths and angles, confirming the connectivity and conformation of the molecule beyond any doubt.
Comparative Analysis with Other Techniques
While X-ray crystallography is the definitive method for solid-state structure determination, it is most powerful when used in conjunction with other analytical techniques that provide complementary information.
Table 2: Comparison of Analytical Techniques for Structural Elucidation
| Technique | Information Provided | Advantages | Limitations |
| Single-Crystal X-ray Diffraction | Unambiguous 3D molecular structure, bond lengths, bond angles, stereochemistry, crystal packing.[5] | Provides absolute structure; the "gold standard" for validation.[6] | Requires a suitable single crystal, which can be difficult to grow; provides solid-state structure which may differ from solution.[10][11] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H-¹H, ¹H-¹³C correlations), chemical environment of nuclei, information on dynamic processes in solution.[2] | Provides detailed structural information in solution; non-destructive. | Can be complex to interpret for large molecules; may not resolve all stereochemical or conformational ambiguities. |
| Mass Spectrometry (MS) | Molecular weight, elemental composition (High-Resolution MS).[2] | Extremely sensitive; provides accurate molecular formula. | Provides little information on connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Fast, simple, and provides a "fingerprint" of the molecule. | Limited to functional group identification; does not provide detailed structural framework.[1] |
In the context of this compound, NMR spectroscopy would be used to confirm the presence and connectivity of the furan and pyrazole rings, as well as the ethyl ester group. Mass spectrometry would confirm the molecular formula, C₁₀H₁₀N₂O₃. IR spectroscopy would show characteristic absorptions for the C=O of the ester and the N-H of the pyrazole. However, only X-ray crystallography could definitively show the relative orientation of the furan and pyrazole rings and the precise conformation of the ethyl ester chain in the solid state.
Conclusion
The structural validation of novel compounds like this compound is a critical undertaking for researchers in drug development and materials science. While a suite of analytical techniques including NMR, MS, and IR spectroscopy provides essential pieces of the structural puzzle, single-crystal X-ray diffraction stands alone in its ability to deliver an unambiguous and highly detailed three-dimensional view of the molecule. Its power to resolve conformational and stereochemical ambiguities makes it an indispensable tool for ensuring scientific integrity and advancing our understanding of molecular structure-function relationships. The insights gained from this technique are foundational for rational drug design, polymorphism studies, and the development of new materials with tailored properties.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethyl (2RS,3SR,4RS)-1-ethyl-2-(furan-2-yl)-4-hydroxy-5-oxopyrrolidine-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester | C12H12N2O2 | CID 138628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester [webbook.nist.gov]
- 5. Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation | MDPI [mdpi.com]
- 7. 34020-22-9 | MFCD06797478 | 5-Furan-2-yl-1H-pyrazole-3-carboxylic acid ethyl ester | acints [acints.com]
- 8. Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate | C13H12FNO2 | CID 66924698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Ethyl 5-formyl-1H-pyrazole-3-carboxylate | C7H8N2O3 | CID 3542775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Compound ethyl 5-[(furan-2-carbonyl)oxy]-1-phenyl-1H-pyrazole-3-carboxylate -... [chemdiv.com]
- 11. Ethyl 3-ethyl-1-methyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 15131401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Ethyl 3-(2-furyl)pyrazole-5-carboxylate | CAS#:33545-44-7 | Chemsrc [chemsrc.com]
A Comparative Guide to the Anticancer Activity of Pyrazole-Based Drugs
The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties have enabled the development of a diverse array of therapeutic agents, with a significant number of pyrazole-containing drugs approved by the FDA.[3][4][5][6] In oncology, pyrazole derivatives have emerged as crucial components in targeted therapies, primarily as kinase inhibitors that interfere with the signaling pathways driving cancer cell proliferation and survival.[1][4][7]
This guide provides a comparative analysis of the anticancer activity of prominent pyrazole-based drugs. It is designed for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, comparative efficacy data, and the experimental protocols used to generate this information.
Featured Pyrazole Anticancer Agents & Mechanisms of Action
Several pyrazole-containing drugs have been successfully translated into clinical practice. This guide will focus on three well-established examples: Celecoxib, Crizotinib, and Regorafenib, each targeting distinct pathways in cancer biology.
-
Celecoxib (Celebrex®): Initially developed as a selective cyclooxygenase-2 (COX-2) inhibitor for anti-inflammatory purposes, Celecoxib has demonstrated significant anticancer effects.[8][9] While its COX-2 inhibition, which reduces prostaglandin production, plays a role in its antitumor activity, evidence points to crucial COX-2-independent mechanisms.[10][11] These include the induction of apoptosis (programmed cell death) by inhibiting the anti-apoptotic protein Akt and promoting the degradation of c-FLIP, a major regulator of the apoptosis receptor pathway.[8][10][12]
-
Crizotinib (Xalkori®): Crizotinib is a potent multi-targeted tyrosine kinase inhibitor.[13] Its primary targets are the Anaplastic Lymphoma Kinase (ALK) and ROS1 receptor tyrosine kinases.[13][14] In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the creation of fusion proteins like EML4-ALK.[14][15] This fusion protein is constitutively active, driving uncontrolled cell proliferation and survival. Crizotinib competitively binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its activity and leading to G1-S phase cell cycle arrest and apoptosis in tumors harboring this genetic alteration.[13][14] It also inhibits the c-Met/Hepatocyte Growth Factor Receptor (HGFR), which is implicated in the oncogenesis of various malignancies.[13][14]
-
Regorafenib (Stivarga®): Regorafenib is an oral multi-kinase inhibitor with a broad spectrum of activity against kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[16][17] Its anti-angiogenic effects are mediated through the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and TIE2.[16][18] By targeting oncogenic kinases such as KIT, RET, and BRAF, Regorafenib directly inhibits tumor cell proliferation.[16][17] Furthermore, it modulates the tumor microenvironment by inhibiting Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR).[16][19]
The following diagram illustrates the key signaling pathways targeted by these agents.
Caption: Simplified signaling pathways targeted by pyrazole anticancer drugs.
Comparative Analysis of In Vitro Anticancer Activity
The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the in vitro potency of a compound. It represents the concentration of a drug required to inhibit a specific biological process (e.g., cell proliferation) by 50%. The following table summarizes representative IC50 values for our featured pyrazole drugs against various human cancer cell lines, as reported in the scientific literature.
| Drug | Cancer Cell Line | Target/Context | Reported IC50 (µM) | Reference |
| Celecoxib | PC3 (Prostate) | COX-2 Independent | ~2.5 - 5.0 | [10] |
| LNCaP (Prostate) | COX-2 Independent | ~2.5 - 5.0 | [10] | |
| MCF-7 (Breast) | ERα (+) | Potent Growth Inhibition | [11] | |
| Crizotinib | H3122 (NSCLC) | ALK+ | ~0.02 - 0.06 | [13] |
| H2228 (NSCLC) | ALK+ | ~0.02 - 0.06 | [13] | |
| Regorafenib | Colo-205 (Colon) | Multiple Kinases | ~0.01 | [16] |
| DLD-1 (Colon) | Multiple Kinases | ~0.01 | [16] | |
| Novel Pyrazole Derivatives | MCF-7 (Breast) | PI3 Kinase | 0.25 | [1] |
| HCT116 (Colon) | CDK2 | < 23.7 | [1] |
Note: IC50 values can vary significantly based on the specific assay conditions, cell line, and passage number. The data presented here are for comparative purposes.
Experimental Protocols for Anticancer Activity Assessment
To ensure the reliability and reproducibility of anticancer activity data, standardized and well-validated experimental protocols are essential. Below are step-by-step methodologies for key in vitro assays.
The following diagram outlines a typical workflow for the initial in vitro screening of potential anticancer compounds.
Caption: General workflow for in vitro screening of anticancer compounds.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Methodology:
-
Cell Seeding:
-
Culture the selected cancer cell lines (e.g., A549, MCF-7, HCT116) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Causality: Seeding density is optimized to ensure cells are in the logarithmic growth phase during the experiment.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare a series of dilutions of the pyrazole compounds and control drugs (e.g., doxorubicin) in culture medium.
-
Remove the old medium from the wells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells (negative control) and untreated wells.
-
Incubate for 48-72 hours.
-
Causality: A 48-72 hour incubation period is typically sufficient to observe significant effects on cell proliferation.
-
-
MTT Addition:
-
Prepare a 5 mg/mL stock solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate for 3-4 hours at 37°C.
-
Causality: This incubation allows for the metabolic conversion of MTT to formazan by viable cells.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide (DMSO) or isopropanol with 0.04 N HCl) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Self-Validation: Wells containing medium and MTT but no cells should be used as a background control.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each drug concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Future Perspectives and Conclusion
The success of pyrazole-based drugs like Crizotinib and Regorafenib has solidified the pyrazole scaffold as a cornerstone in the development of targeted anticancer therapies.[3] Current research focuses on synthesizing novel pyrazole derivatives and hybrids that can overcome drug resistance, offer improved selectivity, and target additional cancer-related pathways such as tubulin polymerization, cyclin-dependent kinases (CDKs), and PI3 kinase.[1][7] The structure-activity relationship (SAR) studies of these new compounds are crucial for guiding the design of next-generation pyrazole-based anticancer agents with enhanced efficacy and reduced toxicity.[1][20]
This guide provides a foundational comparison of established pyrazole drugs, grounded in their mechanisms and supported by standard experimental protocols. It is intended to serve as a practical resource for researchers dedicated to advancing the field of oncology through the discovery and development of novel, effective cancer therapeutics.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Celecoxib Reduces Colon Cancer by Inactivating Enzymes That Block Apoptosis - BioResearch - Labmedica.com [labmedica.com]
- 9. The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Celecoxib in breast cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciencedaily.com [sciencedaily.com]
- 13. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crizotinib - Wikipedia [en.wikipedia.org]
- 15. cancernetwork.com [cancernetwork.com]
- 16. Regorafenib - NCI [dctd.cancer.gov]
- 17. hematologyandoncology.net [hematologyandoncology.net]
- 18. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. What is the mechanism of Regorafenib? [synapse.patsnap.com]
- 20. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Selectivity of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate Against Cancer Cell Lines
Introduction: The Quest for Selective Cancer Therapies
The development of novel anticancer agents is a cornerstone of modern medicinal chemistry. Pyrazole derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide range of pharmacological activities, including potent anticancer effects.[1][2] Their unique chemical structure allows for diverse substitutions, which can significantly influence their efficacy and, crucially, their selectivity.[1] This guide focuses on a specific pyrazole derivative, ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate, and provides a comprehensive framework for evaluating its selective cytotoxicity against cancer cells.
The ultimate goal in chemotherapy is to eradicate cancer cells while leaving healthy cells unharmed. This concept of selectivity is paramount, as it directly correlates with the therapeutic window and the potential for adverse side effects in patients. A high degree of selectivity is a hallmark of a promising drug candidate. This guide will walk you through the experimental design, detailed protocols, and data interpretation necessary to rigorously assess the selectivity of our compound of interest.
The Target Compound: this compound
While the broader class of pyrazole-furan hybrids has been investigated for various biological activities, including as anticancer agents[3][4][5], specific and comprehensive selectivity data for this compound is not extensively documented in publicly available literature. Therefore, a systematic evaluation is warranted. The structure of this compound, featuring both a pyrazole and a furan moiety, presents an interesting scaffold for potential interactions with biological targets within cancer cells.[6]
Experimental Design: A Blueprint for Assessing Selectivity
A robust assessment of selectivity requires a carefully planned experimental approach. This involves the strategic selection of cell lines, a reliable cytotoxicity assay, and an appropriate reference drug for comparison.
Cell Line Selection: The Foundation of a Meaningful Assay
To obtain a comprehensive selectivity profile, it is essential to test the compound against a panel of both cancerous and non-cancerous cell lines.
-
Cancer Cell Lines: A diverse panel of cancer cell lines is recommended to assess the compound's broad-spectrum activity or potential specificity for certain cancer types. For this guide, we will use:
-
MCF-7: A human breast adenocarcinoma cell line, widely used in cancer research.
-
A549: A human lung carcinoma cell line.
-
HepG2: A human hepatocellular carcinoma cell line.
-
-
Normal Cell Line: The choice of a normal, non-cancerous cell line is critical for determining the compound's toxicity to healthy cells.[7]
-
BJ-1: A normal human foreskin fibroblast cell line. Fibroblast cell lines are frequently used in cytotoxicity testing.[8]
-
Reference Compound: Setting the Benchmark
To contextualize the selectivity of our test compound, it is necessary to compare its performance against a well-established chemotherapeutic agent.
-
Doxorubicin: An anthracycline antibiotic, is a widely used anticancer drug with a broad spectrum of activity.[9] Its IC50 values are well-documented across numerous cell lines, making it an excellent positive control.[10][11]
Cytotoxicity Assay: Quantifying the Effect
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a reliable and widely used colorimetric method to assess cell viability.[12] The assay measures the metabolic activity of cells, which is an indicator of their viability.[13] Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[13]
The following diagram illustrates the experimental workflow for assessing the cytotoxicity of this compound.
Caption: Experimental workflow for cytotoxicity and selectivity assessment.
Detailed Experimental Protocol: The MTT Assay
This protocol provides a step-by-step guide for performing the MTT assay to determine the IC50 values of the test compounds.
-
Cell Seeding:
-
Harvest and count the cells (MCF-7, A549, HepG2, and BJ-1).
-
Seed the cells into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and Doxorubicin in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solutions in culture medium to obtain a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a blank (medium only).
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly by gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis and Interpretation
Calculating the IC50 Value
The IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability. This value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Assessing Selectivity: The Selectivity Index (SI)
The selectivity index (SI) is a crucial parameter for quantifying the differential activity of a compound against cancer cells versus normal cells. It is calculated using the following formula:[14]
SI = IC50 of the compound in a normal cell line / IC50 of the compound in a cancer cell line
A higher SI value indicates greater selectivity towards cancer cells.[15] Generally, an SI value greater than 2 is considered moderately selective, while a value greater than 3 is considered highly selective.[15][16]
The following diagram illustrates the concept of the Selectivity Index.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer activity of novel 3-(furan-2-yl)pyrazolyl and 3-(thiophen-2-yl)pyrazolyl hybrid chalcones: Synthesis and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. advetresearch.com [advetresearch.com]
- 10. tis.wu.ac.th [tis.wu.ac.th]
- 11. researchgate.net [researchgate.net]
- 12. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. banglajol.info [banglajol.info]
A Researcher's Guide to In Vivo Efficacy Studies of Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting and comparing in vivo efficacy studies of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate analogs. While direct comparative in vivo data for a comprehensive series of these specific analogs is not extensively published, this document synthesizes established methodologies and data from structurally related compounds to offer a robust guide for preclinical evaluation. The pyrazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3] The strategic incorporation of a furan moiety and an ethyl carboxylate group presents a promising avenue for the development of novel therapeutics.
The Rationale for In Vivo Assessment
In vitro assays are indispensable for initial high-throughput screening and mechanistic studies. However, the complex physiological environment of a living organism, encompassing metabolism, distribution, and potential toxicity, necessitates in vivo validation. The transition from in vitro activity to in vivo efficacy is a critical milestone in the drug development pipeline. This guide will walk you through the essential considerations and protocols for evaluating the therapeutic potential of this compound analogs in three key areas: oncology, inflammation, and infectious diseases.
Experimental Design: A Step-by-Step Workflow
The successful execution of in vivo efficacy studies hinges on a well-defined experimental workflow. The following diagram illustrates a typical path from compound selection to data analysis.
Caption: A generalized workflow for the preclinical evaluation of novel chemical entities.
Part 1: In Vivo Anticancer Efficacy Evaluation
The anticancer potential of pyrazole derivatives has been widely reported.[1] For novel this compound analogs, a cell line-derived xenograft (CDX) model is a standard and robust method for initial in vivo efficacy testing.[4][5][6]
Comparative Data from Structurally Related Compounds
While specific in vivo data for the target series is limited, studies on other pyrazole and pyrazoline derivatives provide valuable insights into their potential anticancer effects. For instance, a pyrazoline derivative, compound 4o , has demonstrated significant tumor growth inhibition in a xenograft model of HCT116 human colon cancer cells.[7] Another study reported that a 1-thiazol-2-yl-N-3-methyl-1H-pyrazole-5-carboxylic acid derivative was orally bioavailable and well-tolerated in mice.[8] These findings underscore the therapeutic promise of the broader pyrazole class.
| Compound/Analog (Example) | Animal Model | Cancer Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| Compound 4o (Pyrazoline) | Nude Mice | HCT116 (Colon) | 50 mg/kg, p.o., daily | Significant | [7] |
| Analog 14 (Thiazolyl-pyrazole) | Mice | BJAB (B-cell lymphoma) | Not specified | Potent anti-proliferative activity | [8] |
Experimental Protocol: Cell Line-Derived Xenograft Model
This protocol outlines the key steps for evaluating the anticancer efficacy of test compounds in a subcutaneous xenograft model.
1. Animal Model Selection:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID) are typically used to prevent rejection of human tumor cells.[5][6]
2. Cell Culture and Implantation:
-
Select a human cancer cell line of interest (e.g., A549 for lung cancer, MCF-7 for breast cancer).
-
Culture the cells under sterile conditions.
-
Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.[6]
3. Tumor Growth Monitoring and Treatment Initiation:
-
Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
4. Compound Administration:
-
Prepare the test compounds in a suitable vehicle.
-
Administer the compounds and vehicle control to the respective groups via the intended clinical route (e.g., oral gavage, intraperitoneal injection).
-
The dosing schedule (e.g., daily, twice daily) should be based on prior pharmacokinetic and maximum tolerated dose (MTD) studies.
5. Efficacy Endpoints and Data Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary efficacy endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume between the treated and control groups.
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).[7]
Part 2: In Vivo Anti-inflammatory Efficacy Evaluation
The carrageenan-induced paw edema model in rats is a classic and reliable assay for screening acute anti-inflammatory activity.[9][10][11] Pyrazole derivatives have shown significant promise in this area, with some exhibiting potent anti-inflammatory effects.[1][2][3]
Comparative Data from Structurally Related Compounds
A study on ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives demonstrated their anti-inflammatory potential in the carrageenan-induced paw edema model.[12] Notably, compounds with dimethoxyphenyl substitutions showed significant activity.[12]
| Compound/Analog (Example) | Animal Model | Dose | Inhibition of Edema (%) | Reference |
| Ethyl 5-(3,4-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Rat | Not specified | Significant | [12] |
| Ethyl 5-(2,3-dimethoxyphenyl)-1H-pyrazole-3-carboxylate | Rat | Not specified | Significant | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol details the procedure for assessing the anti-inflammatory properties of test compounds.
1. Animal Model and Acclimatization:
-
Use healthy adult Wistar or Sprague-Dawley rats.
-
Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.
2. Compound Administration:
-
Administer the test compounds, a positive control (e.g., indomethacin or diclofenac sodium), and the vehicle to different groups of animals.[10] The route of administration is typically oral or intraperitoneal.
3. Induction of Inflammation:
-
At a specified time after compound administration (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[9][10][13]
4. Measurement of Paw Edema:
-
Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[10]
5. Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Determine the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: [(V_c - V_t) / V_c] x 100 where V_c is the mean increase in paw volume in the control group and V_t is the mean increase in paw volume in the treated group.
Potential Mechanism of Action: Inhibition of Pro-inflammatory Pathways
Many anti-inflammatory agents exert their effects by modulating key signaling pathways involved in the inflammatory cascade. The diagram below illustrates a simplified representation of pathways that could be targeted by furan-pyrazole analogs.
Caption: A simplified diagram of the arachidonic acid pathway in inflammation.
Part 3: In Vivo Antimicrobial Efficacy Evaluation
The emergence of antimicrobial resistance necessitates the development of new anti-infective agents.[14] Furan- and pyrazole-containing compounds have demonstrated promising antimicrobial activities in vitro.[15][16][17] The murine systemic infection or thigh infection models are commonly used to evaluate the in vivo efficacy of novel antimicrobial compounds.[18][19]
Experimental Protocol: Murine Thigh Infection Model
This protocol provides a framework for assessing the antibacterial efficacy of test compounds against a specific pathogen.
1. Animal Model and Immunosuppression:
-
Use a suitable mouse strain (e.g., ICR or BALB/c).[18]
-
For certain studies, induce neutropenia by administering cyclophosphamide to the animals a few days before infection. This creates a more stringent test of the compound's direct antibacterial activity.[18][19]
2. Bacterial Culture and Inoculum Preparation:
-
Select a relevant bacterial strain (e.g., methicillin-resistant Staphylococcus aureus - MRSA).
-
Culture the bacteria to the mid-logarithmic growth phase.
-
Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1-5 x 10^6 CFU/mL).[18]
3. Induction of Infection:
-
Inject a defined volume (e.g., 0.1 mL) of the bacterial suspension into the thigh muscle of each mouse.[18]
4. Compound Administration:
-
At a specified time post-infection (e.g., 1-2 hours), randomize the mice into treatment groups.
-
Administer the test compounds, a positive control antibiotic, and the vehicle control via the desired route. The dosing regimen should be based on prior pharmacokinetic data.[18]
5. Efficacy Endpoint and Data Analysis:
-
At a predetermined time point (e.g., 24 hours post-treatment initiation), euthanize the mice.[18]
-
Aseptically dissect the infected thigh muscle, weigh it, and homogenize it in a known volume of sterile saline.
-
Perform serial dilutions of the tissue homogenate and plate on appropriate agar plates to determine the number of viable bacteria.
-
The primary endpoint is the bacterial load in the thigh, expressed as colony-forming units per gram of tissue (CFU/g).[18] Efficacy is demonstrated by a significant reduction in CFU/g in the treated groups compared to the vehicle control.
Conclusion
This guide provides a foundational framework for conducting and comparing the in vivo efficacy of this compound analogs. While direct comparative data is emerging, the protocols and example data from related pyrazole structures offer a clear path for preclinical evaluation. Rigorous and well-designed in vivo studies are paramount to validating the therapeutic potential of these promising compounds and advancing them toward clinical application.
References
- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Xenograft Models - Creative Biolabs [creative-biolabs.com]
- 7. Toward a Treatment of Cancer: Design and In Vitro/In Vivo Evaluation of Uncharged Pyrazoline Derivatives as a Series of Novel SHP2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. inotiv.com [inotiv.com]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 12. researchgate.net [researchgate.net]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Variability of murine bacterial pneumonia models used to evaluate antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Utility of 5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1 H-pyrazole-1-carbothioamide in the synthesis of heterocyclic compounds with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Novel formyl pyrazole derivatives as potential antimicrobial and anticancer agents: synthesis, structural characterization insights, and diverse in vitro biological evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. en.ssi.dk [en.ssi.dk]
A Comparative Guide to the Cytotoxicity of Furan-Pyrazole Derivatives and Standard Chemotherapeutic Agents
Introduction
The relentless pursuit of novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of modern oncology research. Heterocyclic compounds, particularly those containing pyrazole scaffolds, have emerged as a promising class of molecules due to their diverse biological activities.[1][2] This guide provides a comparative analysis of the cytotoxic potential of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate and its structural analogs against established standard-of-care chemotherapeutic drugs.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at experimental methodologies, comparative data, and the mechanistic underpinnings of cytotoxicity for these compounds.
Compound Profiles
The Furan-Pyrazole Scaffold
The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is a privileged structure in medicinal chemistry.[3] Its derivatives are known to exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[2] The incorporation of a furan ring, another biologically active heterocycle, can further modulate the compound's therapeutic properties. Pyrazole derivatives have been shown to induce cancer cell death through various mechanisms, including the generation of reactive oxygen species (ROS) and the induction of apoptosis.[2][4]
Standard Chemotherapeutic Drugs
-
Cisplatin: A platinum-based drug that has been a mainstay in cancer treatment for decades. Its primary mechanism of action involves forming covalent adducts with DNA, which leads to the inhibition of DNA synthesis and replication, ultimately triggering apoptotic cell death.[5][6][7]
-
Doxorubicin: An anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms. It intercalates into DNA, inhibiting the progression of topoisomerase II, which in turn prevents DNA replication and repair.[8][9] Doxorubicin is also known to generate free radicals, leading to oxidative stress and contributing to its cytotoxicity and cardiotoxic side effects.[9][10]
Methodology for Cytotoxicity Assessment: The MTT Assay
To quantitatively assess and compare the cytotoxicity of novel compounds against standard drugs, a robust and reproducible method is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[11][12] It provides a reliable measure of cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11]
The trustworthiness of this protocol lies in its fundamental principle: only viable cells with intact mitochondrial function can reduce the yellow MTT tetrazolium salt to a purple formazan product.[11] This enzymatic conversion, primarily by NAD(P)H-dependent oxidoreductases, ensures that the resulting signal is directly proportional to the number of living cells.[11]
Detailed Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Rationale: To ensure logarithmic growth and uniform cell monolayers for consistent drug exposure.
-
Procedure: Seed cancer cells (e.g., A549 human lung carcinoma) into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Rationale: To expose cells to a range of drug concentrations to determine the dose-dependent effect on viability.
-
Procedure: Prepare serial dilutions of the test compounds (Furan-Pyrazole Chalcone, Cisplatin, Doxorubicin) in culture medium. After the 24-hour incubation, remove the old medium from the wells and add 100 µL of the medium containing the various drug concentrations. Include a "vehicle control" (e.g., DMSO diluted to the highest concentration used for the drugs) and a "no-treatment" control.
-
-
Incubation:
-
Rationale: To allow sufficient time for the compounds to exert their cytotoxic or cytostatic effects.
-
Procedure: Incubate the plate for a specified period, typically 48 or 72 hours, at 37°C and 5% CO₂.
-
-
MTT Reagent Addition:
-
Rationale: To introduce the tetrazolium salt that will be converted by viable cells.
-
Procedure: Following the treatment incubation, add 10 µL of sterile MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in the wells containing viable cells.[12][13]
-
-
Formazan Solubilization:
-
Rationale: The formazan crystals are insoluble and must be dissolved to allow for spectrophotometric measurement.
-
Procedure: Carefully add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well. Gently pipette up and down or place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[14]
-
-
Absorbance Measurement:
-
Rationale: To quantify the amount of formazan produced, which correlates with the number of viable cells.
-
Procedure: Read the absorbance of each well using a microplate spectrophotometer at a wavelength between 550 and 600 nm (typically 570 nm).[11] A reference wavelength of >650 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Rationale: To calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC50).
-
Procedure: Subtract the absorbance of the blank (medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration and use non-linear regression to calculate the IC50 value.
-
Experimental Workflow Diagram
Caption: Workflow for the MTT cell viability and cytotoxicity assay.
Comparative Cytotoxicity Analysis
The following table summarizes the half-maximal inhibitory concentration (IC50) values for the Furan-Pyrazole Chalcone and the standard drugs, Doxorubicin and Cisplatin, against the A549 human non-small cell lung cancer cell line. A lower IC50 value indicates greater cytotoxic potency.
| Compound | Chemical Class | Target Cell Line | IC50 Value (µM) | Reference |
| Furan-Pyrazole Chalcone * | Pyrazole Derivative | A549 | ~97.7 µM (42.7 µg/mL) | [2] |
| Doxorubicin | Anthracycline | A549 | >20 µM | [15][16] |
| Cisplatin | Platinum Compound | A549 | 9.0 ± 1.6 µM | [17] |
*Disclaimer: Data is for the structurally related compound (E)-1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)prop-2-en-1-one, used as a proxy due to the absence of published data for this compound.
From this data, several insights can be drawn. Cisplatin demonstrates the highest potency against the A549 cell line in this comparison.[17] The A549 cell line shows notable resistance to Doxorubicin, a phenomenon that has been documented in the literature.[15][16] The Furan-Pyrazole Chalcone exhibits moderate cytotoxicity, with an IC50 value higher than that of Cisplatin. This suggests that while the furan-pyrazole scaffold possesses anticancer activity, further structural modifications would be necessary to achieve potency comparable to front-line chemotherapeutics like Cisplatin in this specific cell line.
Mechanistic Insights into Cytotoxicity
The observed cytotoxicity of these compounds is a result of their distinct interactions with cellular machinery, ultimately leading to programmed cell death, or apoptosis.
Mechanism of Pyrazole Derivatives
Many pyrazole derivatives exert their anticancer effects by inducing apoptosis.[3][4][18] This can be triggered by various cellular insults, including a significant increase in intracellular Reactive Oxygen Species (ROS).[2] Elevated ROS levels can damage cellular components, including mitochondria, leading to the release of pro-apoptotic factors like cytochrome c. This initiates a caspase cascade, a series of enzymatic activations involving initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3), which dismantle the cell in a controlled manner.[2][4]
Mechanism of Cisplatin and Doxorubicin
Both Cisplatin and Doxorubicin are potent inducers of apoptosis, though they initiate the process through different primary mechanisms.
-
Cisplatin: After entering the cell, Cisplatin forms DNA adducts, primarily intrastrand crosslinks.[5][7] This DNA damage is recognized by the cell's machinery, leading to cell cycle arrest and, if the damage is irreparable, the activation of the intrinsic apoptotic pathway, often involving the tumor suppressor protein p53.[5][6]
-
Doxorubicin: Its primary action is the inhibition of topoisomerase II, which causes DNA double-strand breaks.[8] This DNA damage, along with the production of ROS, also triggers p53-dependent and independent apoptotic pathways.[10][19][20]
The convergence of these distinct primary insults on the central pathway of apoptosis is a common theme in cancer chemotherapy.
Caption: Convergent pathways to apoptosis induced by different agents.
Conclusion
This guide provides a comparative framework for evaluating the cytotoxicity of a furan-pyrazole derivative against the standard chemotherapeutic agents Cisplatin and Doxorubicin. Based on the available data for a structurally related analog, the Furan-Pyrazole Chalcone demonstrates cytotoxic activity against the A549 lung cancer cell line, although with lower potency than Cisplatin. The significant resistance of A549 cells to Doxorubicin highlights the importance of cell-line specific responses in drug efficacy studies.
The provided detailed MTT assay protocol offers a robust method for researchers to conduct their own comparative studies. The mechanistic overview illustrates that while the initial cellular targets may differ, these compounds often converge on the common pathway of apoptosis to induce cell death.
Crucially, this analysis underscores a significant data gap for the specific compound, this compound. Future research should prioritize the synthesis and direct cytotoxic evaluation of this molecule against a panel of cancer cell lines to accurately determine its therapeutic potential. Such studies will be vital in validating whether this and similar furan-pyrazole derivatives warrant further development as novel anticancer agents.
References
- 1. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 3. mdpi.com [mdpi.com]
- 4. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulated cell death pathways in doxorubicin-induced cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. tis.wu.ac.th [tis.wu.ac.th]
- 16. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 17. Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Cross-Reactivity Profiling of Furan-Pyrazole Compounds
Introduction: The Imperative for Selectivity in Furan-Pyrazole Kinase Inhibitors
The furan-pyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous potent kinase inhibitors investigated for therapeutic use in oncology and inflammatory diseases.[1][2] A notable example includes a series of pyrazol-furan carboxamide analogues designed as Akt1 kinase inhibitors for cancer therapy.[3] However, the very nature of kinase inhibitors—often targeting the highly conserved ATP-binding site—presents a significant challenge: the potential for off-target binding.[4][5] This cross-reactivity can lead to unforeseen toxicities or confound the interpretation of pharmacological studies.[5][6] Therefore, rigorous, multi-faceted cross-reactivity profiling is not merely a supplementary step but a cornerstone of the development process for any furan-pyrazole-based compound.
This guide provides an in-depth comparison of essential methodologies for profiling the selectivity of these compounds. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, empowering researchers, scientists, and drug development professionals to design and interpret selectivity studies with confidence.
Section 1: Foundational Profiling with In Vitro Biochemical Assays
The initial and broadest assessment of selectivity is typically performed using in vitro biochemical assays. These methods measure the direct interaction between the inhibitor and a large panel of purified kinases, providing a panoramic view of the compound's kinome-wide interactions.[4][7]
Method A: Large-Scale Kinase Panel Screening
The most common approach is to screen the compound against a panel of hundreds of kinases to measure either inhibition of enzymatic activity (IC50) or direct binding affinity (Kd).[4][8] This "compound-centric" approach efficiently identifies the full range of kinase targets for a particular chemical scaffold.[8]
Causality Behind the Choice: Why start here? Because it is the most direct and cost-effective way to rapidly identify potential off-target liabilities.[9][10] By testing against a vast array of kinases, this method uncovers interactions that would be missed if screening were limited to only closely related kinases.[11] This initial broad screen is crucial for making informed decisions about which compounds to advance and for identifying potential polypharmacology opportunities.[9]
Experimental Workflow: Kinase Panel Screening
The general workflow involves incubating the furan-pyrazole compound with a panel of individual kinases and measuring the outcome.
Caption: High-level workflow for in vitro kinase panel screening.
Comparison of Leading Commercial Platforms
Several vendors offer comprehensive kinase profiling services, each with distinct assay technologies. The choice of platform depends on the specific research question, stage of development, and desired data output.[12]
| Platform/Technology | Assay Principle | Data Output | Key Advantages | Considerations |
| Eurofins KINOMEscan™ | Competition Binding Assay[13][14] | Dissociation Constant (Kd)[13][15] | ATP-independent, providing true thermodynamic binding affinity.[13][14] Unprecedented dynamic range (pM to mM).[13] | Does not measure inhibition of catalytic activity directly. |
| Reaction Biology HotSpot™ | Radiometric Activity Assay (³³P-ATP)[16][17] | % Inhibition, IC50 | Gold standard for direct measurement of catalytic activity.[16][17] Can be run at physiologically relevant ATP concentrations.[16] | Requires handling of radioactive materials.[18] |
| Promega ADP-Glo™ | Luminescence-based Activity Assay[19] | % Inhibition, IC50 | High sensitivity, non-radioactive, and well-suited for HTS.[18][19] Universal platform for diverse kinase families.[19] | Indirect measurement; potential for compound interference with luciferase.[20] |
Data Interpretation: Beyond Percent Inhibition
Raw data, often presented as percent inhibition at a single concentration (e.g., 1 µM), is just the starting point. To quantify selectivity, several metrics are used:
-
Selectivity Score (S-score): Calculated by dividing the number of kinases inhibited above a certain threshold by the total number of kinases tested.[4][21] For example, S(1µM) represents the fraction of kinases bound with a Kd of less than 1 µM.[21] A score closer to zero indicates higher selectivity.[4]
-
Gini Coefficient: A metric that reflects how evenly inhibition is distributed across the kinome, with a score of 1 indicating inhibition of a single kinase and 0 indicating equal inhibition of all kinases.[11]
-
TREEspot® Visualization: A tool that maps hits onto a kinome dendrogram, providing an intuitive visual representation of a compound's selectivity profile and highlighting which kinase families are most affected.[5][15]
Section 2: Validating Target Engagement in a Cellular Context
While biochemical assays are essential for initial profiling, they lack physiological context. They use purified, often truncated, enzymes and do not account for cell permeability, intracellular ATP concentrations, or the presence of scaffolding proteins.[5] Therefore, validating off-target effects in a cellular environment is a critical next step.[4][7]
Method B: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method for assessing drug-target interaction within intact cells or even tissues.[22][23]
Causality Behind the Choice: Why use CETSA? It directly confirms that your furan-pyrazole compound can enter the cell and physically bind to its intended target and potential off-targets.[24][25] The principle is based on ligand-induced thermal stabilization: a protein bound to a ligand is more resistant to heat-induced denaturation than an unbound protein.[22][25] This allows for the verification of target engagement in a native, physiologically relevant environment.[22]
Experimental Workflow: Immunoblot-based CETSA
Caption: Workflow for a classic immunoblot-based CETSA experiment.
Detailed Protocol: CETSA for a Putative Off-Target Kinase
This protocol outlines the steps to validate an off-target kinase ("Off-Target X") identified from an in vitro screen.
-
Cell Culture and Treatment:
-
Culture a cell line known to express Off-Target X to ~80% confluency.
-
Harvest and resuspend the cells in a suitable buffer.
-
Treat the cell suspension with the furan-pyrazole compound at a relevant concentration (e.g., 10x the biochemical IC50) and a vehicle control (e.g., DMSO) for 1-3 hours at 37°C.[26]
-
-
Heat Treatment:
-
Lysis and Separation:
-
Lyse the cells by freeze-thaw cycles or addition of a lysis buffer.
-
Separate the soluble protein fraction from the precipitated/aggregated proteins by high-speed centrifugation.[25]
-
-
Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble Off-Target X protein remaining at each temperature point using Western Blotting with a specific antibody.
-
Quantify the band intensities and plot them against temperature to generate a "CETSA melt curve." A shift in the curve to higher temperatures in the compound-treated sample indicates target engagement.[23]
-
Section 3: Predictive Profiling with In Silico Methods
Before committing to expensive and time-consuming wet-lab experiments, computational methods can predict potential off-target interactions, helping to prioritize which kinases to investigate further.
Method C: In Silico Target Prediction
These methods use the 2D or 3D structure of the furan-pyrazole compound to predict its biological targets based on ligand-centric or structure-based approaches.[27][28][29]
Causality Behind the Choice: Why use computational models? They provide a rapid, cost-effective way to generate hypotheses about a compound's polypharmacology.[30] By comparing the compound's structure to databases of known ligands or by docking it into the structures of various kinases, these tools can identify potential off-targets that might not be included in standard screening panels.[31] This is particularly valuable for de-risking novel scaffolds early in development.[30]
Logical Workflow: In Silico Off-Target Prediction
Caption: An integrated workflow for in silico off-target prediction.
Conclusion: An Integrated Strategy for Robust Profiling
No single method provides a complete picture of a furan-pyrazole compound's selectivity. A robust cross-reactivity profiling strategy is a tiered, integrated cascade that leverages the strengths of each methodology. Start with broad in silico predictions to cast a wide net. Follow this with comprehensive in vitro biochemical screening (e.g., KINOMEscan) to quantitatively measure interactions across the kinome. Finally, use target engagement assays like CETSA to confirm that the most significant on- and off-target interactions observed in vitro are recapitulated in a physiologically relevant cellular environment. This logical progression from predictive modeling to biochemical profiling to cellular validation ensures a thorough understanding of a compound's selectivity, mitigating risks and enabling the confident advancement of selective and safe drug candidates.
References
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 3. Design, synthesis and biological evaluation of pyrazol-furan carboxamide analogues as novel Akt kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. crossfire-oncology.com [crossfire-oncology.com]
- 10. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. chayon.co.kr [chayon.co.kr]
- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.com]
- 20. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. bio-protocol.org [bio-protocol.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 27. In Silico Target Prediction for Small Molecules [ouci.dntb.gov.ua]
- 28. In Silico Target Prediction for Small Molecules. | Semantic Scholar [semanticscholar.org]
- 29. researchgate.net [researchgate.net]
- 30. mdpi.com [mdpi.com]
- 31. Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC [pmc.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-In-Silico-Docking-of-Pyrazole-Inhibitors
A-Senior-Application-Scientist’s-Field-Guide-to-Virtual-Screening-and-Binding-Pose-Analysis
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous inhibitors targeting a diverse range of proteins. This guide provides an in-depth, technical walkthrough for conducting comparative molecular docking studies of pyrazole-based inhibitors. We will move beyond a simple recitation of steps to explain the critical reasoning behind experimental choices, ensuring a robust and reliable in silico workflow. This guide is tailored for researchers, scientists, and drug development professionals seeking to leverage computational methods for the rational design of novel therapeutics.
Foundational-Principles-The-Why-Behind-the-Workflow
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is primarily used to predict the binding mode and affinity of a small molecule (ligand) to the active site of a protein (receptor). A well-executed comparative docking study can provide invaluable insights into structure-activity relationships (SAR), guide lead optimization, and prioritize compounds for synthesis and biological testing.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a "privileged scaffold". Its synthetic tractability and ability to participate in various non-covalent interactions make it an ideal starting point for designing potent and selective inhibitors against a wide array of protein targets, particularly protein kinases.
Selecting-the-Right-Tools-for-the-Job-Software-and-Target-Selection
The success of any docking study hinges on the appropriate selection of both the protein target and the docking software.
Protein Target Selection:
Pyrazole derivatives have shown inhibitory activity against a multitude of protein classes, including:
-
Protein Kinases: Cyclin-dependent kinases (CDKs), Vascular Endothelial Growth Factor Receptor (VEGFR), and Aurora kinases are common targets. The aberrant activity of these kinases is often implicated in cancer and inflammatory diseases.
-
Cyclooxygenase (COX) Enzymes: Specifically, COX-2 is a key target for the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
-
Other Enzymes: Pyrazoles have also been investigated as inhibitors of targets like Tyrosyl-tRNA synthetase and HIV-1 Reverse Transcriptase.
For this guide, we will focus on a protein kinase as a representative example, given the extensive research on pyrazole-based kinase inhibitors.
Molecular Docking Software:
A variety of molecular docking software is available, each with its own set of algorithms and scoring functions. These can be broadly categorized into commercial and open-source options.
| Software | Type | Key Features |
| AutoDock Vina | Open-Source | Widely used, good balance of speed and accuracy, and a permissive Apache license. |
| rDock | Open-Source | Fast and versatile, suitable for high-throughput virtual screening. |
| Schrödinger Glide | Commercial | High-precision docking with advanced features for induced-fit docking and scoring. |
| MOE (Molecular Operating Environment) | Commercial | An integrated platform with modules for docking, molecular dynamics, and QSAR. |
| GOLD | Commercial | Known for its genetic algorithm-based search and success in virtual screening. |
For this guide, we will detail the protocol using AutoDock Vina , a powerful and freely available tool that is an excellent choice for both academic and industrial research.
A-Self-Validating-Protocol-for-Comparative-Docking
The following protocol is designed to be a self-validating system. This means that we will incorporate a crucial step to ensure the reliability of our docking parameters before proceeding with the screening of novel compounds.
Experimental Workflow Diagram
Caption: Workflow for a comparative molecular docking study.
Step-by-Step Methodology
Part 1: Protein and Ligand Preparation
-
Protein Structure Acquisition: Download the 3D crystal structure of your target protein from the Protein Data Bank (PDB). For our example, let's consider a CDK protein with a co-crystallized pyrazole-based inhibitor.
-
Protein Preparation:
-
Load the PDB file into a molecular visualization tool like UCSF ChimeraX or PyMOL.
-
Remove all non-essential molecules, including water, ions, and co-solvents.
-
Add polar hydrogen atoms and assign atomic charges. This is a critical step for accurate electrostatic and hydrogen bond calculations.
-
Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
Draw the 2D structures of your pyrazole inhibitors using a chemical drawing software.
-
Convert the 2D structures to 3D and generate low-energy conformers.
-
Save the prepared ligands in the PDBQT format.
-
Part 2: Docking Protocol Validation (The Trustworthiness Pillar)
-
Redocking the Co-crystallized Ligand:
-
Rationale: Before docking your novel compounds, you must validate your docking protocol. The most common method is to "redock" the co-crystallized ligand back into the protein's active site.
-
Procedure: Extract the co-crystallized ligand from the original PDB file and treat it as a separate ligand. Dock it back into the prepared protein using the same parameters you intend to use for your other compounds.
-
-
Root Mean Square Deviation (RMSD) Calculation:
-
Rationale: The RMSD measures the average distance between the atoms of the docked pose and the original crystallographic pose. A low RMSD value indicates that your docking protocol can accurately reproduce the experimentally observed binding mode.
-
Procedure: Superimpose the redocked ligand pose onto the original crystal structure and calculate the RMSD.
-
Acceptance Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation. If the RMSD is higher, you may need to adjust your grid box parameters or docking settings.
-
Part 3: Comparative Docking and Analysis
-
Grid Box Generation:
-
Define a "grid box" that encompasses the active site of the protein. This box defines the search space for the docking algorithm. The grid should be centered on the active site and large enough to accommodate the ligands.
-
-
Molecular Docking with AutoDock Vina:
-
Run the docking simulations for your series of pyrazole inhibitors using the validated protocol. Vina will generate multiple binding poses for each ligand, ranked by their predicted binding affinity (in kcal/mol).
-
-
Analysis of Docking Results:
-
Binding Affinity: The docking score provides an estimate of the binding free energy. More negative values indicate a higher predicted binding affinity.
-
Binding Pose Analysis: Visualize the top-ranked poses for each ligand within the protein's active site. Pay close attention to key interactions, such as:
-
Hydrogen bonds: These are crucial for affinity and specificity.
-
Hydrophobic interactions: Interactions with non-polar residues contribute significantly to binding.
-
π-π stacking: Interactions between aromatic rings (like the pyrazole ring) and aromatic residues in the protein.
-
-
Case-Study-Comparative-Docking-of-Pyrazole-Carboxamide-COX-Inhibitors
To illustrate the practical application of this protocol, let's consider a hypothetical comparative docking study of pyrazole carboxamide derivatives as COX-2 inhibitors.
Table 1: Hypothetical Docking Results for Pyrazole Carboxamide Derivatives against COX-2
| Compound ID | Pyrazole Substitution (R1) | Phenyl Substitution (R2) | Docking Score (kcal/mol) | Key Interacting Residues |
| 1a | -CH3 | -H | -8.5 | His90, Tyr355 |
| 1b | -CF3 | -H | -9.2 | His90, Tyr355, Arg513 |
| 1c | -CH3 | -SO2NH2 | -10.1 | His90, Tyr355, Arg513, Ser530 |
| 1d | -CF3 | -SO2NH2 | -11.5 | His90, Tyr355, Arg513, Ser530 |
Structure-Activity Relationship (SAR) Insights from Docking Data:
-
Effect of R1 Substitution: The replacement of a methyl group (-CH3) at the R1 position with a more electronegative trifluoromethyl group (-CF3) leads to a consistent increase in binding affinity (compare 1a vs. 1b and 1c vs. 1d ). This suggests that the -CF3 group may be involved in favorable electrostatic or hydrophobic interactions within the active site.
-
Importance of the Sulfonamide Moiety: The addition of a sulfonamide group (-SO2NH2) at the R2 position on the phenyl ring results in a significant improvement in docking scores (compare 1a vs. 1c and 1b vs. 1d ). Visualization of the binding poses reveals that the sulfonamide group forms crucial hydrogen bonds with Arg513 and Ser530 in the COX-2 active site, anchoring the inhibitor. This is a well-established interaction for selective COX-2 inhibitors.
Conclusion-and-Future-Perspectives
This guide has outlined a robust and scientifically sound workflow for conducting comparative docking studies of pyrazole inhibitors. By emphasizing the "why" behind each step and incorporating a mandatory validation phase, researchers can generate reliable in silico data to guide their drug discovery efforts.
The insights gained from such studies, particularly regarding SAR, can accelerate the design-synthesize-test cycle. Future work could involve more advanced computational techniques, such as molecular dynamics simulations, to further investigate the stability of the predicted binding poses and refine the calculation of binding free energies.
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate
This document provides essential safety protocols, operational guidance, and disposal plans for the handling of ethyl 3-(furan-2-yl)-1H-pyrazole-5-carboxylate. As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you can work safely and effectively. The following procedures are based on the known hazards of the compound's core structures—furan and pyrazole—and data from closely related chemical analogs.
Hazard Assessment: A Synthesis of Known Risks
The chemical structure, combining a furan ring and a pyrazole carboxylate moiety, suggests a specific hazard profile. Pyrazole derivatives are widely used in pharmaceuticals for their biological activity, which necessitates careful handling.[1][2][3] Analogs such as ethyl 5-ethyl-1H-pyrazole-3-carboxylate and ethyl 3-propyl-1H-pyrazole-5-carboxylate are known to cause skin, eye, and respiratory irritation and can be harmful if swallowed.[4][5] The furan component also presents notable hazards; furan itself is a central nervous system depressant, an irritant, and may form explosive peroxides upon exposure to air.[6]
| Hazard Category | Anticipated Risk | Rationale Based on Analogous Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed. | Based on data for similar pyrazole carboxylates.[5] |
| Skin Corrosion/Irritation | Causes skin irritation. | A common hazard for pyrazole derivatives.[4][5] |
| Eye Damage/Irritation | Causes serious eye irritation. | A consistent finding for analogous compounds.[4][5][7] |
| Respiratory Irritation | May cause respiratory tract irritation. | A known risk for pyrazole compounds, especially as dust or vapor.[4][5] |
| Chemical Reactivity | Potential for peroxide formation. | The furan moiety may form explosive peroxides on exposure to air.[6] |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to minimize exposure. The required level of protection varies with the scale and nature of the operation.
| Operation | Eye & Face Protection | Hand & Body Protection | Respiratory Protection |
| Weighing & Solids Handling | Chemical splash goggles with side shields.[7] | Nitrile gloves and a standard lab coat.[8] | Required: Work within a certified chemical fume hood to prevent inhalation of fine particulates.[9] |
| Solution Preparation & Transfer | Chemical splash goggles. A face shield is required for splash-prone procedures.[8][9] | Chemical-resistant nitrile gloves and a lab coat. Regularly inspect gloves for signs of degradation.[7][8] | Required: All manipulations should be performed in a chemical fume hood.[9] |
| Handling Spills | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves and a chemical-resistant apron or suit over a lab coat.[9] | A NIOSH-certified respirator with an organic vapor cartridge is necessary if not already in a fume hood.[9] |
| Waste Disposal | Safety goggles. | Chemical-resistant gloves and a lab coat.[9] | Not typically required if waste containers are properly sealed and handled in a well-ventilated area. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict, methodical workflow is critical for safety. The following protocol outlines the essential steps for handling this compound.
Preparation and Pre-Handling Checklist
-
Verify Ventilation: Confirm that the chemical fume hood is operational and has a valid certification.
-
Locate Emergency Equipment: Ensure an emergency eyewash station and safety shower are unobstructed and readily accessible.[9]
-
Review Protocol: Read and understand the complete experimental protocol before beginning.
-
Don PPE: Put on the appropriate PPE as detailed in the table above.
Handling and Experimental Workflow
-
Weighing:
-
Perform all weighing operations on a tared weigh boat or paper inside a chemical fume hood to contain any dust.
-
Use anti-static tools and equipment where possible.
-
-
Solution Preparation:
-
Slowly add the solid compound to the solvent to prevent splashing.
-
If the dissolution process is exothermic, use an ice bath for cooling.
-
-
Container Management:
-
Keep all containers tightly closed when not in use to prevent the release of vapors and potential peroxide formation.[6]
-
Clearly label all solutions with the chemical name, concentration, date, and your initials.
-
Workflow Diagram
Caption: Standard workflow for handling this compound.
Emergency & Disposal Plan
Emergency Procedures
-
In Case of a Spill:
-
Evacuate the immediate area and alert colleagues.
-
If safe to do so, cover the spill with a non-combustible absorbent material like dry earth or sand.[6]
-
Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[6]
-
Ventilate the area and wash the spill site after material pickup is complete.
-
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Ingestion:
Waste Disposal
All waste, including the compound itself, contaminated absorbents, and empty containers, must be treated as hazardous waste.
-
Collect waste in a suitable, closed, and clearly labeled container.[7]
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Dispose of the waste through your institution's approved hazardous waste disposal program. Do not release it into the environment.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. ijrpr.com [ijrpr.com]
- 4. ethyl 3-propyl-1H-pyrazole-5-carboxylate | C9H14N2O2 | CID 7365260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. angenechemical.com [angenechemical.com]
- 6. FURAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
